molecular formula C10H11N3 B123811 4-(1H-pyrazol-1-ylmethyl)aniline CAS No. 142335-61-3

4-(1H-pyrazol-1-ylmethyl)aniline

Cat. No.: B123811
CAS No.: 142335-61-3
M. Wt: 173.21 g/mol
InChI Key: ISRYTHBRUSOVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrazol-1-ylmethyl)aniline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pyrazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRYTHBRUSOVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377436
Record name 4-(1H-pyrazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142335-61-3
Record name 4-(1H-pyrazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-1-ylmethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(1H-pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(1H-pyrazol-1-ylmethyl)aniline in Modern Drug Discovery and Materials Science

This compound is a versatile bifunctional molecule that has garnered significant interest within the scientific community. Its structure, which features a reactive aniline moiety and a pharmacologically significant pyrazole ring linked by a methylene bridge, makes it a valuable building block in both medicinal chemistry and materials science.[1] The aniline group serves as a key synthetic handle for further molecular elaboration, while the pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Consequently, this compound is a sought-after intermediate for the synthesis of novel therapeutic agents and functional organic materials.[1] This guide provides a comprehensive overview of the prevalent and efficient protocols for the synthesis of this important compound, delving into the mechanistic underpinnings of the reactions and offering practical, field-proven insights for its successful preparation and characterization.

Strategic Approach to Synthesis: A Two-Step Protocol

The most common and reliable synthetic route to this compound is a two-step process. This strategy is predicated on the sequential construction of the molecule, beginning with the formation of the C-N bond between the pyrazole and the benzyl group, followed by the transformation of a nitro group into the target aniline. This approach allows for the use of readily available starting materials and employs robust and well-understood chemical transformations.

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitro Group Reduction Pyrazole Pyrazole Intermediate 1-((4-nitrophenyl)methyl)-1H-pyrazole Pyrazole->Intermediate Base, Solvent Nitrobenzyl_Bromide 4-Nitrobenzyl Bromide Nitrobenzyl_Bromide->Intermediate Final_Product This compound Intermediate->Final_Product Reducing Agent

Caption: Overall synthetic workflow for this compound.

Part 1: N-Alkylation of Pyrazole with 4-Nitrobenzyl Bromide

The initial step in the synthesis is the N-alkylation of pyrazole with 4-nitrobenzyl bromide. This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated pyrazole acts as the nucleophile, displacing the bromide from the electrophilic benzylic carbon of 4-nitrobenzyl bromide.

Reaction Mechanism: A Nucleophilic Substitution Pathway

N_Alkylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Pyrazole Pyrazole Pyrazolate Pyrazolate Anion (Nucleophile) Pyrazole->Pyrazolate Deprotonation Base Base (e.g., K₂CO₃) Base->Pyrazolate Nitrobenzyl_Bromide 4-Nitrobenzyl Bromide Intermediate_Product 1-((4-nitrophenyl)methyl)-1H-pyrazole Nitrobenzyl_Bromide->Intermediate_Product Displacement of Br⁻ Pyrazolate->Intermediate_Product SN2 Attack

Caption: Mechanism of N-alkylation of pyrazole.

Experimental Protocol: Base-Mediated N-Alkylation

This protocol is a robust and widely applicable method for the N-alkylation of pyrazoles.[2]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Pyrazole68.081.0 eq.-
4-Nitrobenzyl bromide216.031.1 eq.-
Potassium carbonate (K₂CO₃)138.211.5 eq.-
Acetonitrile (CH₃CN)41.05--

Procedure:

  • To a solution of pyrazole in anhydrous acetonitrile, add potassium carbonate.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add a solution of 4-nitrobenzyl bromide in anhydrous acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure 1-((4-nitrophenyl)methyl)-1H-pyrazole.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the pyrazole, forming the nucleophilic pyrazolate anion.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile.

  • Stoichiometry: A slight excess of 4-nitrobenzyl bromide is used to ensure complete consumption of the pyrazole. An excess of the base drives the deprotonation equilibrium towards the pyrazolate anion.

  • Temperature: Refluxing the reaction mixture provides the necessary activation energy to overcome the reaction barrier and ensures a reasonable reaction rate.

Part 2: Reduction of 1-((4-nitrophenyl)methyl)-1H-pyrazole

The final step in the synthesis is the reduction of the aromatic nitro group of the intermediate to the corresponding primary amine. This transformation is a cornerstone of organic synthesis, and several reliable methods are available. Two of the most common and effective methods are catalytic hydrogenation and reduction with tin(II) chloride.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[3] It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.

Reaction:

1-((4-nitrophenyl)methyl)-1H-pyrazole + 3 H₂ --(Pd/C)--> this compound + 2 H₂O

Experimental Protocol: Catalytic Hydrogenation

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-((4-nitrophenyl)methyl)-1H-pyrazole203.181.0 eq.-
10% Palladium on Carbon (Pd/C)-5-10 mol%-
Methanol (CH₃OH) or Ethanol (C₂H₅OH)32.04 / 46.07--
Hydrogen gas (H₂)2.02Balloon or Parr apparatus-

Procedure:

  • Dissolve 1-((4-nitrophenyl)methyl)-1H-pyrazole in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Pd/C is a highly effective and reusable catalyst for the hydrogenation of a wide range of functional groups, including aromatic nitro groups.

  • Solvent: Methanol and ethanol are excellent solvents for this reaction as they readily dissolve the starting material and do not interfere with the catalytic process.

  • Hydrogen Source: A balloon filled with hydrogen is often sufficient for small-scale reactions, while a Parr apparatus allows for higher pressures and faster reaction times for larger scales.

Method B: Reduction with Tin(II) Chloride

Reduction with tin(II) chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid (HCl), is a classic and reliable method for the reduction of aromatic nitro compounds.[4][5]

Reaction:

1-((4-nitrophenyl)methyl)-1H-pyrazole + 3 SnCl₂ + 7 HCl → this compound·HCl + 3 SnCl₄ + 2 H₂O

Experimental Protocol: Tin(II) Chloride Reduction

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-((4-nitrophenyl)methyl)-1H-pyrazole203.181.0 eq.-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.633.0 - 4.0 eq.-
Concentrated Hydrochloric Acid (HCl)36.46--
Ethanol (C₂H₅OH)46.07--
Sodium hydroxide (NaOH)40.00--

Procedure:

  • To a solution of 1-((4-nitrophenyl)methyl)-1H-pyrazole in ethanol, add tin(II) chloride dihydrate.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.

  • Remove the ice bath and stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and carefully neutralize it by the dropwise addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization as needed.

Causality Behind Experimental Choices:

  • Reducing Agent: Tin(II) chloride is a cost-effective and selective reducing agent for aromatic nitro groups in the presence of other functional groups.[5]

  • Acid: Concentrated hydrochloric acid is essential for the reaction, as it provides the protons required for the reduction process and maintains the tin in its active oxidation state.[4]

  • Workup: The basic workup is crucial to neutralize the excess acid and to precipitate the tin salts as tin hydroxides, allowing for the extraction of the free aniline product into the organic phase.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene bridge protons, and the protons of the aniline ring. The chemical shifts of the aniline aromatic protons will be upfield compared to the nitro-substituted precursor due to the electron-donating nature of the amino group. The amino protons will appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful synthesis.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹.

Expected Spectroscopic Data:

While the exact spectral data can vary depending on the solvent and instrument used, the following is a general expectation based on the structure and data from similar compounds.[6]

Proton (¹H) Expected Chemical Shift (ppm) Multiplicity
Pyrazole H-3, H-5~7.5 - 7.8d, t
Pyrazole H-4~6.2 - 6.4t
Methylene (-CH₂-)~5.2 - 5.4s
Aniline Ar-H~6.6 - 7.1m
Amine (-NH₂)~3.5 - 4.0br s
Carbon (¹³C) Expected Chemical Shift (ppm)
Pyrazole C-3, C-5~130 - 140
Pyrazole C-4~105 - 110
Methylene (-CH₂-)~50 - 55
Aniline Ar-C~115 - 150

Conclusion

This guide has detailed robust and reproducible protocols for the synthesis of this compound. The two-step approach, involving N-alkylation of pyrazole followed by nitro group reduction, offers a reliable and scalable route to this valuable intermediate. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can confidently synthesize this compound in high yield and purity, paving the way for its application in the development of novel pharmaceuticals and advanced materials.

References

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • Garrison, B. B., Duhamel, J. E., Antoine, N., Symes, S. J. K., Grice, K. A., McMillen, C. D., & Pienkos, J. A. (2024). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1869. [Link]
  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
  • Garrison, B. B., Duhamel, J. E., Antoine, N., Symes, S. J. K., Grice, K. A., McMillen, C. D., & Pienkos, J. A. (2024). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2.
  • Li, W., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]
  • El-Sayed, M. A. A., et al. (2025). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate.
  • Wang, Y., et al. (n.d.).
  • Belskaya, N. P., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(22), 16335. [Link]
  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-944.
  • Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(2), 400-404.
  • Sumitomo Chemical Company, Limited. (1996).
  • Neochoritis, C. G., et al. (2019). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Synthesis, 51(16), 3163-3172. [Link]
  • Duddeck, H., et al. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer.
  • Nikpassand, M., & Zare, M. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of Chemical Sciences, 126(5), 1513-1517.
  • BASF SE. (2017). Catalytic hydrogenation process for preparing pyrazoles. WO2017133942A1.
  • Al-Masoudi, N. A., et al. (2024). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. ResearchGate.
  • Kuriyama, S., & Arisawa, M. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • Li, H., et al. (2015). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. ResearchGate.
  • Bayer Aktiengesellschaft. (2001).

Sources

A Technical Guide to 4-(1H-pyrazol-1-ylmethyl)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-pyrazol-1-ylmethyl)aniline is a versatile bifunctional molecule integrating a reactive aniline moiety with a pharmacologically significant pyrazole ring via a methylene linker. This structure serves as a valuable scaffold in medicinal chemistry and a building block in materials science. This guide provides an in-depth analysis of its core physicochemical properties, outlines a detailed experimental protocol for its synthesis and characterization, and discusses its current and potential applications. By synthesizing technical data with practical insights, this document aims to be an essential resource for professionals engaged in chemical research and drug discovery.

Introduction: The Significance of the Pyrazole-Aniline Scaffold

The strategic combination of a pyrazole ring and an aniline group within a single molecular entity, this compound, creates a compound of significant interest for chemical and pharmaceutical research. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, known for its ability to engage in various biological interactions.[1][2] The aniline portion provides a nucleophilic primary amine, a key functional handle for a wide array of chemical transformations, including amide bond formation, Schiff base condensation, and nucleophilic substitution reactions.[1]

The methylene bridge offers rotational flexibility, allowing the two aromatic systems to adopt diverse spatial orientations. This conformational adaptability is crucial for optimizing interactions with biological targets. Consequently, this compound is not merely an inert intermediate but a carefully designed scaffold for developing novel therapeutics, functional polymers, and other advanced materials.[1] Its derivatives have been explored for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4]

Compound Profile and Core Physicochemical Properties

A comprehensive understanding of a molecule's physicochemical properties is fundamental to its application, dictating its behavior in both chemical reactions and biological systems. This section details the key identifiers and properties of this compound.

Identifiers and General Data

The following table summarizes the essential identification and molecular data for the compound.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 142335-61-3[1][5][6]
Molecular Formula C₁₀H₁₁N₃[1][5]
Molecular Weight 173.21 g/mol [1]
Canonical SMILES C1=CN(N=C1)CC2=CC=C(C=C2)N[1]
InChI Key ISRYTHBRUSOVAB-UHFFFAOYSA-N[1]
Predicted Physicochemical Data

While extensive experimental data for this specific molecule is not always available in single sources, computational models provide reliable estimates crucial for experimental design.

PropertyPredicted ValueSignificance in Drug Development
logP (Lipophilicity) 2.03Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) 29.85 ŲSuggests good potential for oral bioavailability (typically <140 Ų).
Hydrogen Bond Donors 1The aniline -NH₂ group can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 3Nitrogen atoms in the pyrazole ring and the aniline group can act as hydrogen bond acceptors.
Rotatable Bonds 3Provides conformational flexibility, which is important for binding to target proteins.

Data sourced from computational models, which provide estimations for properties like logP and TPSA.[7]

Synthesis and Characterization: An Experimental Protocol

The synthesis of this compound is typically achieved through nucleophilic substitution. The following protocol describes a common and reliable method.

Rationale for Synthesis Strategy

The chosen synthetic route involves the N-alkylation of pyrazole with 4-nitrobenzyl bromide, followed by the reduction of the nitro group to an aniline. This two-step process is advantageous because:

  • High Selectivity: N-alkylation of pyrazole is a well-established, high-yielding reaction.

  • Robust Reduction: The reduction of an aromatic nitro group is a reliable and efficient transformation with numerous established methods (e.g., catalytic hydrogenation, metal-acid reduction).

  • Commercially Available Starting Materials: Pyrazole and 4-nitrobenzyl bromide are readily available, making this an accessible route.

Visualized Synthesis Workflow

The diagram below illustrates the two-step synthesis pathway.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitro Group Reduction pyrazole Pyrazole intermediate 1-((4-Nitrophenyl)methyl) -1H-pyrazole pyrazole->intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) nitrobenzyl 4-Nitrobenzyl Bromide nitrobenzyl->intermediate intermediate_ref 1-((4-Nitrophenyl)methyl) -1H-pyrazole final_product This compound intermediate_ref->final_product Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Two-step synthesis of this compound.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 1-((4-Nitrophenyl)methyl)-1H-pyrazole

  • To a stirred solution of pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

  • Stir the mixture for 15 minutes to ensure the formation of the pyrazolate anion.

  • Add a solution of 4-nitrobenzyl bromide (1.05 eq) in DMF dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the crude intermediate product.

Step 2: Synthesis of this compound

  • Suspend the crude 1-((4-nitrophenyl)methyl)-1H-pyrazole (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.

  • Heat the mixture to reflux (approximately 78°C) and add concentrated hydrochloric acid (HCl) dropwise.

  • Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Self-Validation and Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight (173.21 g/mol ).[1]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the aniline.

Applications in Research and Development

The unique structure of this compound makes it a valuable precursor in several fields.

Medicinal Chemistry and Drug Discovery

This compound serves as a foundational scaffold for synthesizing libraries of derivatives for biological screening. The primary amine is a convenient attachment point for various side chains, allowing for systematic Structure-Activity Relationship (SAR) studies. Research has shown that related N-((diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives exhibit promising activities as:

  • Anticancer Agents: Certain derivatives have demonstrated potent antiproliferative activity against cancer cell lines like MCF-7 by inhibiting cyclin-dependent kinase 2 (CDK2).[4]

  • Antiviral Agents: Other analogues have shown efficacy against Respiratory Syncytial Virus (RSV) replication.[3]

Materials Science

The aromatic and heterocyclic nature of this compound makes it a candidate for developing novel functional materials.[1] The aniline nitrogen can be used to initiate polymerization or be incorporated into polymer backbones. The resulting materials are being investigated for their potential optical and electrical properties, with applications in organic electronics and sensor technology.[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

  • General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[5][8] Wash hands thoroughly after handling.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][8]

  • Hazards: May cause skin and serious eye irritation.[8] May also cause respiratory irritation.[5][8] It may be harmful if swallowed or in contact with skin.[5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][8] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[5]

Conclusion

This compound is a molecule of high strategic value, bridging the gap between fundamental building blocks and complex, functional molecules. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an indispensable tool for researchers in drug discovery and materials science. This guide has provided a comprehensive overview to empower scientists to fully leverage the potential of this important chemical scaffold in their research endeavors.

References

  • Garrison, B. B., Duhamel, J. E., Antoine, N., Symes, S. J. K., Grice, K. A., McMillen, C. D., & Pienkos, J. A. (2024). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1883.
  • ResearchGate. (2024). PDF: 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
  • PubChem. N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline. National Center for Biotechnology Information.
  • DePaul University Research Portal. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
  • PubChem. 4-(1H-Pyrazol-1-yl)aniline. National Center for Biotechnology Information.
  • Cenmed. 4-(1H Pyrazol 1 Ylmethyl)Aniline.
  • ResearchGate. The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30).
  • Oakwood Chemical. 4-(1-Methyl-1H-pyrazol-3-yl)aniline.
  • Fioravanti, R., et al. (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. Bioorganic & Medicinal Chemistry Letters, 25(11), 2345-2348.
  • Wang, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry, 20(16), 4895-4900.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Methyl-1H-Pyrazole in Pharmaceutical Synthesis.
  • Preprints.org. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4. Available at: https://www.preprints.org/manuscript/202310.0343/v1
  • PubChemLite. 4-(1-methyl-1h-pyrazol-4-yl)aniline.
  • Appretech Scientific Limited. 4-(1-Methyl-1H-pyrazol-4-yl)aniline.

Sources

An In-Depth Technical Guide to 4-(1H-pyrazol-1-ylmethyl)aniline: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-pyrazol-1-ylmethyl)aniline, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates its fundamental chemical properties, including its CAS number and molecular structure. While a definitive, publicly available, step-by-step synthesis protocol and corresponding experimental spectroscopic data remain elusive in the current literature, this guide outlines established synthetic strategies and discusses the expected analytical characterization. Furthermore, it delves into the potential applications of this compound, drawing from research on structurally similar molecules, and provides essential safety and handling information.

Introduction

This compound, also known as 4-((1H-pyrazol-1-yl)methyl)benzenamine, is an aromatic amine featuring a pyrazole moiety linked to an aniline core via a methylene bridge. The unique combination of the electron-rich aniline ring and the biologically significant pyrazole heterocycle makes this compound a molecule of high interest for the development of novel therapeutic agents and functional organic materials.[1] The pyrazole ring is a well-known pharmacophore present in a variety of approved drugs, while the aniline group serves as a versatile synthetic handle for further molecular elaboration.

Chemical Identity and Molecular Structure

A clear understanding of the fundamental properties of this compound is paramount for any research or development endeavor.

CAS Number and Molecular Formula
  • CAS Number: 142335-61-3

  • Molecular Formula: C₁₀H₁₁N₃

  • Molecular Weight: 173.21 g/mol

Molecular Structure

The molecular structure of this compound consists of a central benzene ring substituted with an amino group at position 4 and a pyrazol-1-ylmethyl group. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

Structure Diagram:

Caption: Molecular structure of this compound.

Synthesis Strategies

Mannich-Type Reaction

A plausible and commonly employed method for the synthesis of such structures is the Mannich reaction.[1] This would involve the condensation of aniline, formaldehyde, and pyrazole.

Conceptual Workflow:

Mannich_Reaction Aniline Aniline Intermediate Mannich Base Intermediate Aniline->Intermediate + Formaldehyde Formaldehyde Formaldehyde->Intermediate + Pyrazole Pyrazole Pyrazole->Intermediate Nucleophilic attack Product This compound Intermediate->Product Dehydration

Caption: Conceptual workflow for the Mannich-type synthesis.

The causality behind this choice lies in the reliability of the Mannich reaction for aminomethylation. The reaction proceeds through the formation of an electrophilic iminium ion from aniline and formaldehyde, which is then attacked by the nucleophilic pyrazole.

Nucleophilic Substitution

Another viable route is the nucleophilic substitution of a suitable starting material, such as 4-(bromomethyl)aniline or 4-aminobenzyl bromide, with pyrazole in the presence of a base.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 4-aminobenzyl bromide hydrobromide (1 equivalent) and pyrazole (1.1 equivalents) in a suitable polar aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (2.5 equivalents), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This protocol is self-validating as the progress can be monitored by TLC, and the final product's identity and purity would be confirmed by the spectroscopic methods outlined in the next section.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not widely published, the expected spectroscopic data can be predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the aniline and pyrazole rings. A characteristic singlet for the methylene bridge protons would likely appear around 5.0-5.5 ppm. The amino group protons would present as a broad singlet.

  • ¹³C NMR: The carbon NMR would display signals corresponding to the ten carbon atoms in the molecule. The methylene carbon would be expected in the 50-60 ppm region, with the aromatic carbons appearing between 110 and 150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching bands would also be prominent.

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), should exhibit a molecular ion peak (M⁺) at m/z = 173, corresponding to the molecular weight of the compound.

Potential Applications

The unique structural features of this compound make it a promising candidate for various applications.

Medicinal Chemistry

The pyrazole nucleus is a cornerstone in many pharmacologically active compounds. Derivatives of this compound could be investigated for a range of biological activities, including:

  • Anticancer Agents: The pyrazole moiety is found in several kinase inhibitors used in cancer therapy.

  • Antimicrobial Agents: Pyrazole derivatives have shown promise as antibacterial and antifungal compounds.

  • Anti-inflammatory Drugs: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).

Materials Science

The aromatic and heterocyclic nature of this molecule suggests its potential use in the development of novel organic materials.[1] These could include:

  • Organic Light-Emitting Diodes (OLEDs): The conjugated system could be tailored for applications in electronic displays.

  • Corrosion Inhibitors: The nitrogen atoms can coordinate to metal surfaces, potentially offering protection against corrosion.

  • Ligands in Coordination Chemistry: The pyrazole and aniline nitrogens can act as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or catalysts.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following precautions should be observed:

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Conclusion

This compound is a compound of significant interest with a promising future in both medicinal chemistry and materials science. While detailed, publicly accessible experimental data on its synthesis and characterization is currently limited, this guide provides a solid foundation based on established chemical principles and data from structurally related compounds. Further research into efficient and scalable synthetic routes and a thorough investigation of its biological and material properties are warranted to fully unlock the potential of this versatile molecule.

References

Sources

The Emergence of a Versatile Scaffold: A Technical History of 4-(1H-Pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 4-(1H-pyrazol-1-ylmethyl)aniline, a key building block in modern medicinal chemistry. We will explore the scientific rationale behind its synthesis, detail the foundational experimental protocols, and trace its evolution into a valuable scaffold for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this compound's origins and its significance in the field.

Introduction: The Significance of the Pyrazole-Aniline Moiety

The fusion of a pyrazole ring with an aniline moiety in this compound creates a molecule of significant interest in medicinal chemistry. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other molecular interactions.[1] The aniline group provides a versatile handle for further chemical modification and can also engage in crucial interactions with biological targets.[1] The methylene bridge connecting these two key fragments allows for conformational flexibility, enabling the molecule to adapt to the steric and electronic requirements of various binding pockets.[2] This unique combination of features has made this compound and its derivatives attractive candidates for the development of new therapeutic agents across a range of disease areas, including oncology and infectious diseases.[1][3]

The Genesis of Pyrazole Synthesis: A Historical Perspective

The story of this compound is rooted in the broader history of pyrazole chemistry. The first synthesis of a substituted pyrazole was achieved in 1883 by Ludwig Knorr through the reaction of a β-diketone with a hydrazine derivative.[4] This foundational work opened the door to the exploration of a vast chemical space of pyrazole-containing compounds. Over the subsequent decades, a variety of synthetic methods were developed, expanding the toolkit available to chemists for the construction of this important heterocyclic ring system.[4][5]

The First Synthesis of this compound: A Foundational Protocol

While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis can be understood as a logical extension of established synthetic methodologies for N-substituted pyrazoles. One of the common approaches to creating such molecules is through the alkylation of a pyrazole with a suitable electrophile.

A plausible and historically informed synthetic route to this compound involves the reaction of pyrazole with a protected 4-aminobenzyl halide, followed by deprotection. This approach allows for the controlled formation of the desired N-substituted product.

General Synthetic Strategy

The synthesis can be conceptualized as a two-step process:

  • N-Alkylation: The nucleophilic nitrogen of the pyrazole ring attacks the electrophilic benzylic carbon of a 4-aminobenzyl derivative. To prevent unwanted side reactions with the aniline amino group, it is typically protected with a suitable protecting group (e.g., Boc, Cbz).

  • Deprotection: The protecting group is removed from the aniline nitrogen to yield the final product.

The following diagram illustrates this general synthetic workflow:

G Pyrazole Pyrazole Alkylation N-Alkylation Pyrazole->Alkylation ProtectedAniline Protected 4-Aminobenzyl Halide ProtectedAniline->Alkylation Intermediate Protected Intermediate Deprotection Deprotection Intermediate->Deprotection FinalProduct This compound Deprotection->FinalProduct Alkylation->Intermediate

Caption: General workflow for the synthesis of this compound.

A Representative Experimental Protocol

The following protocol is a representative example of how this compound could be synthesized based on established chemical principles. This protocol is designed to be a self-validating system, with clear steps and rationales.

Step 1: Synthesis of tert-butyl (4-(bromomethyl)phenyl)carbamate

  • Rationale: This step prepares the protected 4-aminobenzyl halide needed for the N-alkylation of pyrazole. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for amines.

  • Procedure:

    • To a solution of (4-aminophenyl)methanol (1 equivalent) in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).

    • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

    • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the Boc-protected alcohol.

    • Dissolve the Boc-protected alcohol in a suitable solvent like dichloromethane and cool to 0 °C.

    • Add a brominating agent such as phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with ice water and extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to yield tert-butyl (4-(bromomethyl)phenyl)carbamate.

Step 2: Synthesis of tert-butyl (4-((1H-pyrazol-1-yl)methyl)phenyl)carbamate

  • Rationale: This is the key N-alkylation step where the pyrazole ring is attached to the aniline precursor.

  • Procedure:

    • To a solution of pyrazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to form the sodium salt of pyrazole.

    • Add a solution of tert-butyl (4-(bromomethyl)phenyl)carbamate (1 equivalent) in DMF dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to obtain tert-butyl (4-((1H-pyrazol-1-yl)methyl)phenyl)carbamate.

Step 3: Synthesis of this compound

  • Rationale: This final step removes the Boc protecting group to yield the target compound.

  • Procedure:

    • Dissolve tert-butyl (4-((1H-pyrazol-1-yl)methyl)phenyl)carbamate in a suitable solvent such as dichloromethane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir the reaction at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Remove the solvent and excess acid under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Evolution of Synthetic Methodologies and Applications

The foundational synthetic strategies have been refined over time, with the development of more efficient and environmentally friendly methods. For instance, catalyst-free synthesis methods have been explored to simplify the process and improve yields.[1]

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of more complex molecules with diverse biological activities. Researchers have utilized this scaffold to develop potent inhibitors of various enzymes and receptors implicated in disease.

Applications in Anticancer Drug Discovery

Derivatives of this compound have shown promise as anticancer agents.[1] For example, further functionalization of the aniline nitrogen or the pyrazole ring has led to the discovery of compounds with significant antiproliferative activity against various cancer cell lines.[3]

The following diagram illustrates a conceptual pathway for the development of anticancer agents from this core scaffold:

G Core This compound Modification Chemical Modification (e.g., acylation, arylation) Core->Modification Library Library of Derivatives Modification->Library Screening Biological Screening (e.g., cell-based assays) Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Sources

Spectroscopic Characterization of 4-(1H-pyrazol-1-ylmethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 4-(1H-pyrazol-1-ylmethyl)aniline (CAS No. 142335-61-3). Due to the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. Methodologies for data acquisition and interpretation are detailed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related compounds.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a pyrazole ring linked to an aniline moiety through a methylene bridge.[1] This structure is of significant interest in medicinal chemistry and materials science, as the pyrazole ring is a known pharmacophore, and the aniline group provides a versatile site for further chemical modification.[1] A comprehensive understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

The molecular structure, with the chemical formula C₁₀H₁₁N₃ and a molecular weight of 173.22 g/mol , forms the basis for all subsequent spectroscopic predictions.[2]

Molecular Structure Diagram

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the pyrazole, methylene, and aniline protons. The predicted chemical shifts (δ) are presented in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Notes
Aniline -NH₂~3.7Broad Singlet2HChemical shift can vary with concentration and solvent.
Pyrazole H-5~7.5Doublet1HCoupled to H-4.
Pyrazole H-3~7.4Singlet1H
Aniline H-2, H-6~7.0Doublet2HAromatic protons ortho to the methylene bridge.
Aniline H-3, H-5~6.7Doublet2HAromatic protons meta to the methylene bridge.
Pyrazole H-4~6.2Triplet1HCoupled to H-3 and H-5.
Methylene -CH₂-~5.2Singlet2HSinglet due to no adjacent protons.

Expert Interpretation: The aniline protons are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The pyrazole protons will present a distinct pattern, with the H-4 proton appearing as a triplet due to coupling with its two neighbors. The methylene bridge protons are chemically equivalent and lack adjacent protons, thus they should appear as a sharp singlet. The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.

Carbon Assignment Predicted δ (ppm) Notes
Pyrazole C-5~139
Aniline C-4 (ipso)~146Carbon attached to the amino group.
Aniline C-1 (ipso)~129Carbon attached to the methylene bridge.
Aniline C-2, C-6~128
Pyrazole C-3~130
Aniline C-3, C-5~115
Pyrazole C-4~105
Methylene -CH₂-~55

Expert Interpretation: The spectrum is predicted to show eight distinct carbon signals, consistent with the molecular structure. The ipso-carbons of the aniline ring (C-1 and C-4) are influenced by their respective substituents. The C-4 carbon, attached to the electron-donating amino group, is expected to be shifted upfield compared to a standard benzene ring, while the C-1 carbon will be slightly downfield. The methylene carbon signal will appear in the aliphatic region around 55 ppm.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse spectrum with a 30-degree pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

    • Co-add a minimum of 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum using a standard pulse program.

    • Set the spectral width to cover 0-200 ppm.

    • Employ a longer relaxation delay (5-10 seconds) to ensure quantitative accuracy for all carbon signals, particularly quaternary carbons.

    • Accumulate a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3450 - 3300N-H stretch (aniline)Medium-Strong
3100 - 3000Aromatic C-H stretchMedium
2950 - 2850Aliphatic C-H stretch (methylene)Medium
1620 - 1580C=C stretch (aromatic)Strong
1520 - 1480N-H bend (aniline)Medium
1300 - 1200C-N stretchMedium
850 - 800C-H out-of-plane bend (1,4-disubstituted)Strong

Expert Interpretation: The IR spectrum will be characterized by the prominent N-H stretching bands of the primary amine in the 3450-3300 cm⁻¹ region, which may appear as a doublet. The aromatic C=C stretching vibrations will give rise to strong absorptions in the 1620-1580 cm⁻¹ range. A strong band between 850-800 cm⁻¹ would be indicative of the 1,4-disubstitution pattern on the aniline ring.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 173. This peak corresponds to the intact molecule and confirms the molecular weight.

  • Major Fragment Ions:

    • m/z = 92 (Base Peak): This likely corresponds to the tropylium-like ion formed after benzylic cleavage, [C₆H₄NH₂]⁺. This is expected to be a very stable and thus abundant fragment.

    • m/z = 81: This fragment likely arises from the cleavage of the C-N bond, resulting in the pyrazolylmethyl cation, [C₄H₅N₂]⁺.

Fragmentation Pathway Diagram

fragmentation mol [M]⁺˙ m/z = 173 frag1 [C₇H₈N]⁺ m/z = 92 (Base Peak) mol->frag1 Benzylic Cleavage frag2 [C₄H₅N₂]⁺ m/z = 81 mol->frag2 C-N Cleavage

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: For a volatile and thermally stable compound, direct insertion probe or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a reproducible library-searchable spectrum. Electrospray ionization (ESI) would be suitable for confirming the molecular weight via protonation ([M+H]⁺ at m/z 174).

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Scan a mass range from m/z 40 to 400 to ensure all relevant fragments and the molecular ion are detected.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The expected NMR, IR, and MS data, along with their interpretations, offer a solid foundation for any researcher working with this compound. The provided protocols outline best practices for experimental data acquisition, ensuring that when this compound is synthesized or analyzed, the resulting data can be reliably compared to these predictions for accurate identification and characterization.

References

  • Garrison, B. B., Duhamel, J. E., Antoine, N., Symes, S. J. K., Grice, K. A., McMillen, C. D., & Pienkos, J. A. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1823. [Link]
  • LookChem. (n.d.). This compound.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-(1H-pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Crucial Interplay of Solubility and Stability

In the landscape of drug discovery and development, the intrinsic physicochemical properties of a candidate molecule are foundational pillars upon which its ultimate therapeutic success is built. Among these, aqueous solubility and chemical stability are paramount. Poor solubility can severely limit oral bioavailability and complicate formulation, while instability can compromise safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for characterizing a promising heterocyclic building block: 4-(1H-pyrazol-1-ylmethyl)aniline (Molecular Formula: C₁₀H₁₁N₃, Molecular Weight: 173.22 g/mol ).[1][2][3] This molecule, featuring a versatile aniline moiety linked to a pharmacologically significant pyrazole ring, is of considerable interest in medicinal chemistry.[1] Understanding its behavior in aqueous environments and under various stress conditions is a non-negotiable prerequisite for its advancement in any research and development pipeline.

This document is structured to provide not just protocols, but the strategic rationale behind them, empowering researchers to generate robust, reliable, and decision-enabling data.

Section 1: Physicochemical Foundation

Before embarking on experimental assessments, a theoretical understanding of the molecule's properties is essential for designing relevant studies.

1.1. Structural Features and Predicted Properties

This compound consists of a primary aromatic amine (aniline) connected via a methylene bridge to the N1 position of a pyrazole ring. This structure imparts several key characteristics:

  • Basicity: The aniline group possesses a lone pair of electrons on the nitrogen, making it basic. The pKa of the anilinium ion is crucial for predicting how solubility will change with pH.

  • Aromaticity and H-Bonding: Both the phenyl and pyrazole rings are aromatic. The aniline group can act as a hydrogen bond donor, while the pyrazole nitrogens can act as hydrogen bond acceptors. These features influence both solubility and potential degradation pathways.

  • Lipophilicity (LogP): The molecule has both hydrophobic (aromatic rings) and hydrophilic (amine group) regions. The octanol-water partition coefficient (LogP) provides a measure of its overall lipophilicity, which is inversely correlated with aqueous solubility.

While specific experimental data for this exact molecule is sparse in public literature, computational models can provide valuable starting estimates.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Study Design
pKa (Anilinium ion) ~4.0 - 5.0The compound will be ionized and more soluble at pH < pKa. Solubility testing must span this pH range.
cLogP ~1.5 - 2.5Suggests moderate lipophilicity. May indicate low intrinsic solubility in neutral aqueous media.
Polar Surface Area ~40 - 50 ŲContributes to hydrogen bonding capacity, influencing interactions with water.

Note: These are estimated values. Experimental determination is the gold standard and a primary objective of the studies outlined below.

Section 2: Comprehensive Solubility Profiling

Aqueous solubility is not a single value but a property dependent on the solid-state form of the material and the experimental conditions. It is critical to distinguish between two key types of solubility: thermodynamic and kinetic.[4]

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound. It is a critical parameter for late-stage development and formulation.[4][5]

  • Kinetic Solubility measures the concentration of a compound upon its rapid dissolution from a high-concentration stock solution (often in DMSO) into an aqueous buffer.[6][7] It often reflects the solubility of an amorphous or metastable form and can yield supersaturated solutions.[4][8] This high-throughput assay is invaluable for early-stage discovery to rank-order compounds.[5][6][7]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method remains the definitive standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.

Causality: This method is designed to allow sufficient time for the system to reach equilibrium between the solid compound and the solution, ensuring the measured value reflects the true solubility of the most stable solid form present.[4]

Protocol:

  • Preparation: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Addition of Compound: Add an excess of solid this compound to a known volume of each buffer in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a prolonged period (24 to 48 hours).[6] A preliminary time-to-equilibrium study can be run to confirm the necessary duration.

  • Phase Separation: After equilibration, allow the vials to stand, then separate the undissolved solid from the supernatant by centrifugation or filtration (using a low-binding filter, e.g., PVDF).

  • Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid-State Analysis: It is best practice to analyze the remaining solid residue by techniques like polarized light microscopy or X-ray powder diffraction (XRPD) to check for any changes in the crystalline form during the experiment.[8]

Experimental Protocol: Kinetic Solubility (Turbidimetric Method)

This high-throughput method is ideal for early discovery phases where speed and relative ranking are prioritized.[6][7]

Causality: This assay mimics the scenario where a compound precipitates out of a solution prepared by dilution from an organic solvent stock. The point of precipitation provides a rapid, albeit kinetic, measure of solubility.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffers.

  • Serial Dilution: Add small volumes of the DMSO stock solution to the buffers to create a range of concentrations.

  • Incubation & Measurement: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[6] Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[7]

Data Presentation and Interpretation

Solubility data should be presented clearly, allowing for immediate interpretation.

Table 2: Example Solubility Data for this compound

pHThermodynamic Solubility (µg/mL)Kinetic Solubility (µM)
2.0 550>200
4.5 120185
6.8 1545
7.4 1238
9.0 1035

Interpretation: The data clearly shows pH-dependent solubility, as expected for a basic compound. The solubility is significantly higher in acidic conditions where the aniline nitrogen is protonated. The kinetic solubility values are higher than the thermodynamic values, suggesting the initial formation of a supersaturated solution or the dissolution of a more soluble amorphous form.[8] This information is critical for selecting appropriate vehicles for in vivo studies and guiding formulation strategies.

Section 3: Rigorous Stability Assessment

Stability testing determines how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[9] Forced degradation (or stress testing) is a cornerstone of this process, designed to deliberately degrade the molecule to identify likely degradation products and establish the stability-indicating power of analytical methods.[10][11] These studies are mandated by regulatory bodies and are detailed in ICH guidelines.[12][13][14]

Potential Degradation Pathways

Based on the structure, two primary areas of instability are anticipated:

  • Aniline Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored dimeric and polymeric impurities. This can be catalyzed by light, metal ions, or oxidizing agents.

  • Hydrolysis: While the core structure is generally robust, extreme pH and high temperatures could potentially lead to cleavage, although this is less likely than oxidation. The pyrazole ring itself is generally stable, but extreme conditions can lead to ring-opening.[15]

Experimental Workflow: Forced Degradation Studies

The goal is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.[16]

Forced_Degradation_Workflow API API Acid Acid API->Acid Base Base API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photo API->Photo Neutralize Neutralize Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Neutralize->HPLC PeakPurity PeakPurity HPLC->PeakPurity MassSpec MassSpec HPLC->MassSpec Pathway Pathway PeakPurity->Pathway MassSpec->Pathway Method Method Pathway->Method

Protocol Details:

  • Hydrolytic: Incubate the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.[16] If no degradation occurs at room temperature, the temperature can be elevated (e.g., 60°C).[16]

  • Oxidative: Treat the compound with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[16]

  • Thermal: Expose the solid compound to dry heat (e.g., 80°C) and heat with humidity (e.g., 60°C / 75% RH).[11][12]

  • Photolytic: Expose both the solid compound and a solution to controlled light sources as specified in ICH Q1B guidelines.[12][13] A control sample should be wrapped in foil to shield it from light.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Causality: The method must be able to separate the intact API from all potential degradation products and impurities. This is crucial for accurately assessing stability and ensuring that reported API concentrations are not falsely inflated by co-eluting species.

Key Steps:

  • Column and Mobile Phase Screening: Use the stressed samples to screen various reversed-phase HPLC columns (e.g., C18, Phenyl-Hexyl) and mobile phase conditions (acetonitrile/methanol, various buffers and pH levels) to achieve baseline separation between the parent peak and all degradant peaks.

  • Gradient Optimization: Develop a gradient elution method to resolve both early-eluting polar degradants and late-eluting nonpolar ones.[11]

  • Detection: A photodiode array (PDA) detector is essential for assessing peak purity across the entire UV spectrum. Mass spectrometry (MS) detection is invaluable for obtaining mass information on the degradant peaks, which aids in their structural elucidation.

  • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Interpreting Stability Data

The results from the forced degradation studies are synthesized to build a stability profile.

Table 3: Example Forced Degradation Results for this compound

Condition% Degradation of ParentMajor Degradation Products (DP)Observations
0.1 M HCl, 60°C, 24h < 2%-Stable to acid hydrolysis.
0.1 M NaOH, 60°C, 24h < 2%-Stable to base hydrolysis.
3% H₂O₂, RT, 8h 18%DP1 (m/z=...), DP2 (m/z=...)Susceptible to oxidation. Solution turned light brown.
80°C solid, 7 days < 1%-Thermally stable in solid form.
ICH Photostability 12% (in solution)DP1 (m/z=...)Susceptible to light, especially in solution.

Section 4: Synthesis and Actionable Insights

The comprehensive characterization of solubility and stability provides a roadmap for future development.

Decision_Tree Start Solubility & Stability Data Solubility_Check Is Aqueous Solubility > 100 µg/mL at pH 6.8? Start->Solubility_Check Sol_Yes Proceed with simple aqueous formulation. Solubility_Check->Sol_Yes Yes Sol_No Initiate Formulation Enhancement Strategy Solubility_Check->Sol_No No Stability_Check Is Degradation under ICH conditions < 5% / year? Stab_Yes Standard packaging and storage. Stability_Check->Stab_Yes Yes Stab_No Implement Protective Measures Stability_Check->Stab_No No Sol_Yes->Stability_Check Formulation_Options Options: - Salt Formation - Amorphous Dispersions - Co-solvents/Surfactants Sol_No->Formulation_Options Protection_Options Options: - Light-protective packaging - Inert atmosphere (N₂) - Add antioxidants Stab_No->Protection_Options Formulation_Options->Stability_Check

For this compound, the initial data suggests:

  • Solubility Challenge: The low solubility at neutral pH indicates that for oral delivery, formulation strategies such as salt formation (targeting the basic aniline) or amorphous solid dispersions may be necessary to achieve adequate bioavailability.

  • Stability Challenge: The susceptibility to oxidation and light means that protective measures will be essential. This includes selecting appropriate packaging and potentially incorporating antioxidants into formulations. The stability-indicating HPLC method developed here will be the critical tool for monitoring the success of these strategies during long-term stability studies.[9][12]

By systematically applying the principles and protocols within this guide, researchers can de-risk their development programs, make informed decisions, and build a comprehensive data package that is scientifically sound and regulatory compliant.

References

  • Ovid.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • ICH. Quality Guidelines.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • RAPS. (2025, April 17).
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
  • Smolecule. Buy this compound | 142335-61-3.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • ResearchGate. Stability of 4H-pyrazoles in physiological environments. Remaining....
  • PubChem. 4-(1H-Pyrazol-1-yl)aniline.
  • New Journal of Chemistry (RSC Publishing).
  • ChemicalBook. (2025, July 16). 4-(1-methyl-1h-pyrazol-3-yl)aniline.
  • Cenmed. 4 (1H Pyrazol 1 Ylmethyl)Aniline.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
  • ChemicalBook. (2025, July 24). 4-(1H-Pyrazol-1-yl)aniline.
  • PubMed. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3.
  • MedCrave online. (2016, December 14).
  • ACS Applied Materials & Interfaces. (2021, December 17). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.
  • PubMed. (2019, July 17). Enhanced aniline degradation by Desulfatiglans anilini in a synthetic microbial community with the phototrophic purple sulfur bacterium Thiocapsa roseopersicina.
  • Pharmaguideline.
  • ACS Publications. (2019, November 13). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework.
  • ResearchGate. (2024, May 6). (PDF) 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
  • Appretech Scientific Limited. 4-(1-Methyl-1H-pyrazol-4-yl)aniline.
  • LookChem. This compound.
  • ResearchGate.
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
  • PubChem. N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline.
  • Matrix Fine Chemicals. 4-(1-METHYL-1H-PYRAZOL-4-YL)ANILINE | CAS 916766-82-0.
  • ResearchGate. Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine.

Sources

Unlocking the Therapeutic Potential of 4-(1H-pyrazol-1-ylmethyl)aniline: A Technical Guide to Pharmacological Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery. Its remarkable versatility allows it to serve as a bioisosteric replacement for other aromatic systems, enhancing physicochemical properties and enabling critical interactions with a wide array of biological targets.[1][2] From the anti-inflammatory effects of Celecoxib to the antipsychotic potential of CDPPB, pyrazole-containing molecules have demonstrated a profound impact on human health.[1][3] This guide focuses on a specific, yet promising, member of this family: 4-(1H-pyrazol-1-ylmethyl)aniline. While direct pharmacological data on this compound is nascent, its structural motifs—a reactive aniline group linked to a versatile pyrazole ring—suggest a rich potential for therapeutic intervention across multiple disease areas.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple listing of possibilities, providing a logical, evidence-based framework for the systematic identification, characterization, and validation of potential pharmacological targets for this compound. We will delve into the causal reasoning behind experimental choices, outline self-validating protocols, and ground our hypotheses in the established pharmacology of analogous structures.

Section 1: Structural Rationale and Inferred Target Classes

The structure of this compound is a composite of two key pharmacophores: the pyrazole ring and the aniline moiety. The pyrazole can engage in hydrogen bonding and π-π stacking, while the aniline provides a crucial site for further chemical modification and interaction with biological macromolecules.[4] Based on extensive structure-activity relationship (SAR) studies of related pyrazole derivatives, we can infer several high-probability target classes.[1][5][6]

Inflammatory Pathway Modulators: COX and LOX Enzymes

A significant number of pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and phenylbutazone, exert their effects by inhibiting cyclooxygenase (COX) enzymes.[1][7] These enzymes are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain.[7] The structural features of this compound warrant investigation into its potential as a COX inhibitor. Furthermore, dual inhibition of COX and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade, is an attractive therapeutic strategy, and some pyrazole analogs have shown this dual activity.[2]

Cell Cycle Regulators: Cyclin-Dependent Kinases (CDKs)

The uncontrolled proliferation of cancer cells is often driven by dysregulation of the cell cycle, which is orchestrated by cyclin-dependent kinases (CDKs).[8][9] Structurally similar N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have demonstrated potent inhibitory activity against CDK2/cyclin E, leading to antiproliferative effects in cancer cell lines.[8][9] The core this compound scaffold presents a compelling starting point for exploring CDK inhibition, a cornerstone of modern oncology research.

Neurological and Nociceptive Pathway Targets

Pyrazole derivatives have been shown to interact with targets involved in pain and neurotransmission, including cannabinoid receptors (CB1), opioid receptors, and acid-sensing ion channels (ASIC-1α).[2][5] While the specific substitutions on our lead compound differ from classical CB1 antagonists like SR141716A, the inherent ability of the pyrazole scaffold to bind within these receptor classes makes this an important avenue of investigation.[5]

Section 2: A Phased Approach to Target Identification and Validation

A robust and logical workflow is essential for efficiently identifying and validating the pharmacological targets of a novel compound. The following phased approach, from computational screening to in vivo analysis, provides a self-validating system to build a comprehensive biological profile of this compound.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cell-Based Functional Assays cluster_3 Phase 4: Preclinical In Vivo Models a Molecular Docking & Virtual Screening b Broad Panel Enzymatic/Receptor Screening a->b Prioritize Hits c Dose-Response Assays (IC50/EC50 Determination) b->c Confirm Hits d Mechanism of Action (MoA) Studies c->d Characterize Interaction e Cell Proliferation & Viability Assays d->e Assess Cellular Effect f Target Engagement & Pathway Modulation Assays e->f Confirm MoA in Cells g Pharmacokinetic (PK) & Toxicology Studies f->g Evaluate In Vivo Profile h Disease-Specific Efficacy Models (e.g., Xenograft, Inflammation) g->h Test Therapeutic Hypothesis

Caption: Phased workflow for target identification and validation.

Section 3: Detailed Experimental Protocols

This section provides actionable, step-by-step protocols for investigating the high-priority target classes identified in Section 1.

Protocol: COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potential and selectivity of this compound against COX-1 and COX-2 enzymes.

Methodology:

  • Assay Principle: Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit. These assays typically measure the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

  • Reagents and Materials:

    • Ovine or human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Heme (cofactor).

    • Colorimetric/fluorometric probe (e.g., ADHP, TMPD).

    • Assay buffer (e.g., Tris-HCl).

    • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.

    • Reference Inhibitors: SC-560 (selective COX-1), Celecoxib (selective COX-2), and Indomethacin (non-selective).

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitors in assay buffer. The final concentration range should span from low nanomolar to high micromolar (e.g., 1 nM to 100 µM).

    • In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

    • Add the diluted test compound, reference inhibitor, or DMSO vehicle control to the appropriate wells.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and the colorimetric probe.

    • Immediately begin kinetic reading of the absorbance or fluorescence on a microplate reader for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimentalExperimentalCalculated
Celecoxib (Reference)>10~0.005>2000
Indomethacin (Reference)~0.01~0.02~0.5
Protocol: CDK2/Cyclin E Kinase Assay

Objective: To quantify the direct inhibitory activity of this compound on the CDK2/Cyclin E complex.

Methodology:

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®, is a robust method. The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase. Inhibition of the kinase results in a decrease in the FRET signal.

  • Reagents and Materials:

    • Recombinant CDK2/Cyclin E enzyme complex.

    • Fluorescein-labeled peptide substrate (e.g., based on Histone H1).

    • ATP.

    • Terbium-labeled anti-phospho-substrate antibody.

    • TR-FRET dilution buffer.

    • Test Compound and reference inhibitor (e.g., Roscovitine).

    • Low-volume 384-well microplate and a TR-FRET capable plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the kinase, fluorescent substrate, and test compound to the wells of the 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and detect the phosphorylated product by adding a solution containing the terbium-labeled antibody and EDTA.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized signal versus the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

G cluster_0 CDK2/Cyclin E Kinase Assay Workflow start Prepare Reagents: - Kinase (CDK2/Cyclin E) - Substrate (Fluorescent Peptide) - ATP - Test Compound dispense Dispense Kinase, Substrate, & Compound into 384-well Plate start->dispense initiate Initiate Reaction: Add ATP dispense->initiate incubate_kinase Incubate at RT (e.g., 60 min) initiate->incubate_kinase stop_detect Stop & Detect: Add Tb-Antibody/EDTA Solution incubate_kinase->stop_detect incubate_ab Incubate at RT (e.g., 60 min) stop_detect->incubate_ab read Read Plate (TR-FRET Reader) incubate_ab->read analyze Data Analysis: Calculate Emission Ratio & IC50 read->analyze

Caption: Workflow for the CDK2/Cyclin E TR-FRET assay.

Section 4: Proposed Signaling Pathway Interactions

Based on the potential targets, we can hypothesize the downstream cellular effects of this compound.

COX-2 Inhibition and Anti-Inflammatory Signaling

If the compound inhibits COX-2, it would block the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (e.g., PGE2). This would lead to a reduction in the classic signs of inflammation: pain, fever, and swelling.

G membrane Cell Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa Stimulus cox2 COX-2 aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation compound This compound compound->cox2 Inhibition

Caption: Proposed anti-inflammatory signaling pathway.

Conclusion and Future Directions

The compound this compound represents a molecule of significant therapeutic interest, built upon the validated success of the pyrazole scaffold. This guide provides a foundational strategy for its pharmacological exploration. The initial focus should be on confirming or refuting its activity against high-probability targets like COX enzymes and cyclin-dependent kinases. Positive hits from these initial screens will unlock further avenues of investigation, including detailed mechanism-of-action studies, cell-based functional assays to probe downstream pathway modulation, and eventual progression into disease-relevant animal models. The journey from a promising chemical structure to a potential therapeutic agent is a rigorous one, and the systematic, evidence-based approach outlined herein provides the necessary framework for navigating that path with scientific integrity and a high probability of success.

References

  • Compton, D. R., et al. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Pharmacology and Experimental Therapeutics, 277(2), 586-594. [Link]
  • Ran, T., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 915-934. [Link]
  • de Faria, A. R., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 1079. [Link]
  • Siatra-Papastaikoudi, T., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6593. [Link]
  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Pharmacological Landscape of Pyrazole Analogs: Insights from 4-Chloropyrazole. Pharma sourcing article. [Link]
  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Request PDF. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies.
  • Liddle, J. R., et al. (2021). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molecules, 26(16), 4945. [Link]
  • Wang, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5269-5273. [Link]
  • Chinnakadoori, S., et al. (2023). The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30).
  • ResearchGate. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.
  • Al-Ostath, A., et al. (2022). Current status of pyrazole and its biological activities. Journal of Drug Delivery and Therapeutics, 12(4-S), 195-214. [Link]
  • Fioravanti, R., et al. (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. European Journal of Medicinal Chemistry, 97, 26-34. [Link]

Sources

A Senior Application Scientist's Guide to Preliminary In-Vitro Evaluation of 4-(1H-pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The confluence of the pyrazole ring, a privileged scaffold in medicinal chemistry, and the versatile aniline moiety within the structure of 4-(1H-pyrazol-1-ylmethyl)aniline presents a compelling case for its investigation as a novel therapeutic candidate.[1][2] Pyrazole derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] This technical guide outlines a structured, logic-driven approach for the preliminary in-vitro evaluation of this compound, designed for researchers and drug development professionals. The workflow progresses from foundational cytotoxicity assessments to targeted mechanistic assays, ensuring that each experimental step provides a validated basis for the next. Our focus is not merely on procedural execution but on the scientific rationale underpinning each assay choice and protocol detail, establishing a self-validating system for robust preliminary analysis.

Part 1: Compound Profile and Foundational Assessment

Before embarking on biological assays, the identity, purity, and solubility of this compound must be rigorously confirmed.

1.1 Synthesis and Characterization The synthesis of this compound can be achieved through various established methods, including the Mannich reaction, which involves reacting aniline with formaldehyde and pyrazole, or through modern catalyst-free approaches.[1]

  • Identity Confirmation: Verification using ¹H NMR, ¹³C NMR, and mass spectrometry is mandatory to confirm the chemical structure.[4][7]

  • Purity Analysis: High-performance liquid chromatography (HPLC) should be employed to determine purity, which should ideally be ≥95% for use in biological assays.

  • Solubility Determination: The compound's solubility in biocompatible solvents, primarily dimethyl sulfoxide (DMSO), must be determined. This is critical for preparing stock solutions and ensuring the compound does not precipitate in culture media during experiments. The final DMSO concentration in assays should be kept low, typically not exceeding 0.5% (v/v), to prevent solvent-induced cytotoxicity.[8]

1.2 Rationale for Preliminary In-Vitro Screening The initial phase of in-vitro testing serves two primary purposes:

  • To identify potential biological activity: A broad-spectrum approach helps to uncover the compound's potential therapeutic applications.

  • To establish a toxicity profile: Determining the concentration range at which the compound affects cell viability is crucial for designing subsequent, more specific assays.[9][10] This prevents misinterpretation of results, where an apparent targeted effect might simply be a consequence of general cytotoxicity.

Part 2: General Cytotoxicity Screening

The first biological assessment for any novel compound is to evaluate its general effect on cell viability.[11] This provides a therapeutic window and informs the concentrations used in subsequent mechanistic studies. The half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is a key metric derived from these assays.[8][9]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay MTT Assay Execution cluster_analysis Data Analysis Compound Synthesize & Characterize This compound Stock Prepare Serial Dilutions (in DMSO) Compound->Stock Treat Treat Cells with Compound (24-48h incubation) Stock->Treat Cells Culture Selected Cancer Cell Lines (e.g., MCF-7, HeLa) Seed Seed Cells in 96-well Plates Cells->Seed Seed->Treat MTT_add Add MTT Reagent (3-4h incubation) Treat->MTT_add Solubilize Solubilize Formazan (add DMSO/SDS) MTT_add->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability vs. Control Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50 G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2_CyclinE CDK2/Cyclin E Complex Rb pRb CDK2_CyclinE->Rb phosphorylates E2F E2F Rb->E2F inhibits Genes S-Phase Genes E2F->Genes activates Compound This compound Compound->CDK2_CyclinE inhibits?

Caption: Simplified CDK2/Cyclin E pathway in G1/S phase transition.

Protocol 3.1: In-Vitro CDK2/Cyclin E Kinase Assay

This assay quantifies the ability of the test compound to inhibit the phosphorylation of a substrate by the CDK2/Cyclin E enzyme complex.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, a known concentration of active human CDK2/Cyclin E enzyme, a suitable substrate (e.g., a histone H1-derived peptide), and ATP.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a no-enzyme control, a no-compound (vehicle) control, and a positive control inhibitor (e.g., Roscovitine).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays ([³²P]-ATP) or, more commonly, luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), which measure ADP production.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting inhibition versus compound concentration.

Data Presentation: Hypothetical Kinase Inhibition Data
Target EnzymeSubstrateCompound IC50 (µM) ± SD
CDK2/Cyclin EHistone H1 Peptide[Insert Value]
CDK1/Cyclin B(Counter-screen)[Insert Value]

Part 4: Mechanistic Exploration II - Receptor Binding Assays

To broaden the preliminary investigation, a receptor binding assay can determine if the compound interacts with key cell signaling receptors, such as G-protein coupled receptors (GPCRs). [12][13]These assays are fundamental in drug discovery for identifying compounds that can modulate receptor activity. [14][15]

Protocol 4.1: Radioligand Competition Binding Assay

This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to a specific receptor.

Methodology:

  • Receptor Preparation: Use a membrane preparation from cells engineered to express a high level of the target receptor (e.g., a specific adrenergic or dopaminergic receptor).

  • Assay Setup: In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α1-adrenergic receptors), and assay buffer.

  • Compound Addition: Add serial dilutions of this compound.

  • Controls:

    • Total Binding: Wells with receptor, radioligand, and buffer only.

    • Non-specific Binding: Wells with receptor, radioligand, and a high concentration of an unlabeled, known ligand to saturate the receptors. [14]5. Incubation: Incubate the mixture to allow binding to reach equilibrium. The time and temperature are receptor-dependent. [16]6. Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. [13]7. Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the percentage of specific binding inhibition caused by the test compound and calculate the Ki (inhibitory constant).

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary in-vitro assessment of this compound. The proposed workflow—from cytotoxicity screening to targeted enzyme and receptor assays—is designed to efficiently characterize the compound's biological activity profile. Positive "hits" in any of these assays, particularly the kinase inhibition screen, would warrant further investigation. Subsequent steps would include counter-screening against a broader panel of kinases to determine selectivity, conducting cell-based assays to confirm the mechanism of action (e.g., cell cycle analysis by flow cytometry), and exploring structure-activity relationships (SAR) by synthesizing and testing related derivatives. [3][17]This structured, hypothesis-driven approach ensures a cost-effective and scientifically rigorous evaluation of this promising compound.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • Receptor-Ligand Binding Assays. Revvity.
  • THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY'.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. Benchchem.
  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed.
  • A powerful tool for drug discovery. European Pharmaceutical Review.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis.
  • Receptor Binding Assays and Drug Discovery. PubMed.
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI.
  • Buy this compound | 142335-61-3. Smolecule.
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central.
  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. PubMed.
  • Pyrazole derivative in preclinical study. ResearchGate.
  • Inhibitory Properties of Aniline, Aminophenol Compounds and their N-acetylated Derivatives on Carbonic Anhydrase. DergiPark.
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed.
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate.
  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • How can I synthesize 4-(1H-1,2,4-triazol-ylmethyl)aniline?. Guidechem.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central.
  • N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents.

Sources

A Technical Guide to the Structural Analogs of 4-(1H-Pyrazol-1-ylmethyl)aniline: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(1H-pyrazol-1-ylmethyl)aniline scaffold represents a "privileged structure" in medicinal chemistry, combining the biologically versatile pyrazole ring with the synthetically tractable aniline moiety.[1][2] This unique combination of a hydrogen-bond accepting pyrazole and a hydrogen-bond donating/accepting aniline, connected by a flexible methylene linker, provides a framework ripe for structural modification and optimization in drug discovery.[3][4] Analogs of this core structure have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[5][6][7][8] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this chemical class. We will explore the strategic design of these analogs, detail robust synthetic methodologies, analyze their diverse biological applications, and synthesize critical structure-activity relationships (SAR) to inform future discovery efforts. The content herein is grounded in authoritative literature, providing both theoretical understanding and practical, field-proven protocols.

Part 1: Molecular Architecture and Strategic Design

The therapeutic potential of this compound analogs stems from their modular nature. The molecule can be dissected into three key components, each offering a vector for chemical modification to fine-tune physicochemical properties and biological activity.

  • The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole is a cornerstone of many established drugs.[1][6] Its nitrogen atoms act as hydrogen bond acceptors, while the C3, C4, and C5 positions can be substituted to modulate lipophilicity, steric bulk, and electronic properties.

  • The Aniline Ring: This aromatic amine is a crucial pharmacophore that can engage in various interactions with biological targets, including hydrogen bonding and π-π stacking.[3] The amino group provides a convenient handle for further derivatization, while the aromatic ring can be substituted at the ortho, meta, and para positions to explore the target's binding pocket.

  • The Methylene Linker (-CH₂-): This simple bridge connects the pyrazole and aniline moieties. Its flexibility allows the two aromatic systems to adopt optimal conformations for receptor binding.[4] While often conserved, modifications to this linker (e.g., extension, rigidification, or replacement with heteroatoms) represent an advanced strategy for analog design.

The logical approach to analog design involves systematically modifying these three components to probe the structure-activity landscape.

G cluster_core Core Scaffold: this compound cluster_mods Vectors for Analog Design Core Pyrazolyl-CH₂-Aniline Pyrazole Pyrazole Ring (Positions 3, 4, 5) Core->Pyrazole Modification Linker Methylene Linker (Length, Rigidity) Core->Linker Modification Aniline Aniline Ring (ortho, meta, para) Core->Aniline Modification

Caption: Key modification points on the core scaffold.

Part 2: Synthesis and Methodologies

The synthesis of this compound and its analogs can be achieved through several reliable routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the Core Scaffold

A common and straightforward method for preparing the parent compound is the nucleophilic substitution reaction between 4-aminobenzyl chloride and pyrazole in the presence of a base. An alternative and often higher-yielding approach involves a Mannich-type reaction.[3]

Workflow: General Synthesis of Substituted Analogs

The synthesis of more complex analogs, particularly those with substitutions on the pyrazole ring, typically follows a multi-step pathway. This workflow is a trusted and validated approach used in many medicinal chemistry laboratories.

G A 1,3-Diketone + Substituted Hydrazine B Substituted Pyrazole A->B Cyclocondensation D Pyrazole-4-carbaldehyde Intermediate B->D C4-Functionalization C Vilsmeier-Haack Formylation (POCl₃, DMF) C->D F Final Analog: N-((Pyrazol-4-yl)methyl)aniline D->F Amine Coupling E Reductive Amination (Substituted Aniline, NaBH₃CN) E->F G cluster_sar SAR for Anti-RSV Activity Core Pyrazolyl-CH₂-Aniline-R Good GOOD (R = Cl, Br) Potent Anti-RSV Low Cytotoxicity Core->Good Bad BAD (R = CF₃) No Anti-RSV Activity High Cytotoxicity Core->Bad

Sources

A Comprehensive Guide to the Safety and Toxicity Profile of 4-(1H-Pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Knowns and Unknowns

4-(1H-Pyrazol-1-ylmethyl)aniline is a heterocyclic organic compound featuring a pyrazole ring linked to an aniline moiety via a methylene bridge.[1] Its structure is of significant interest to the medicinal chemistry community. The pyrazole ring is a well-established pharmacophore present in numerous approved drugs, while the aniline group provides a versatile scaffold for synthetic modifications.[2] This combination has spurred research into its derivatives for a range of therapeutic applications, including potential anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4]

However, the progression of any novel chemical entity from a laboratory curiosity to a viable drug candidate is critically dependent on a thorough understanding of its safety and toxicity profile. For this compound itself, a significant data gap exists in publicly accessible, peer-reviewed toxicological literature. Much of the available safety information is derived from mandatory regulatory filings and Safety Data Sheets (SDS), which provide preliminary hazard classifications but lack in-depth experimental data.[2][5]

This guide, therefore, serves a dual purpose. First, it consolidates and interprets the existing hazard information for this compound. Second, and more critically, it constructs a predictive toxicological framework based on the well-documented profiles of its core structural components: aniline and pyrazole. By leveraging this structure-activity relationship approach, this document provides researchers with a robust, scientifically-grounded perspective on potential risks. Furthermore, it outlines a strategic, tiered approach for definitive experimental safety assessment, guiding future research and development efforts.

Section 1: Physicochemical Identity and Hazard Classification

A foundational step in any safety assessment is the characterization of the molecule's basic properties and a review of its existing hazard classifications.

Chemical Identity
PropertyValueSource
Chemical Name This compound[6]
CAS Number 142335-61-3[5]
Molecular Formula C₁₀H₁₁N₃[2]
Molecular Weight 173.22 g/mol [2][7]
Structure
(Image of chemical structure)
GHS Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. The classifications for this compound, as reported by suppliers to the European Chemicals Agency (ECHA), are summarized below.[2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: ECHA C&L Inventory.[2]

These classifications suggest that the primary immediate risks associated with handling this compound are acute toxicity upon exposure through major routes and significant irritation to the skin, eyes, and respiratory system.[5] Standard laboratory precautions, including the use of personal protective equipment (gloves, eye protection) and working in a well-ventilated area, are mandatory.[5]

Section 2: A Predictive Toxicological Profile Based on Structural Analogs

Given the absence of specific, in-depth studies on this compound, a predictive analysis based on its aniline moiety is the most scientifically sound approach to anticipating its broader toxicological properties. The aniline chemical class is well-studied, with known hazards that are highly relevant to any molecule containing this functional group.

The Aniline Moiety: A Red Flag for Hematotoxicity and Carcinogenicity

Aniline and many of its derivatives are notorious for inducing methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state.[8] This change renders hemoglobin incapable of binding and transporting oxygen, leading to cyanosis and, in severe cases, life-threatening hypoxia.[8]

The mechanism involves metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes in the liver, to form phenylhydroxylamine. This metabolite enters red blood cells and participates in a redox cycle, generating reactive oxygen species and oxidizing hemoglobin.[8]

Causality Insight: The presence of the aniline functional group in this compound makes it a strong candidate for similar metabolic activation and subsequent hematotoxicity. It is plausible that the compound will undergo N-hydroxylation, initiating the same toxic cascade observed with aniline itself.

Furthermore, aniline is classified by the International Agency for Research on Cancer (IARC) as Group 2A: Probably carcinogenic to humans .[9][10] This classification is based on sufficient evidence of carcinogenicity in experimental animals and strong mechanistic evidence.[9] In rats, aniline induces tumors of the spleen.[11] The proposed mode of action involves red blood cell damage (hemolysis) leading to the accumulation of iron in the spleen, chronic inflammation, and ultimately, tumor formation.[10]

Genotoxicity Potential

The genotoxicity of aniline is complex. While it generally does not induce gene mutations in standard bacterial assays (Ames test), there is evidence of clastogenic activity (causing chromosomal damage) at high, toxic doses in both in vitro and in vivo systems.[11] Some aniline metabolites, such as phenylhydroxylamine, have shown genotoxic potential.[12] The genotoxicity of aromatic amines as a class is considered a general property, though its detection can be challenging with standard in vitro tests alone.[13]

Expertise & Experience: This highlights a critical principle in toxicology: negative results from a single assay, particularly an in vitro one, are not sufficient to rule out genotoxicity for this chemical class. A battery of tests assessing different endpoints (gene mutation, chromosomal damage) is essential for a comprehensive evaluation.

The conceptual pathway for the potential bioactivation and toxicity is visualized below.

G cluster_0 In Vivo Metabolism cluster_1 Cellular Toxicity Cascade Compound This compound Metabolite N-hydroxy Metabolite (Predicted) Compound->Metabolite CYP450 Enzymes (Liver) RBC Red Blood Cell Metabolite->RBC DNA DNA Adducts / Damage Metabolite->DNA Potential Genotoxicity MetHb Methemoglobin (Fe³⁺) (Loss of O₂ capacity) RBC->MetHb Redox Cycling Hemolysis Hemolysis & Spleen Iron Deposition MetHb->Hemolysis Carcinogenesis Splenic Carcinogenesis (Rat Model) Hemolysis->Carcinogenesis Chronic Inflammation

Caption: Predicted metabolic activation of the aniline moiety.

Section 3: A Strategic Framework for Experimental Safety Assessment

To move beyond prediction and definitively characterize the safety profile of this compound, a structured, tiered experimental approach is required. This strategy prioritizes in vitro methods to screen for hazards before proceeding to more complex in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, Refinement).

The following workflow provides a logical progression for a comprehensive toxicological evaluation.

G Start Start: Compound Synthesized Tier1 Tier 1: In Vitro Screening Start->Tier1 Decision1 Hazard Identified? (e.g., Highly Mutagenic) Tier1->Decision1 Tier2 Tier 2: In Vivo Acute & PK Decision2 Acceptable Acute Toxicity & PK? Tier2->Decision2 Tier3 Tier 3: In Vivo Repeat-Dose Proceed Proceed to Further Development Tier3->Proceed Decision1->Tier2 No Stop Stop or Redesign Compound Decision1->Stop Yes Decision2->Tier3 Yes Decision2->Stop No

Caption: Tiered workflow for toxicological assessment.

Tier 1: In Vitro Toxicity Screening

The initial phase uses cell-based assays to identify major toxic liabilities early in the development process.

AssayPurpose & RationaleStep-by-Step Protocol Outline
Cytotoxicity Assay To determine the concentration range at which the compound kills cells. This is essential for dose selection in subsequent assays. The IC₅₀ (half-maximal inhibitory concentration) is a key parameter.1. Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver metabolism) in 96-well plates and allow to adhere overnight. 2. Dosing: Prepare a serial dilution of the compound (e.g., from 0.1 µM to 100 µM). Replace cell media with media containing the compound. Include vehicle control (e.g., DMSO). 3. Incubation: Incubate for a defined period (e.g., 24, 48, or 72 hours). 4. Viability Measurement: Add a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®) and measure the signal (absorbance or luminescence) using a plate reader. 5. Analysis: Plot cell viability against compound concentration and calculate the IC₅₀ value.
Bacterial Reverse Mutation Assay (Ames Test) To assess mutagenic potential (ability to cause gene mutations). This is a standard regulatory requirement. The test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A mutagen will cause a reverse mutation, allowing the bacteria to grow on a nutrient-deficient medium.1. Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA). 2. Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic. 3. Exposure: Mix the tester strain, the compound at various concentrations, and S9 mix (if used) in molten top agar. 4. Plating: Pour the mixture onto minimal glucose agar plates. 5. Incubation: Incubate plates at 37°C for 48-72 hours. 6. Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.
In Vitro Micronucleus or Chromosomal Aberration Test To assess clastogenic (chromosome-breaking) or aneugenic (chromosome number-altering) potential. This complements the Ames test by detecting a different type of genetic damage, which is a known risk for aniline compounds.1. Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes). 2. Treatment: Expose cell cultures to at least three concentrations of the compound (based on cytotoxicity data) for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9. 3. Harvest: Harvest cells at an appropriate time point after treatment begins. For the micronucleus test, add cytochalasin B to block cytokinesis, resulting in binucleated cells. 4. Slide Preparation: Prepare microscope slides and stain the cells to visualize chromosomes or micronuclei. 5. Analysis: Score cells for chromosomal aberrations or the frequency of micronuclei. A statistically significant, dose-dependent increase indicates a positive result.
Tier 2: In Vivo Acute Toxicity and Pharmacokinetics

If the in vitro profile is acceptable, the next step is to understand the compound's behavior in a whole organism.

StudyPurpose & RationaleStep-by-Step Protocol Outline
Acute Oral Toxicity (e.g., OECD 423) To determine the short-term toxicity of a single high dose and to identify the approximate lethal dose. This provides critical information for classifying the compound and designing future studies.1. Animal Model: Use a single sex (usually female) of a standard rodent strain (e.g., Sprague-Dawley rats). 2. Dosing: Administer the compound by oral gavage in a stepwise procedure using defined starting doses (e.g., 300 mg/kg). 3. Observation: Observe animals closely for clinical signs of toxicity (e.g., changes in behavior, breathing, cyanosis) for up to 14 days. Record body weights. 4. Endpoint: The primary endpoint is mortality. Based on the outcome in a small group of animals (typically 3), the dose for the next group is adjusted up or down. 5. Necropsy: Perform a gross necropsy on all animals at the end of the study to identify target organs.
Pharmacokinetic (PK) Profiling To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. Key parameters include Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), and half-life (t₁/₂). This is vital for linking exposure to toxicity.1. Animal Model: Use cannulated rodents (e.g., rats) to allow for serial blood sampling. 2. Dosing: Administer a single dose of the compound via the intended clinical route (e.g., oral) and an intravenous (IV) route (to determine bioavailability). 3. Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours). 4. Bioanalysis: Process blood to plasma and analyze the concentration of the parent compound (and potential metabolites) using a validated LC-MS/MS method. 5. Modeling: Use PK software to calculate key parameters and determine the compound's exposure profile.
Tier 3: Repeat-Dose Toxicity Studies

These studies are designed to identify hazards associated with longer-term exposure and to establish a No-Observed-Adverse-Effect Level (NOAEL). Based on the aniline structure, key endpoints would include hematology and spleen pathology. A 28-day study in rats is a common starting point.

Section 4: Risk Assessment and Safe Handling

Based on the available data and predictive analysis, this compound should be handled as a hazardous substance.

  • Primary Risks: Acute toxicity (harmful if swallowed, inhaled, or in contact with skin), skin/eye/respiratory irritation.[2][5]

  • Predicted Risks: Potential for inducing methemoglobinemia upon significant exposure. Potential for carcinogenicity and genotoxicity with chronic exposure, based on the aniline moiety.[9][11]

  • Safe Handling Procedures:

    • Always handle in a chemical fume hood to avoid inhalation.[5]

    • Wear appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[5]

    • Avoid all contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5]

    • Have an emergency plan in place for accidental exposures.

    • Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[5]

Conclusion

While this compound is a compound of interest for drug discovery, its safety profile remains largely uncharacterized. The existing GHS classifications mandate careful handling due to acute toxicity and irritant properties. More significantly, its core aniline structure serves as a strong predictor for potentially severe chronic hazards, including hematotoxicity, genotoxicity, and carcinogenicity.

For any organization looking to develop this molecule or its derivatives, a comprehensive, tiered toxicological assessment is not merely a recommendation but a necessity. The experimental framework outlined in this guide provides a scientifically rigorous and resource-efficient pathway to de-risk this compound, ensuring that its therapeutic potential can be explored without compromising safety.

References

  • Garrison, B. B., Duhamel, J. E., Antoine, N., Symes, S. J. K., Grice, K. A., McMillen, C. D., & Pienkos, J. A. (2024). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molecules, 29(5), 1085.
  • Chinnakadoori, S., Reddy, S. M., Bodapati, A., & Puram, K. (2025). Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl) methylene) aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Chemical Methodologies, 9(1), 1834-1856.
  • PubMed. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.
  • ResearchGate. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.
  • World Journal of Pharmaceutical Research. (2022). Chemistry and biological properties of pyrazole derivatives.
  • DePaul University. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
  • IARC. (2020). IARC Monographs Volume 127: Some Aromatic Amines and Related Compounds Questions & Answers.
  • Appretech Scientific Limited. (n.d.). 4-(1-Methyl-1H-pyrazol-4-yl)aniline.
  • ResearchGate. (n.d.). The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30).
  • National Institutes of Health. (2021). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][5][14][15]triazine Sulfonamides in Normal and Cancer Cells In Vitro.
  • PubMed. (1996). Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats.
  • National Institutes of Health. (2000). Aniline Acute Exposure Guideline Levels.
  • Australian Government Department of Health. (2023). Aniline and its salts - Evaluation statement.
  • PubMed. (1989). Genotoxicity of aniline derivatives in various short-term tests.
  • Cenmed. (n.d.). This compound.
  • ResearchGate. (2019). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents.
  • DergiPark. (2024). A Rare Case of Occupational Aniline Poisoning: Management in a Limited-Facility Setting.

Sources

A Senior Application Scientist's In-Depth Technical Guide to 4-(1H-Pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-(1H-Pyrazol-1-ylmethyl)aniline in Modern Chemistry

This compound, identified by CAS number 142335-61-3, is a versatile organic compound that has garnered significant interest within the scientific community.[1][2] Its molecular structure, which features a pyrazole ring linked to an aniline moiety via a methylene bridge, makes it a valuable building block in both medicinal chemistry and materials science.[3] The pyrazole ring is a well-known pharmacophore present in numerous approved drugs, while the aniline group provides a reactive handle for a wide array of chemical transformations.[3] This unique combination of functionalities allows for the synthesis of diverse molecular scaffolds with potential applications in treating a range of diseases, including cancer and viral infections.[4][5] This guide provides a comprehensive overview of the commercial landscape, synthesis, applications, and handling of this important chemical intermediate.

Commercial Availability and Supplier Landscape

Sourcing high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from several reputable chemical suppliers, typically with purities of 95% or greater. When selecting a supplier, it is essential to consider not only the purity but also the available quantities, lead times, and the quality of the accompanying technical documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

SupplierCatalog Number (Example)PurityAvailable Quantities
CenmedM700624-50mg≥95%50mg and larger
SmoleculeSM142335-61-3InquireBulk and research quantities
Fisher ScientificAC467390010>95%1g, 5g

Note: Availability and catalog numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties and Safe Handling

A thorough understanding of a compound's properties and hazards is paramount for ensuring laboratory safety and experimental success.

Key Properties:

  • Molecular Formula: C₁₀H₁₁N₃[3]

  • Molecular Weight: 173.22 g/mol [3]

  • Appearance: Typically an off-white to yellow or brown solid.

  • Stability: Stable under normal storage conditions.[2]

Safety and Handling: this compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[2]

Hazard Statements: [1][2]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[2][6]

Synthetic Protocol: A Representative Laboratory-Scale Synthesis

While several synthetic routes to this compound have been reported, a common and reliable method involves a two-step process: N-alkylation of pyrazole with a substituted benzyl halide, followed by the reduction of a nitro group. This approach is favored for its high yields and the ready availability of starting materials.

Step 1: Synthesis of 1-(4-Nitrobenzyl)-1H-pyrazole This step involves a nucleophilic substitution reaction where the pyrazole nitrogen attacks the benzylic carbon of 4-nitrobenzyl bromide. The choice of a base like potassium carbonate is crucial to deprotonate the pyrazole, thereby activating it as a nucleophile. A polar aprotic solvent such as dimethylformamide (DMF) is used to facilitate the reaction by solvating the cation and leaving the nucleophile relatively free.

Step 2: Reduction of 1-(4-Nitrobenzyl)-1H-pyrazole to this compound The nitro group of the intermediate is then reduced to an amine. A classic and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. Alternatively, metal-acid systems like iron powder in acidic ethanol can be employed, as is common in the synthesis of related aniline derivatives.[7]

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Nitrobenzyl bromide

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Alkylation: a. To a solution of pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add a solution of 4-nitrobenzyl bromide (1.05 eq) in DMF dropwise to the reaction mixture. d. Heat the reaction to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction to room temperature and pour it into ice-water. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-nitrobenzyl)-1H-pyrazole.

  • Nitro Group Reduction: a. Dissolve the crude 1-(4-nitrobenzyl)-1H-pyrazole from the previous step in a mixture of ethanol and water. b. Add iron powder (5.0 eq) and ammonium chloride (1.2 eq). c. Heat the mixture to reflux (approximately 80°C) and stir vigorously for 2-4 hours, monitoring by TLC. d. After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts. e. Wash the Celite pad with ethanol. f. Concentrate the filtrate under reduced pressure to remove the ethanol. g. Add water to the residue and extract with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. i. Purify the crude product by column chromatography on silica gel to afford this compound.

// Reactants Pyrazole [label="Pyrazole"]; Nitrobenzyl [label="4-Nitrobenzyl Bromide"]; Base [label="K2CO3, DMF", shape=ellipse, fillcolor="#FFFFFF"];

// Intermediate Intermediate [label="1-(4-Nitrobenzyl)-1H-pyrazole", fillcolor="#FBBC05"];

// Reduction Step Reduction [label="Fe, NH4Cl\nEtOH/H2O, Reflux", shape=ellipse, fillcolor="#FFFFFF"];

// Product Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow {rank=same; Pyrazole; Nitrobenzyl} -> Base [arrowhead=none]; Base -> Intermediate [label="Step 1:\nN-Alkylation"]; Intermediate -> Reduction; Reduction -> Product [label="Step 2:\nReduction"]; }

Sources

literature review of pyrazole aniline compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyrazole Aniline Compounds in Medicinal Chemistry

Abstract

The fusion of pyrazole and aniline moieties has created a privileged scaffold in modern medicinal chemistry, giving rise to a plethora of compounds with significant therapeutic potential. This technical guide provides a comprehensive literature review of pyrazole aniline compounds, intended for researchers, scientists, and drug development professionals. It delves into the synthetic strategies for creating these derivatives, explores their diverse biological activities with a focus on anticancer, anti-inflammatory, and antimicrobial applications, and provides an in-depth analysis of their structure-activity relationships (SAR). By synthesizing technical data with field-proven insights, this guide illuminates the causality behind experimental choices and highlights the potential of this chemical class in the development of next-generation therapeutics.

Introduction: The Strategic Union of Two Pharmacophores

In the landscape of medicinal chemistry, the pyrazole ring is a distinguished five-membered heterocycle containing two adjacent nitrogen atoms. Its prominence stems from its synthetic accessibility and its ability to act as a versatile bioisosteric replacement for other functional groups, making it a cornerstone in the design of numerous FDA-approved drugs.[1][2] The pyrazole nucleus is a key component in drugs like the COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant.[2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4]

The aniline moiety, a simple aromatic amine, serves as a crucial building block in drug discovery. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a common feature in many pharmacologically active molecules. The strategic incorporation of an aniline group into a pyrazole scaffold can significantly enhance binding affinity to biological targets and improve the overall pharmacokinetic profile of a compound.[5] This guide explores the synergistic combination of these two pharmacophores, reviewing the synthesis, biological evaluation, and medicinal chemistry applications of pyrazole aniline compounds.

Synthetic Strategies for Pyrazole Aniline Derivatives

The synthesis of pyrazole aniline compounds often involves multi-step reactions, leveraging well-established heterocyclic chemistry principles. A common and efficient approach is the condensation of a β-dicarbonyl compound with a hydrazine derivative, followed by subsequent functionalization to introduce the aniline moiety.

General Synthetic Workflow

A representative synthetic pathway often begins with the reaction between a substituted phenylhydrazine and an ethyl acetoacetate derivative to form a pyrazolone core.[2] This core can then be functionalized, for example, through a Vilsmeier-Haack reaction to introduce an aldehyde group, which can then be reacted with a substituted aniline via reductive amination to yield the final pyrazole aniline product.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Functionalization cluster_2 Step 3: Aniline Coupling A Substituted Phenylhydrazine C Cyclocondensation A->C B β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) B->C D Substituted Pyrazolone Core C->D  Yields: 60-95% F Formylation D->F E Vilsmeier-Haack Reagents (POCl3, DMF) E->F G Pyrazole-4-carbaldehyde F->G I Reductive Amination (e.g., NaBH(OAc)3) G->I H Substituted Aniline H->I J Final Pyrazole Aniline Compound I->J  Good to Excellent Yields

Caption: General workflow for the synthesis of pyrazole aniline compounds.

Representative Experimental Protocol: Synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline

This protocol is a representative example for the synthesis of a pyrazole aniline derivative, adapted from methodologies described in the literature.[6]

  • Step 1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

    • To a stirred solution of 1,3-diphenyl-1H-pyrazole (1 mmol) in dry DMF (5 mL) at 0°C, add phosphorus oxychloride (POCl₃, 3 mmol) dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat at 80°C for 4 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Pour the cooled mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • The precipitated solid is filtered, washed with water, and dried to yield the pyrazole aldehyde intermediate.

  • Step 2: Reductive Amination.

    • To a solution of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and a substituted aniline (1.1 mmol) in 1,2-dichloroethane (10 mL), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative.

Therapeutic Applications and Biological Activities

Pyrazole aniline derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for various therapeutic areas.[7][8]

Anticancer Activity

A significant body of research has focused on pyrazole aniline compounds as anticancer agents, primarily due to their ability to function as kinase inhibitors.[5][9] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[10]

  • Kinase Inhibition: These compounds have been shown to inhibit several key kinase families, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[1][5][10] For instance, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized and found to be potent inhibitors of CDK2/cyclin E, with some compounds showing high antiproliferative activity against MCF-7 breast cancer cells.[6]

  • Mechanism of Action: By binding to the ATP-binding pocket of these kinases, pyrazole aniline inhibitors block the downstream signaling pathways that control cell cycle progression, proliferation, and survival, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[5][10]

Anti-inflammatory Activity

The pyrazole scaffold is famously present in nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[11] Pyrazole aniline derivatives continue this legacy, exhibiting significant anti-inflammatory properties.

  • COX Inhibition: Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.[11][12]

  • Other Mechanisms: Beyond COX inhibition, these compounds can modulate other inflammatory pathways. Their antioxidant properties also contribute to reducing inflammation-related oxidative stress.[13][14]

Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Pyrazole aniline compounds have shown considerable promise in this area.

  • Antibacterial and Antifungal Effects: A variety of pyrazole aniline derivatives have been synthesized and tested against different bacterial and fungal strains.[11][15] Studies have shown that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MIC) in the low microgram per milliliter range.[15] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[15]

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole aniline compounds is highly dependent on the nature and position of substituents on both the pyrazole and aniline rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective agents.[16][17]

SAR in Anticancer Agents

For kinase inhibitors, specific structural features are critical for potent activity.

  • Aniline Substituents: The substitution pattern on the aniline ring plays a pivotal role. For example, in a series of pyrazolo[3,4-d]pyrimidine derivatives, the incorporation of an aniline moiety at the C4 position was found to enhance cytotoxic potency compared to aliphatic amines.[5]

  • Pyrazole Substituents: Modifications on the pyrazole ring also significantly impact activity. A study on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as CDK2 inhibitors revealed that the nature of substituents on the phenyl rings at the N1 and C3 positions of the pyrazole core dictates the potency and selectivity.[6]

Table 1: SAR of Pyrazole Aniline Analogs as Anticancer Agents

Compound IDTarget/Cell LineIC₅₀ (µM)Key Structural Features & SAR InsightsReference
5a CDK2/cyclin E0.98N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline core. Unsubstituted aniline showed the highest potency in this series.[6]
11a HeLa, MCF-74.63 - 9.45Phenylamino pyrazole nucleus with acylhydrazone and amide decorations. The combination of substituents at positions 1, 3, and 4 contributes to its potent antiproliferative profile.[17]
24 EGFR(Potent)Pyrazolo[3,4-d]pyrimidine core. Aniline at C4 enhanced potency. Induced apoptosis and cell cycle arrest.[5]
50 EGFR, VEGFR-20.09 (EGFR), 0.23 (VEGFR-2)Fused pyrazole derivative. Demonstrated potent dual inhibition, highlighting the importance of the overall fused ring system.[5]
SAR in Other Applications

Similar SAR principles apply to anti-inflammatory and antimicrobial activities. For cannabinoid receptor antagonists, potent and selective activity required a para-substituted phenyl ring at the pyrazole C5-position, a carboxamido group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position.[16] For antimicrobial agents, the presence of electron-withdrawing groups on the aniline ring has, in some cases, been shown to enhance activity.[15]

Case Study: Pyrazole Aniline Compounds as JAK Inhibitors

The Janus Kinase (JAK) signaling pathway is a critical regulator of cytokine signaling, playing a key role in immunity and inflammation. Its dysregulation is implicated in various cancers and autoimmune diseases. Pyrazole-based compounds, such as Ruxolitinib, are potent JAK inhibitors.[1]

Mechanism of Inhibition

JAK inhibitors function as ATP-competitive inhibitors. The pyrazole scaffold often serves as a "hinge-binder," forming crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The aniline portion can extend into other regions of the binding site, providing additional interactions and contributing to potency and selectivity. This inhibition blocks the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, preventing their translocation to the nucleus and subsequent gene transcription.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation P_JAK P-JAK JAK->P_JAK 3. Autophosphorylation STAT STAT P_JAK->STAT 4. STAT Recruitment P_STAT P-STAT STAT->P_STAT 5. Phosphorylation Dimer P-STAT Dimer P_STAT->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Inhibitor Pyrazole Aniline JAK Inhibitor Inhibitor->P_JAK BLOCKS

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole aniline compound.

Experimental Protocol: Western Blot for Phospho-STAT3 Inhibition

This protocol allows for the assessment of a pyrazole aniline compound's ability to inhibit JAK signaling in a cellular context by measuring the phosphorylation of a key downstream target, STAT3.

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., HCT116 colon cancer cells) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat cells with various concentrations of the pyrazole aniline inhibitor (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 2 hours.

    • Stimulate the cells with a relevant cytokine (e.g., IL-6, 50 ng/mL) for 30 minutes to activate the JAK/STAT pathway.

  • Protein Extraction:

    • Place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3. A loading control like β-actin should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the p-STAT3/total STAT3 ratio in inhibitor-treated cells compared to the stimulated control indicates successful target engagement and pathway inhibition.

Future Perspectives and Conclusion

The pyrazole aniline scaffold is firmly established as a "privileged structure" in medicinal chemistry. The versatility in synthesis and the wide range of biological activities make it a highly attractive starting point for the development of new therapeutic agents.[1][8] Future research will likely focus on several key areas:

  • Improving Selectivity: A major challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects. The design of new derivatives will increasingly rely on computational modeling and structural biology to exploit subtle differences in the ATP-binding sites of various kinases.

  • Exploring New Targets: While the focus has been on well-known targets like kinases, the scaffold's potential against other enzyme families and receptor types remains ripe for exploration.

  • Novel Drug Conjugates: Linking pyrazole aniline moieties to other pharmacophores or to targeting ligands could lead to the development of combination therapies or highly specific drugs, such as antibody-drug conjugates.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
  • Recent Advances in the Development of Pyrazole Deriv
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed. [Link]
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
  • Catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives and their antimicrobial evaluation.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. PubMed. [Link]
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Semantic Scholar. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents.
  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.
  • Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evalu
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents.

Sources

The Unseen Engine: A Technical Guide to the Mechanism of Action of 4-(1H-Pyrazol-1-ylmethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1H-pyrazol-1-ylmethyl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in oncology. This technical guide provides an in-depth exploration of the predominant mechanism of action for this class of compounds: the inhibition of key protein kinases involved in cell cycle regulation and signal transduction. We will dissect the structural basis for their potent and often selective inhibition of Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, we will explore the multi-targeted nature of certain derivatives, including their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and discuss the downstream signaling consequences. This guide is intended to serve as a comprehensive resource, integrating mechanistic insights with actionable experimental protocols to empower researchers in the rational design and evaluation of novel therapeutics based on this versatile scaffold.

Introduction: The Rise of a Privileged Scaffold

The relentless pursuit of targeted cancer therapies has led to the identification of numerous molecular scaffolds capable of selective interaction with oncogenic proteins. Among these, the this compound core has garnered considerable attention. Its synthetic tractability and the ability of its derivatives to form key interactions within the ATP-binding pockets of protein kinases make it a fertile ground for the development of potent inhibitors. Early investigations revealed that this class of compounds exhibits significant anti-proliferative activity across a range of cancer cell lines, prompting a deeper dive into their molecular mechanisms. It has become evident that the primary mode of action for many of these derivatives is the disruption of aberrant cell cycle progression through the inhibition of Cyclin-Dependent Kinases (CDKs), with a particular emphasis on CDK2.

The Primary Mechanism: Potent Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

The cell division cycle is a tightly regulated process, with CDKs acting as central control points.[1] Deregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[1] CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression.[1][2] The this compound derivatives have consistently demonstrated potent inhibitory activity against CDK2.

Structural Basis of CDK2 Inhibition: A Tale of Molecular Interactions

The efficacy of these derivatives as CDK2 inhibitors is not serendipitous; it is rooted in their ability to form specific, high-affinity interactions within the ATP-binding site of the kinase. Molecular docking studies and co-crystal structures of related pyrazole-based inhibitors have elucidated the key binding modes.[2][3]

The core scaffold typically orients itself to mimic the adenine moiety of ATP. The pyrazole ring is instrumental in this mimicry, often forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues of CDK2, most notably Leu83.[3][4] This interaction is a cornerstone of their inhibitory potency. The aniline ring and its substituents often project into a more solvent-exposed region, where modifications can be made to fine-tune selectivity and pharmacokinetic properties. The methylene linker provides the necessary flexibility for the molecule to adopt an optimal conformation within the binding pocket.

cluster_CDK2 CDK2 Active Site cluster_inhibitor This compound Derivative hinge Hinge Region (Leu83) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front pyrazole Pyrazole Ring pyrazole->hinge H-Bonds linker Methylene Linker linker->hydrophobic_pocket Flexibility & Positioning aniline Aniline Ring aniline->solvent_front Selectivity & PK Tuning

Inhibitor Binding in CDK2 Active Site
Downstream Cellular Consequences of CDK2 Inhibition

Inhibition of CDK2 by this compound derivatives triggers a cascade of events that ultimately halt cell proliferation and induce apoptosis.

  • Cell Cycle Arrest: By inhibiting CDK2, these compounds prevent the phosphorylation of key substrates required for cell cycle progression, such as the Retinoblastoma protein (Rb).[5] This leads to an accumulation of cells in the G1 and S phases of the cell cycle, a hallmark of CDK2 inhibition.[5]

  • Induction of Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis. Mechanistic studies have shown that CDK2 inhibition by pyrazole derivatives can lead to the downregulation of anti-apoptotic proteins like Mcl-1, thereby tipping the cellular balance towards apoptosis.[5]

inhibitor This compound Derivative cdk2 CDK2/Cyclin E/A inhibitor->cdk2 Inhibition arrest G1/S Arrest inhibitor->arrest Induces rb Rb Phosphorylation cdk2->rb Phosphorylates s_phase S-Phase Progression cdk2->s_phase Promotes e2f E2F Release rb->e2f Inhibits e2f->s_phase Promotes apoptosis Apoptosis arrest->apoptosis Leads to

CDK2 Inhibition and Downstream Effects

Expanding the Target Landscape: Multi-Kinase Inhibition

While CDK2 is a primary target, the therapeutic potential of this compound derivatives is enhanced by their ability to inhibit other kinases implicated in cancer progression. This multi-targeted approach can lead to a more robust anti-cancer effect and potentially overcome resistance mechanisms.

Inhibition of VEGFR-2 and Anti-Angiogenic Effects

Several derivatives of this scaffold have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that tumors rely on for growth and metastasis.[7] This dual inhibition of cell cycle progression and angiogenesis represents a powerful strategy in cancer therapy. The inhibition of VEGFR-2 by these compounds often involves similar interactions within the ATP-binding pocket as seen with CDK2.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the in vitro activity of a selection of this compound derivatives against key kinases and cancer cell lines, illustrating the structure-activity relationships that govern their potency.

Compound IDR1 (Aniline Substitution)R2 (Pyrazole Substitution)CDK2/Cyclin E IC50 (µM)[2]VEGFR-2 IC50 (nM)[7]MCF-7 IC50 (µM)[2]HGC-27 IC50 (µM)[7]
5a [2]4-Cl3-Ph0.98-1.88-
W13 [7]-4-(1H-indazol-6-yl)-1.6-0.36
8h [8]3-Cl, 4-F2-vinylquinazoline-60.274.92-
15b [9]3-ethynyl4-acylaminoEGFR: 0.15 µM18104.41-

Note: The table combines data from different studies to illustrate the range of activities. Direct comparison between different assays should be made with caution. "-" indicates data not available.

Experimental Protocols: A Practical Guide

To facilitate further research and validation of these compounds, we provide detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (CDK2/Cyclin E)

This protocol describes a luminescence-based kinase assay to determine the IC50 of a test compound against CDK2/Cyclin E.

Materials:

  • Recombinant human CDK2/Cyclin E enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., Histone H1)

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. Prepare a master mix of CDK2/Cyclin E and substrate in kinase buffer.

  • Reaction Setup: To each well of a 384-well plate, add 1 µL of the test compound dilution.

  • Enzyme Addition: Add 2 µL of the enzyme/substrate master mix to each well.

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.[10]

start Prepare Reagents step1 Add Compound to Plate start->step1 step2 Add Enzyme/Substrate Mix step1->step2 step3 Add ATP to Initiate step2->step3 step4 Incubate (60 min) step3->step4 step5 Add ADP-Glo™ Reagent step4->step5 step6 Incubate (40 min) step5->step6 step7 Add Kinase Detection Reagent step6->step7 step8 Incubate (30 min) step7->step8 end Measure Luminescence step8->end

Kinase Inhibition Assay Workflow
Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11][12]

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution.

Materials:

  • Cancer cell line

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired duration (e.g., 24 hours).

  • Harvest and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Molecular Docking

This protocol provides a general workflow for in silico prediction of the binding mode of a ligand to its target protein.

Software:

  • Molecular modeling software (e.g., Schrödinger Maestro, AutoDock)

  • Protein Data Bank (PDB) for target structure

Procedure:

  • Protein Preparation: Obtain the crystal structure of the target kinase (e.g., CDK2, PDB ID: 1KE9) from the PDB.[14] Prepare the protein by removing water molecules, adding hydrogens, and assigning partial charges.

  • Ligand Preparation: Draw the 3D structure of the this compound derivative and perform energy minimization.

  • Grid Generation: Define the binding site on the protein, typically centered on the co-crystallized ligand or the ATP binding pocket. Generate a receptor grid for docking calculations.

  • Docking: Dock the prepared ligand into the receptor grid using a suitable docking algorithm (e.g., Glide, AutoDock Vina).

  • Pose Analysis: Analyze the resulting docking poses and scores to predict the most likely binding mode. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[2][15]

Conclusion and Future Directions

The this compound scaffold represents a highly promising framework for the development of novel anti-cancer agents. The primary mechanism of action for many derivatives is the potent inhibition of CDK2, leading to cell cycle arrest and apoptosis. The ability of certain analogs to co-inhibit other key oncogenic kinases, such as VEGFR-2, further enhances their therapeutic potential. The detailed experimental protocols provided in this guide offer a robust platform for the continued investigation and optimization of these compounds.

Future research should focus on elucidating the structure-activity relationships for dual CDK2/VEGFR-2 inhibition, exploring the potential for overcoming drug resistance, and optimizing the pharmacokinetic profiles of lead compounds. The integration of computational modeling with empirical testing will be crucial in accelerating the translation of these promising molecules from the laboratory to the clinic.

References

  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry.
  • Huang, G., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(15), 5068-5071.
  • Lin, S.-Y., et al. (2017). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 22(8), 1269.
  • Ochoa-Puentes, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Mexican Chemical Society, 65(4).
  • Chinnakadoori, S. R., et al. (2025). The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30).
  • Zhang, Y., et al. (2021). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.
  • Fanta, B. S., et al. (2023). 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 Inhibitors as Anticancer Agents: Design, Synthesis & Evaluation.
  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. PubMed.
  • Quantitative structure-activity relationship study of 4-(pyrazol-4-yl)-pyrimidine derivatives which inhibit cyclin-dependent kinase (cdk)2 and cdk4/6. (n.d.). AIP Publishing.
  • Hutterer, C., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Tre
  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
  • Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed.
  • Fanta, B. S., et al. (2023). 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)
  • Hatcher, J. M., et al. (2021). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. bioRxiv.
  • Al-Warhi, T., et al. (2022). Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. PubMed.
  • Hardcastle, I. R., et al. (2011). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 54(17), 5849-5867.
  • Assays for Cyclin-Dependent Kinase Inhibitors. (n.d.).
  • Wang, S., et al. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. (2007). PubMed.
  • Nassar, I. F., et al. (2022). 2D diagram showing docking results on CDK1(PDB ID: 4Y72) of.
  • Zhang, H., et al. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. PubMed.
  • Wang, Z., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. PeerJ.
  • 1KE9: CYCLIN-DEPENDENT KINASE 2 (CDK2) COMPLEXED WITH 3-{[4-({[AMINO(IMINO)METHYL]AMINOSULFONYL)ANILINO]METHYLENE}-2-OXO-2,3-DIHYDRO-1H-INDOLE. (2002). RCSB PDB.
  • Molecular docking analysis of CDK-1 inhibitors from Chrysophyllum cainito leaves. (2020). Journal of Applied Pharmaceutical Science.
  • 4LYN: Crystal structure of cyclin-dependent kinase 2 (cdk2-wt) complex with (2s)-n-(5-(((5-tert-butyl-1,3-oxazol-2-yl)methyl)sulfanyl) -. (2013). RCSB PDB.

Sources

Methodological & Application

synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A-77-01

Synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives: A Guide for Medicinal Chemistry and Drug Discovery

For: Researchers, scientists, and drug development professionals in medicinal chemistry and related fields.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, analgesic, and antihyperglycemic properties.[1] Within this important class of heterocycles, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have emerged as particularly promising candidates for drug development. These compounds have demonstrated potent in vitro activity as anticancer agents by inhibiting cyclin-dependent kinase 2 (CDK2) and have also shown significant antiviral activity, particularly against the respiratory syncytial virus (RSV).[1][2][3][4]

This document provides a comprehensive guide to the . It is designed to equip researchers with the necessary protocols and theoretical understanding to successfully synthesize and characterize these compounds for further investigation in drug discovery programs. The synthetic strategy is centered around two key transformations: the Vilsmeier-Haack formylation to generate the crucial aldehyde intermediate, followed by a reductive amination to introduce the aniline moiety.

Synthetic Strategy Overview

The synthesis of the target N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives is a two-step process. The first step involves the synthesis of the key intermediate, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, via the Vilsmeier-Haack reaction. The second step is the reductive amination of this aldehyde with various substituted anilines to yield the final products.

Synthetic_Pathway Acetophenone Acetophenone Phenylhydrazone Aldehyde 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Acetophenone->Aldehyde Formylation Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3/DMF) Final_Product N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivative Aldehyde->Final_Product Reductive Amination Aniline Substituted Aniline Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3)

Caption: Overall synthetic workflow for N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives.

Part 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6][7][8] In this synthesis, acetophenone phenylhydrazone undergoes cyclization and formylation in the presence of the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide) to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[9][10][11]

Protocol 1.1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

Materials:

  • Acetophenone

  • Phenylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate solution

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of Acetophenone Phenylhydrazone:

    • In a round-bottom flask, dissolve acetophenone (1 equivalent) and phenylhydrazine hydrochloride (1 equivalent) in ethanol.

    • Add sodium acetate (2 equivalents) to the mixture.

    • Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into cold water.

    • Filter the precipitated solid, wash with water, and dry to obtain acetophenone phenylhydrazone.

  • Vilsmeier-Haack Formylation:

    • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to ice-cold dimethylformamide (DMF, 10 volumes) with constant stirring.

    • After the addition is complete, add a solution of acetophenone phenylhydrazone (1 equivalent) in DMF dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60°C for 5-8 hours.[11] Monitor the reaction by TLC.

    • After the reaction is complete, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the mixture with a saturated sodium carbonate solution.

    • Filter the resulting precipitate, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol to afford pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Vilsmeier_Haack_Workflow Start Start: Acetophenone Phenylhydrazone Prepare_Vilsmeier Prepare Vilsmeier Reagent (POCl3 in DMF, <10°C) Start->Prepare_Vilsmeier Add_Hydrazone Add Hydrazone Solution in DMF Prepare_Vilsmeier->Add_Hydrazone React Heat at 50-60°C for 5-8h Add_Hydrazone->React Quench Quench on Crushed Ice React->Quench Neutralize Neutralize with Na2CO3 Solution Quench->Neutralize Filter_Wash Filter and Wash with Water Neutralize->Filter_Wash Recrystallize Recrystallize from Ethanol Filter_Wash->Recrystallize Product Product: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Recrystallize->Product

Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.

Part 2: Synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives

Reductive amination is a versatile and widely used method for the formation of C-N bonds. This reaction involves the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by in situ reduction to the corresponding amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.[12]

Protocol 2.1: Reductive Amination

Materials:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

  • Substituted aniline (various derivatives)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or other suitable anhydrous solvent

  • Glacial acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and the desired substituted aniline (1.2 equivalents) in anhydrous 1,2-dichloroethane.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative.

Reductive_Amination_Scheme Aldehyde 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Imine Imine Intermediate Aldehyde->Imine Aniline Substituted Aniline Aniline->Imine Final_Product N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivative Imine->Final_Product NaBH_OAc_3 NaBH(OAc)3

Caption: Reaction scheme for the reductive amination of the pyrazole aldehyde.

Part 3: Characterization of Synthesized Compounds

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: Expected Spectroscopic Data for a Representative N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivative

Technique Expected Observations
¹H NMR - Aromatic protons (phenyl and aniline rings) in the range of δ 6.5-8.0 ppm. - Pyrazole ring proton as a singlet around δ 8.0-8.5 ppm. - Methylene protons (-CH₂-) as a singlet or doublet (if coupled to NH) around δ 4.0-4.5 ppm. - Amine proton (-NH-) as a broad singlet, variable chemical shift.
¹³C NMR - Aromatic and pyrazole carbons in the range of δ 110-150 ppm. - Methylene carbon (-CH₂-) around δ 40-50 ppm.
Mass Spec (ESI) - Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound.
IR (KBr) - N-H stretching vibration around 3300-3400 cm⁻¹. - C-H stretching vibrations (aromatic and aliphatic) around 2850-3100 cm⁻¹. - C=C and C=N stretching vibrations in the aromatic and pyrazole rings around 1500-1600 cm⁻¹.

Note: The exact chemical shifts and peak positions will vary depending on the specific substitution pattern of the aniline ring.

Applications and Future Perspectives

The N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline scaffold has shown significant promise in the development of novel therapeutic agents. The anticancer activity of these compounds, particularly their ability to inhibit CDK2, makes them attractive candidates for further investigation in oncology.[1][2] The observed anti-RSV activity also highlights their potential as antiviral agents.[3][4]

Future research in this area could focus on:

  • Structure-Activity Relationship (SAR) studies: Synthesizing a library of derivatives with diverse substitutions on the aniline ring to optimize biological activity and selectivity.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their anticancer and antiviral effects.

  • In vivo efficacy studies: Evaluating the therapeutic potential of the most promising compounds in animal models of cancer and viral infections.

References

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate.
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Stork.
  • N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. ResearchGate.
  • N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. PubMed.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
  • Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. Indian Journal of Advances in Chemical Science.
  • Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). ResearchGate.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry.
  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate.
  • (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: synthesis, characterization, antibacterial, and MTT assessment. ResearchGate.
  • (PDF) 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. ResearchGate.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

Sources

Application Notes and Protocols for Antimicrobial Assays Using 4-(1H-pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antimicrobial properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-(1H-pyrazol-1-ylmethyl)aniline as a potential antimicrobial agent. While the broader class of pyrazole derivatives has shown significant promise, this specific molecule represents a frontier for detailed antimicrobial investigation. These application notes offer detailed, step-by-step protocols for preliminary and advanced antimicrobial susceptibility testing, guidance on data interpretation, and insights into the causality behind experimental choices, all grounded in authoritative standards.

Introduction: The Rationale for Investigating this compound

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities for the development of new therapeutics. Pyrazole derivatives have garnered considerable attention due to their diverse pharmacological profiles, which include antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2] The core pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore.[2][3]

This compound, with its unique combination of a pyrazole ring and an aniline moiety, presents an intriguing candidate for antimicrobial screening. The aniline group can facilitate interactions with biological macromolecules through hydrogen bonding, while the pyrazole core is a known feature in many bioactive compounds.[3] This document provides the foundational protocols to systematically evaluate its antimicrobial potential in a scientifically rigorous manner.

Preliminary Assessment of Antimicrobial Activity: The Disk Diffusion Assay

The disk diffusion assay is a qualitative method that provides a preliminary indication of a compound's antimicrobial activity. It is a widely used, simple, and cost-effective screening tool. The principle lies in the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.

Materials
  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (solvent-loaded disks)

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.85% NaCl)

  • McFarland standards (0.5)

  • Incubator

Protocol: Disk Diffusion Assay
  • Preparation of Test Compound Solution: Dissolve this compound in a minimal amount of DMSO to create a stock solution (e.g., 10 mg/mL). Further dilutions can be made as required. The choice of DMSO as a solvent is due to its ability to dissolve a wide range of organic compounds and its minimal toxicity to most microorganisms at low concentrations.

  • Inoculum Preparation: From a fresh culture of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. This standard corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of the MHA or SDA plate with the prepared microbial suspension.

  • Disk Application: Aseptically apply sterile paper disks to the surface of the inoculated agar. Impregnate each disk with a specific volume (e.g., 10 µL) of the this compound solution. Also, apply positive and negative control disks.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone of inhibition generally suggests greater antimicrobial activity.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the disk diffusion assay, a quantitative method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standardized and widely accepted technique for MIC determination, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[4]

Materials
  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Test microorganisms

  • Positive control antibiotics (with known MIC values)

  • Negative control (medium only)

  • Growth control (medium with inoculum)

  • Resazurin (optional, for viability indication)

Protocol: Broth Microdilution Assay
  • Preparation of the Test Plate:

    • Add 100 µL of sterile CAMHB or RPMI-1640 to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.

  • Inoculum Preparation and Addition: Prepare a microbial suspension as described for the disk diffusion assay and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation: Incubate the plates under the same conditions as the disk diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or with the aid of a plate reader. The addition of a viability indicator like resazurin can aid in the visualization of results, where a color change indicates metabolic activity (growth).

Visualizing the Workflow

Antimicrobial_Assay_Workflow cluster_screening PART 1: Preliminary Screening cluster_quantitative PART 2: Quantitative Analysis cluster_advanced PART 3: Advanced Characterization start Start: this compound prep_compound Prepare Stock Solution (e.g., in DMSO) start->prep_compound disk_assay Disk Diffusion Assay prep_compound->disk_assay measure_zone Measure Zone of Inhibition disk_assay->measure_zone mic_assay Broth Microdilution Assay measure_zone->mic_assay Activity Detected serial_dilution Perform Serial Dilutions mic_assay->serial_dilution determine_mic Determine MIC serial_dilution->determine_mic mbc_assay MBC Determination determine_mic->mbc_assay Further Analysis cytotoxicity_assay Cytotoxicity Assay determine_mic->cytotoxicity_assay Safety Profile

Caption: Workflow for antimicrobial evaluation of this compound.

Data Presentation and Interpretation

The results of the antimicrobial assays should be recorded systematically. Below is an example of how data can be presented.

Table 1: Example Data from Disk Diffusion and Broth Microdilution Assays

Test MicroorganismCompoundZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)This compound1564
Ciprofloxacin (5 µg disk)250.5
Escherichia coli (ATCC 25922)This compound12128
Ciprofloxacin (5 µg disk)300.25
Candida albicans (ATCC 10231)This compound10256
Fluconazole (25 µg disk)222

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Advanced Protocols: Minimum Bactericidal Concentration (MBC) and Cytotoxicity

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC assay.

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto fresh, drug-free agar.

  • Incubate the agar plates overnight.

  • The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

Cytotoxicity Assays

It is crucial to assess the potential toxicity of a novel antimicrobial compound to mammalian cells. This provides an early indication of its therapeutic index.

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate media.

  • Compound Exposure: Seed the cells in a 96-well plate and expose them to a range of concentrations of this compound.

  • Viability Assessment: After a set incubation period (e.g., 24 or 48 hours), assess cell viability using a standard method such as the MTT or resazurin assay.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability. A higher IC₅₀ value is desirable, indicating lower cytotoxicity. Several studies have investigated the cytotoxicity of various pyrazole derivatives, providing a basis for comparison.[5][6][7][8][9]

Conclusion and Future Directions

These application notes provide a robust framework for the initial and advanced antimicrobial evaluation of this compound. By following these standardized protocols, researchers can generate reliable and reproducible data. Positive results from these assays would warrant further investigation, including mechanism of action studies, in vivo efficacy testing, and structure-activity relationship (SAR) studies to optimize the antimicrobial properties of this promising class of compounds.

References

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). MDPI. [Link]
  • Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. (2017).
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central. [Link]
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH. [Link]
  • In-vitro antibacterial and antifungal screening of the newly synthesized compounds. (n.d.).
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI. [Link]
  • Antimicrobial evaluation of some novel pyrazole deriv
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]
  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. (2025).
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH. [Link]
  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (n.d.). NIH. [Link]
  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Deriv
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC - NIH. [Link]
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (n.d.). MDPI. [Link]
  • Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobial evaluation and molecular properties. (2021). Journal of Chemical Health Risks. [Link]

Sources

Application Notes and Protocols: Pyrazole Derivatives in Anti-RSV Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unmet Need in Respiratory Syncytial Virus (RSV) Therapeutics

Respiratory Syncytial Virus (RSV) is a primary cause of severe lower respiratory tract infections, such as bronchiolitis and pneumonia, particularly in infants, the elderly, and immunocompromised individuals.[1][2][3] Despite its significant global disease burden, therapeutic options remain limited.[3][4] For decades, treatment has been largely supportive, with the licensed antiviral, ribavirin, showing limited efficacy and notable toxicity.[3][4] Prophylaxis in high-risk pediatric populations is available with the monoclonal antibody palivizumab, but its high cost and specific usage criteria underscore the urgent need for broadly applicable, safe, and effective small-molecule antiviral agents.[3][4]

The RSV fusion (F) protein has emerged as a premier target for antiviral drug development.[3][4] This viral surface glycoprotein is essential for the virus's entry into host cells by mediating the fusion of the viral envelope with the host cell membrane.[3][5][6][7] Its highly conserved nature across RSV A and B subtypes makes it an attractive target for inhibitors.[8] Among the chemical scaffolds investigated, pyrazole derivatives have shown exceptional promise as potent and specific inhibitors of the RSV F protein.[1][9]

This document serves as a comprehensive guide to the application of pyrazole derivatives in anti-RSV research. It details their mechanism of action, summarizes key compounds, and provides field-proven protocols for their evaluation in a research setting.

Mechanism of Action: Pyrazole Derivatives as RSV Fusion Inhibitors

Pyrazole-based compounds primarily function by non-competitively inhibiting the RSV F protein.[1][5] The F protein undergoes a dramatic conformational change from a metastable prefusion state to a highly stable post-fusion state to drive membrane fusion.[10] Pyrazole derivatives, such as JNJ-2408068 and others in the pyrazolo[1,5-a]pyrimidine class, bind to a hydrophobic cavity within the central core of the prefusion F protein.[1][11][12]

This binding event stabilizes the prefusion conformation, effectively locking the F protein and preventing the structural rearrangements necessary for membrane fusion.[5] By blocking this critical entry step, the viral life cycle is halted before the viral genome can be released into the host cell cytoplasm.[5][13]

Visualization: RSV F Protein-Mediated Fusion and Inhibition

The following diagram illustrates the conformational changes of the RSV F protein during viral entry and the inhibitory action of pyrazole derivatives.

RSV_Fusion_Inhibition cluster_prefusion Prefusion State (On Virion) cluster_intermediate Fusion Intermediate cluster_postfusion Post-fusion State cluster_inhibitor Inhibitor Action Prefusion Prefusion F Protein (Metastable) Intermediate Pre-hairpin Intermediate (Fusion peptide inserted into host membrane) Prefusion->Intermediate Triggering (Receptor Binding) LockedF Stabilized Prefusion F (Fusion Blocked) Prefusion->LockedF Postfusion Post-fusion F Protein (Stable 6-Helix Bundle) Intermediate->Postfusion Conformational Change Fusion Viral Genome in Host Cell Postfusion->Fusion Membrane Fusion & Viral Entry Inhibitor Pyrazole Derivative Inhibitor->LockedF NoFusion Viral Entry Blocked LockedF->NoFusion No Conformational Change

Caption: Inhibition of RSV F protein by a pyrazole derivative.

Key Pyrazole Derivatives and Comparative Efficacy

Several pyrazole derivatives have been identified and optimized for anti-RSV activity. These compounds exhibit potent inhibition of various RSV strains at nanomolar concentrations. The table below summarizes the in vitro efficacy of notable pyrazole-containing compounds against RSV.

Compound NameScaffold ClassTargetEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference(s)
JNJ-2408068 PyrazoleRSV F Protein2.1>100>47,619[12][14]
BMS-433771 BenzimidazoleRSV F Protein~20>100>5,000[5][15]
Presatovir (GS-5806) Pyrazolo[1,5-a]pyrimidineRSV F Protein<1>20>20,000[1]
Compound 9c Pyrazolo[1,5-a]pyrimidineRSV F Protein<1Not specifiedNot specified[1]
Compound 14f Pyrazolo[1,5-a]pyrimidineRSV F Protein0.15Not specifiedNot specified[1]

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells. Note: BMS-433771 is a benzimidazole derivative often compared with pyrazoles due to a similar mechanism.[5][11][14]

Experimental Protocols and Methodologies

Evaluating the potential of pyrazole derivatives requires a systematic workflow, progressing from initial cytotoxicity assessments to specific antiviral and mechanism-of-action assays.

Visualization: Drug Screening Workflow

This diagram outlines a typical workflow for screening and characterizing novel anti-RSV compounds like pyrazole derivatives.

Antiviral_Screening_Workflow cluster_workflow Anti-RSV Compound Evaluation Workflow A 1. Cytotoxicity Assay (e.g., MTS/MTT) Determine CC₅₀ on Host Cells B 2. Antiviral Potency Assay (e.g., Plaque Reduction) Determine EC₅₀ against RSV A->B Select non-toxic concentrations C 3. Mechanism of Action Assays B->C Characterize potent 'hit' compounds D Cell-Cell Fusion Assay C->D E Time-of-Addition Assay C->E F Resistance Selection & Genotyping C->F G Lead Compound for In Vivo Studies D->G Confirm fusion inhibition and resistance profile E->G Confirm fusion inhibition and resistance profile F->G Confirm fusion inhibition and resistance profile

Caption: Workflow for evaluation of anti-RSV pyrazole derivatives.

Protocol 1: Cytotoxicity Assessment using MTS Assay

Rationale: Before assessing antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells (e.g., HEp-2 or Vero cells). The MTS assay is a colorimetric method for quantifying viable cells.[16] Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, and the absorbance is proportional to the number of living cells.[16][17]

Materials:

  • HEp-2 cells (or other RSV-permissive cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pyrazole derivative stock solution (in DMSO)

  • 96-well clear-bottom tissue culture plates

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)[18]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of the pyrazole derivative in growth medium. A typical starting concentration is 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity. Include "cells only" (no compound) and "medium only" (no cells, for background) controls.

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours (duration should match the antiviral assay).

  • MTS Addition: Add 20 µL of MTS reagent to each well.[17][18][19]

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time may vary by cell type and should be determined empirically.[16][18]

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.[16][17][18]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the CC₅₀ value.

Protocol 2: Antiviral Activity by Plaque Reduction Assay (PRA)

Rationale: The PRA is the gold standard for quantifying infectious virus and measuring the efficacy of an antiviral compound.[20] It measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[5][20] Each plaque originates from a single infectious virus particle.

Materials:

  • Confluent monolayers of HEp-2 cells in 6-well or 12-well plates

  • RSV stock of known titer (PFU/mL)

  • Pyrazole derivative dilutions (prepared in serum-free medium)

  • Overlay medium (e.g., MEM containing 1% methylcellulose, 2% FBS)

  • Fixative solution (e.g., 80% methanol)

  • Staining solution (e.g., 0.5% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed HEp-2 cells in plates to achieve a 95-100% confluent monolayer on the day of infection.[21]

  • Virus Infection: Wash the cell monolayers with PBS. Infect the cells with an RSV dilution calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: While the virus is adsorbing, prepare serial dilutions of the pyrazole derivative in the overlay medium.

  • Overlay Application: After the incubation period, remove the viral inoculum from the wells. Gently add 2 mL (for 6-well plates) of the compound-containing overlay medium to each well. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, ensuring the formation of distinct plaques.[21]

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 3-5 days, or until plaques are visible.

  • Fixation and Staining:

    • Carefully remove the overlay medium.

    • Fix the cells by adding the fixative solution for 10-20 minutes.

    • Remove the fixative and stain the cell monolayer with crystal violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well. Viable cells will stain purple, while plaques will appear as clear, unstained areas.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).

    • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.

Protocol 3: Cell-Cell Fusion Inhibition Assay

Rationale: To confirm that the pyrazole derivative specifically inhibits F protein-mediated fusion, a cell-cell fusion assay can be employed. This assay measures the compound's ability to block the fusion of cells expressing the RSV F protein with neighboring cells, a process that forms syncytia.[5][6][22]

Procedure (Conceptual Overview):

  • Effector & Target Cells: Two cell populations are used. "Effector" cells are engineered to express the RSV F protein (and often a transcriptional activator like T7 RNA polymerase). "Target" cells express a reporter gene (e.g., luciferase) under the control of the corresponding promoter (e.g., T7 promoter).[5]

  • Co-culture and Treatment: The effector and target cells are co-cultured in the presence of serial dilutions of the pyrazole derivative.

  • Fusion and Reporter Expression: If cell fusion occurs, the T7 polymerase from the effector cell enters the target cell and drives the expression of the luciferase reporter gene.[5]

  • Quantification: The amount of luciferase activity is measured using a luminometer. A reduction in the luminescent signal in treated wells compared to untreated controls indicates inhibition of fusion.

  • Data Analysis: The EC₅₀ for fusion inhibition can be calculated by plotting the percentage of fusion inhibition against the log of the compound concentration. Potent pyrazole derivatives show similar EC₅₀ values in both the plaque reduction and cell-fusion assays.[12][14]

Conclusion and Future Outlook

Pyrazole derivatives represent a highly potent and promising class of anti-RSV drug candidates. Their specific mechanism of action, which involves locking the essential viral F protein in its prefusion state, provides a clear rationale for their powerful antiviral activity. The protocols detailed in this guide offer a robust framework for researchers to identify and characterize novel pyrazole-based inhibitors. As research progresses, the focus will likely shift towards optimizing the pharmacokinetic properties and oral bioavailability of these compounds to develop a safe, effective, and accessible treatment for RSV disease.[23]

References

  • Cianci, C., et al. (2005). Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms. Antimicrobial Agents and Chemotherapy, 49(6), 2460-2466.
  • Cianci, C., et al. (2005). Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms. Antimicrobial Agents and Chemotherapy, 49(6), 2460-2466.
  • Cianci, C., et al. (2005). Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms. Antimicrobial Agents and Chemotherapy, 49(6), 2460–2466.
  • Safety, Efficacy and Pharmacokinetics of BTA-C585 in a RSV Viral Challenge Study. (n.d.). ClinicalTrials.gov.
  • Ochiai, H., et al. (2021). Design and Synthesis of 2-(1-Alkylaminoalkyl)pyrazolo[1,5-a]pyrimidines as New Respiratory Syncytial Virus Fusion Protein Inhibitors. Molecules, 26(11), 3328.
  • A Phase 2a study of multiple doses of BTA-C585 against RSV infection. (n.d.). Health Research Authority.
  • MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray.
  • Safety, Efficacy and Pharmacokinetics of BTA-C585 in a RSV Viral Challenge Study. (n.d.). EU Clinical Trials Register.
  • MTS Cell Proliferation Assay Kit User Manual. (n.d.). BioVision.
  • Biota begins Phase 2a study of BTA585 for treating RSV Infections. (2016). Clinical Trials Arena.
  • RSV Fusion Protein ELISA Kit. (n.d.). Cell Biolabs, Inc.
  • An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting. (2012). Virology Journal, 9, 237.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information.
  • Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis. (2007). Journal of Virological Methods, 146(1-2), 165-172.
  • Selected RSV fusion inhibitors under development. (n.d.). ResearchGate.
  • Development of a High-Throughput Respiratory Syncytial Virus Fluorescent Focus-Based Microneutralization Assay. (2018). Clinical and Vaccine Immunology, 25(1), e00271-17.
  • Screening and evaluation of anti-respiratory syncytial virus compounds in cultured cells. (2017). Methods in Molecular Biology, 1602, 117-128.
  • Use of a novel cell-based fusion reporter assay to explore the host range of human respiratory syncytial virus F protein. (2011). Virology Journal, 8, 203.
  • Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay. (n.d.). Springer Nature.
  • Respiratory Syncytial Virus Fusion Activity Syncytia Assay. (n.d.). Springer Nature Experiments.
  • Cell fusion assay by expression of respiratory syncytial virus (RSV) fusion protein to analyze the mutation of palivizumab-resistant strains. (2013). Journal of Virological Methods, 193(2), 352-357.
  • Respiratory syncytial virus entry inhibitors targeting the F protein. (2013). Viruses, 5(2), 481-494.
  • An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting. (2012). Virology Journal, 9, 237.
  • Respiratory Syncytial Virus Fusion Activity Syncytia Assay. (n.d.). University of Kentucky.
  • Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein. (2013). Viruses, 5(2), 481-494.
  • Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. (2018). ACS Medicinal Chemistry Letters, 9(5), 457-462.
  • Prevention and Potential Treatment Strategies for Respiratory Syncytial Virus. (2024). Molecules, 29(3), 598.
  • Antiviral Drug Screening. (n.d.). Virology Research Services.
  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(12), 1148-1153.
  • Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein. (n.d.). ResearchGate.
  • Mechanism of action for respiratory syncytial virus inhibitor RSV604. (2015). Antimicrobial Agents and Chemotherapy, 59(2), 1080-1087.
  • Discovery of (aza)indole derivatives as novel respiratory syncytial virus fusion inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3342-3345.
  • Advances in development of antiviral strategies against respiratory syncytial virus. (2022). Acta Pharmaceutica Sinica B, 12(10), 3713-3733.
  • Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection. (2024). Heliyon, 10(12), e32904.
  • A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance. (2024). mBio, e0113124.
  • Identification of drug repurposing candidates A Screening and... (n.d.). ResearchGate.
  • Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein. (n.d.). ResearchGate.
  • Rsv antiviral pyrazolo- and triazolo-pyrimidine compounds. (n.d.). Google Patents.
  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). RSC Medicinal Chemistry.

Sources

Synthesis of 4-(1H-pyrazol-1-ylmethyl)aniline: A Key Intermediate for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, consistently appearing in a multitude of clinically approved drugs and late-stage clinical candidates.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets. In the realm of oncology, pyrazole derivatives have emerged as a particularly fruitful area of research, demonstrating a broad spectrum of anticancer activities.[2] These compounds have been shown to inhibit a range of critical targets in cancer cell proliferation and survival, including cyclin-dependent kinases (CDKs), c-Jun N-terminal kinases (JNKs), and various receptor tyrosine kinases.[1][3][4] The 4-(1H-pyrazol-1-ylmethyl)aniline moiety, in particular, serves as a crucial building block for the synthesis of more complex molecules designed to exhibit high potency and selectivity against these cancer-related targets. Its aniline functional group provides a convenient handle for further chemical modifications, enabling the exploration of extensive structure-activity relationships (SAR). This application note provides a detailed, field-proven protocol for the synthesis of this compound, empowering researchers to access this valuable intermediate for their cancer drug discovery programs.

Synthetic Strategy: A Robust Two-Step Approach

The synthesis of this compound is most reliably achieved through a two-step synthetic sequence. This strategy circumvents the use of the unstable 4-aminobenzyl halide and instead employs its more stable nitro analogue. The overall process involves an initial N-alkylation of pyrazole with 4-nitrobenzyl bromide, followed by a subsequent reduction of the nitro group to the desired aniline.

Synthetic_Pathway Pyrazole Pyrazole Intermediate 1-(4-Nitrobenzyl)-1H-pyrazole Pyrazole->Intermediate Step 1: N-Alkylation Nitrobenzyl_Bromide 4-Nitrobenzyl bromide Nitrobenzyl_Bromide->Intermediate Base Base (e.g., K₂CO₃) Final_Product This compound Intermediate->Final_Product Step 2: Nitro Reduction Reducing_Agent Reducing Agent (e.g., SnCl₂·2H₂O) Experimental_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitro Reduction s1_reagents Combine Pyrazole, 4-Nitrobenzyl bromide, K₂CO₃ in Acetonitrile s1_reflux Reflux for 4-6 hours s1_reagents->s1_reflux s1_workup Workup: Filter, Concentrate, Extract with EtOAc, Wash, Dry s1_reflux->s1_workup s1_purify Purify by Recrystallization s1_workup->s1_purify s1_characterize Characterize Intermediate: NMR, MP s1_purify->s1_characterize s2_reagents Combine Intermediate and SnCl₂·2H₂O in Ethanol s1_characterize->s2_reagents Proceed with pure intermediate s2_reflux Reflux for 2-4 hours s2_reagents->s2_reflux s2_workup Workup: Quench, Neutralize, Extract with EtOAc, Wash, Dry s2_reflux->s2_workup s2_purify Purify by Column Chromatography s2_workup->s2_purify s2_characterize Characterize Final Product: NMR, MS s2_purify->s2_characterize

Sources

Application Notes and Protocols for Molecular Docking Studies of 4-(1H-pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 4-(1H-pyrazol-1-ylmethyl)aniline in a Drug Discovery Context

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The subject of this guide, this compound, is a compelling molecule for computational investigation. It synergistically combines the pharmacophoric pyrazole ring with an aniline moiety, a functional group known to participate in crucial hydrogen bonding and other non-covalent interactions within protein binding sites.[2]

Recent research has highlighted the potential of pyrazole-containing compounds as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a serine/threonine kinase that is a key regulator of the cell cycle.[3][4] Dysregulation of CDK2 activity is a hallmark of various human cancers, making it a prime target for the development of novel anticancer therapeutics.[3][5] Molecular docking studies have been instrumental in elucidating the binding modes of pyrazole derivatives within the ATP-binding pocket of CDK2, guiding the rational design of more potent and selective inhibitors.[1]

These application notes provide a comprehensive, step-by-step protocol for conducting a molecular docking study of this compound against CDK2. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles. We will delve into the causality behind each procedural choice, ensuring a scientifically rigorous and reproducible workflow.

Experimental Design: A Self-Validating Docking Protocol

A robust molecular docking study is not merely about generating a binding score; it is a computational experiment that requires careful planning, execution, and validation. The protocol outlined below is designed to be a self-validating system, incorporating a positive control and a re-docking procedure to instill confidence in the generated results.

Component Description Rationale
Target Protein Human Cyclin-Dependent Kinase 2 (CDK2)A well-validated cancer target with numerous publicly available crystal structures. Pyrazole-based inhibitors of CDK2 are actively being researched.[3][4]
Test Ligand This compoundThe molecule of interest, possessing a pyrazole scaffold and an aniline functional group, suggesting potential for CDK2 inhibition.[2]
Positive Control AT7519A potent, multi-CDK inhibitor with a pyrazole core that has been shown to bind to CDK2. This will serve as a benchmark for the binding affinity of our test ligand.[4]
Docking Software AutoDock VinaA widely used, open-source molecular docking program known for its speed and accuracy.[2][6]
Visualization Software PyMOL, Discovery Studio VisualizerFor preparing molecules, analyzing interactions, and generating high-quality figures.[3][7][8][9]

PART 1: Preparation of the Molecular Structures

Target Protein Preparation (CDK2)

The quality of the initial protein structure is paramount for a successful docking study. We will utilize the crystal structure of human CDK2 in complex with a triazolopyrimidine inhibitor, available from the Protein Data Bank (PDB).

  • PDB ID: 2C6I[10]

  • Resolution: 1.80 Å[10]

  • Rationale for Selection: This structure offers a high resolution, which provides a more accurate depiction of the atomic coordinates. The presence of a co-crystallized inhibitor allows for the validation of our docking protocol by re-docking the native ligand and comparing the predicted pose with the experimental one.

Protocol:

  • Download the PDB File: Obtain the structure file 2C6I.pdb from the RCSB PDB database.

  • Initial Cleaning: Open the PDB file in a molecular visualization tool like Discovery Studio Visualizer or PyMOL.

  • Remove Non-essential Molecules: Delete all water molecules and any co-solvents or ions that are not integral to the protein's structural stability or the binding site.

  • Isolate the Protein Chain: The 2C6I structure contains a single chain of CDK2. Ensure that only this protein chain remains.

  • Add Hydrogens: Add polar hydrogens to the protein structure. This is a critical step for accurately modeling hydrogen bonding interactions.

  • Assign Charges: Compute and assign Gasteiger charges to the protein atoms.

  • Save the Prepared Protein: Save the cleaned and prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. Name the file 2C6I_protein.pdbqt.

Ligand Preparation

Accurate 3D structures and appropriate protonation states are crucial for the ligands.

Protocol:

  • Obtain Ligand Structures:

    • This compound: Download the 3D structure in SDF format from a chemical database like PubChem.

    • AT7519 (Positive Control): Obtain the 3D structure from a database such as PubChem or ZINC.

    • Co-crystallized Ligand (for re-docking): Extract the inhibitor from the original 2C6I.pdb file and save it as a separate PDB file.

  • Energy Minimization: Use a computational chemistry software package (e.g., with the MMFF94 force field) to perform energy minimization on the 3D structures of this compound and AT7519. This ensures that the ligands are in a low-energy conformation.

  • Add Hydrogens and Assign Charges: For each ligand, add polar hydrogens and compute Gasteiger charges.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in each ligand. This allows for conformational flexibility during the docking process.

  • Save in PDBQT Format: Save each prepared ligand as a PDBQT file (e.g., ligand_of_interest.pdbqt, AT7519.pdbqt, and native_ligand.pdbqt).

PART 2: Molecular Docking with AutoDock Vina

Defining the Binding Site and Grid Box

The docking process needs to be confined to a specific region of the protein, the binding site. This is achieved by defining a grid box.

Protocol:

  • Identify the Binding Pocket: Load the prepared protein (2C6I_protein.pdbqt) and the extracted native ligand into a visualization tool. The location of the native ligand defines the ATP-binding pocket of CDK2.

  • Determine Grid Box Parameters: Center the grid box on the native ligand. The size of the box should be large enough to encompass the entire binding pocket and allow for the free rotation of the ligands. For the 2C6I structure, the following parameters are a good starting point:

Parameter Value
center_x10.5
center_y25.0
center_z4.5
size_x25.0
size_y25.0
size_z25.0

Note: These values may need slight adjustments based on visual inspection.

Configuring and Running the Docking Simulation

AutoDock Vina uses a configuration file to specify the input files and docking parameters.

Protocol:

  • Create a Configuration File: Create a text file named config.txt with the following content:

  • Explanation of Parameters:

    • receptor: The prepared protein file.

    • ligand: The prepared ligand file.

    • out: The output file for the docking poses.

    • center_x, center_y, center_z: The coordinates of the grid box center.[11]

    • size_x, size_y, size_z: The dimensions of the grid box in Angstroms.[11]

    • exhaustiveness: Controls the thoroughness of the search. A higher value increases the computational time but can lead to a more accurate result. The default of 8 is a good balance.

    • num_modes: The number of binding modes to generate.

    • energy_range: The maximum energy difference (in kcal/mol) between the best and worst binding modes to be reported.

  • Run AutoDock Vina: Execute the docking simulation from the command line:

  • Repeat for All Ligands: Repeat the docking process for the positive control (AT7519) and the native ligand (for re-docking) by changing the ligand parameter in the config.txt file.

PART 3: Analysis and Validation of Docking Results

Interpreting the Docking Output

The primary outputs from AutoDock Vina are a log file with binding affinities and an output PDBQT file containing the predicted binding poses.

  • Binding Affinity (kcal/mol): This value represents the estimated free energy of binding. More negative values indicate a stronger predicted binding affinity.[12]

  • Root Mean Square Deviation (RMSD): For the re-docking experiment, the RMSD between the predicted pose of the native ligand and its crystallographic pose should be calculated. An RMSD value below 2.0 Å is generally considered a successful docking.[13]

Validation of the Docking Protocol
  • Re-docking: Analyze the results of docking the native ligand back into the CDK2 binding site. If the lowest energy pose has an RMSD of < 2.0 Å compared to the crystal structure pose, the docking protocol is considered validated.

  • Positive Control: Compare the binding affinity of this compound with that of the known inhibitor, AT7519. This provides a benchmark for evaluating the potential potency of the test compound.

Visualization of Binding Interactions

A thorough analysis of the protein-ligand interactions is crucial for understanding the binding mode and for guiding further drug design efforts.

Protocol:

  • Load the Docked Complex: Open the prepared protein (2C6I_protein.pdbqt) and the output file containing the docked poses (docking_results.pdbqt) in a visualization tool like PyMOL or Discovery Studio Visualizer.

  • Analyze Non-covalent Interactions: Identify and visualize the key interactions between the ligand and the protein, such as:

    • Hydrogen bonds: These are critical for binding affinity and specificity.

    • Hydrophobic interactions: Often play a major role in ligand binding.

    • Pi-stacking interactions: Can occur between aromatic rings.

  • Generate 2D and 3D Interaction Diagrams: Use software tools to generate clear and informative diagrams of the binding interactions for reports and publications.[8][9]

Visualizations

G cluster_prep Part 1: Molecular Preparation cluster_dock Part 2: Docking Simulation cluster_analysis Part 3: Results Analysis pdb Download PDB (2C6I) clean_prot Clean Protein (Remove Water, etc.) pdb->clean_prot addH_prot Add Hydrogens & Charges clean_prot->addH_prot prot_pdbqt Save as Protein.pdbqt addH_prot->prot_pdbqt grid Define Grid Box prot_pdbqt->grid lig_sdf Obtain Ligand SDF energy_min Energy Minimization lig_sdf->energy_min addH_lig Add Hydrogens & Charges energy_min->addH_lig lig_pdbqt Save as Ligand.pdbqt addH_lig->lig_pdbqt config Create Config File lig_pdbqt->config grid->config run_vina Run AutoDock Vina config->run_vina interpret Interpret Binding Affinity & RMSD run_vina->interpret validate Validate (Re-docking, Positive Control) interpret->validate visualize Visualize Interactions (PyMOL, DSV) validate->visualize

Caption: Molecular Docking Workflow.

Conclusion and Future Directions

This guide has provided a detailed protocol for conducting a molecular docking study of this compound against CDK2. By following these steps, researchers can generate reliable and reproducible results that can inform the rational design of novel CDK2 inhibitors. The predicted binding mode and affinity of this compound can serve as a starting point for further computational studies, such as molecular dynamics simulations to assess the stability of the protein-ligand complex, and for guiding the synthesis and biological evaluation of new derivatives with improved potency and selectivity.

References

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry.
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules.
  • Molecular Docking Tutorial. University of Alberta.
  • How to design the 3D and 2D protein-ligand interactions in discovery studio visualizer. YouTube.
  • (A). Structures of pyrrazole-based CDK2 inhibitors. (B). Co-crystal... ResearchGate.
  • How to see ligand interactions and label residues in DS Visualizer? Bioinformatics Review.
  • Visualizing protein-protein docking using PyMOL. Medium.
  • 2C6I: Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. RCSB PDB.
  • PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. YouTube.
  • 4FKG: Crystal structure of the cdk2 in complex with aminopyrazole inhibitor. RCSB PDB.
  • How to check different types of protein-ligand interactions in DSV ||Discovery Studio Visualizer||. YouTube.
  • 1PYE: Crystal structure of CDK2 with inhibitor. RCSB PDB.
  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Biomolecular Structure and Dynamics.
  • The design of novel inhibitors for treating cancer by targeting CDC25B through disruption of CDC25B-CDK2/Cyclin A interaction using computational approaches. PLoS One.
  • How to generate config file for docking using Autodock Tools? Bioinformatics Review.
  • 3PY0: CDK2 in complex with inhibitor SU9516. RCSB PDB.
  • Figure 6. CDK2 cocrystal structures of compounds 6 , 14 , and 15 . Key:... ResearchGate.
  • Discovery Studio Visualizer tutorial 3 - Ligand-target interaction (3D) @MajidAli2020. YouTube.
  • 2X6I: THE CRYSTAL STRUCTURE OF THE DROSOPHILA CLASS III PI3-KINASE VPS34 IN COMPLEX WITH PIK-90. RCSB PDB.
  • SUPPLEMENTARY MATERIAL 1 # AutoDock Vina configuration file # Defines the receptor, grid box parameters, and docking settings #. ResearchGate.
  • AutoDock Vina Manual. The Scripps Research Institute.
  • AutoDock Vina: Molecular docking program. AutoDock Vina Documentation.
  • Exact procedure for autodock result analysis. ResearchGate.
  • Identification of novel cyclin A2 binding site and nanomolar inhibitors of cyclin A2-CDK2 complex. PLoS One.
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI.
  • In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. Future Journal of Pharmaceutical Sciences.
  • Vina Docking Tutorial. Eagon Research Group.
  • (PDF) Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation. ResearchGate.
  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube.
  • 4-(1H-Pyrazol-1-yl)aniline. PubChem.
  • The Performance of Several Docking Programs at Reproducing Protein–Macrolide-Like Crystal Structures. Molecules.
  • Autodock Vina Result Analysis. YouTube.
  • (PDF) 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. ResearchGate.
  • 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline. PubChem.
  • Generating grid box for Docking using Vina. YouTube.
  • Improving Ligand-Ranking of AutoDock Vina by Changing the Empirical Parameters. ChemRxiv.
  • In AutoDock Vina, what values of --center_x/y/z represent the center of the grid box?. Reddit.
  • How to generate Autodock Grid Box?. ResearchGate.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • Validation Reports. wwPDB.
  • PDB Deposition: Resolution is lower than overall refined resolution?. ResearchGate.
  • 9C6I: Cryo-EM structure of a group IIC intron RNA. RCSB PDB.
  • 5/14 Validation Webinar Slides CS 2024-05-01. RCSB PDB.

Sources

Topic: Cell Culture Assays for Testing 4-(1H-pyrazol-1-ylmethyl)aniline Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for Researchers

Introduction: Evaluating the Cytotoxic Potential of a Novel Pyrazole Compound

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic actions, including anti-inflammatory and anti-cancer effects.[1][2][3] The compound 4-(1H-pyrazol-1-ylmethyl)aniline combines this critical pyrazole pharmacophore with an aniline moiety, making it a molecule of significant interest for drug discovery. Preliminary research suggests that derivatives of this compound may possess antiproliferative and apoptotic-inducing capabilities against cancer cell lines.

A fundamental and critical first step in the evaluation of any potential therapeutic agent is the rigorous assessment of its cytotoxicity.[4][5] In vitro cytotoxicity testing provides essential data on a compound's effective concentration range and its potential mechanisms of cell death, guiding further preclinical development.[5][6]

This guide provides a comprehensive framework and detailed, field-proven protocols for assessing the cytotoxic profile of this compound. It is designed for researchers, scientists, and drug development professionals, emphasizing a multi-assay, mechanistically-driven approach to generate robust and reliable data.

The Rationale for a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading, as different methods measure distinct cellular parameters and are susceptible to unique artifacts.[7] A compound might inhibit mitochondrial respiration without immediately compromising membrane integrity, yielding disparate results in an MTT versus an LDH assay. Therefore, a multi-pronged strategy is essential for a comprehensive understanding.[8] This guide employs a tiered approach, starting with a metabolic screen and progressing to assays that probe specific cell death mechanisms like necrosis and apoptosis.

Overall Experimental Workflow

A systematic workflow ensures a logical progression from broad screening to mechanistic investigation. The process begins with the selection of appropriate cell lines, followed by a primary cytotoxicity screen to determine the compound's potency (IC50). Subsequent assays are then used to elucidate the mode of cell death.

experimental_workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Cytotoxicity Testing cluster_analysis Phase 3: Data Analysis & Interpretation cell_selection Cell Line Selection (Cancer vs. Normal) cell_culture Cell Culture & Maintenance cell_selection->cell_culture compound_prep Compound Stock Preparation & Dilution cell_culture->compound_prep primary_screen Primary Screening (e.g., MTT Assay) Determine IC50 compound_prep->primary_screen mechanistic_assays Mechanistic Assays (LDH, Neutral Red, Annexin V/PI) primary_screen->mechanistic_assays Based on IC50 range data_analysis Calculate % Viability Generate Dose-Response Curves mechanistic_assays->data_analysis ic50_determination Determine IC50 Values data_analysis->ic50_determination mechanism_id Identify Mode of Cell Death (Apoptosis vs. Necrosis) ic50_determination->mechanism_id

Caption: General workflow for in vitro cytotoxicity assessment.

Cell Line Selection and Culture

The choice of cell lines is critical for clinically relevant results.[9][10] It is recommended to use a panel that includes both cancer and non-cancerous cell lines to determine the compound's therapeutic index or selectivity.

Cell Line Type Rationale
MCF-7 Human Breast AdenocarcinomaCommonly used in cancer research; pyrazole derivatives have shown efficacy against it.[5][11]
HCT116 Human Colon CarcinomaA well-characterized colon cancer line sensitive to apoptosis-inducing agents.[11]
HEK293 Human Embryonic KidneyA non-cancerous cell line to assess general cytotoxicity and selectivity.[5][12]
BALB/c 3T3 Mouse Embryonic FibroblastA standard non-cancerous fibroblast line used in regulatory cytotoxicity testing.[12][13]

General Cell Culture Protocol:

  • Maintain cell lines in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells upon reaching 80-90% confluency to maintain exponential growth. Use Trypsin-EDTA for adherent cells.

  • Regularly check for mycoplasma contamination.

Protocol 1: Cell Viability Assessment by MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][16][17]

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[16]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[18]

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the various compound concentrations. Include:

    • Untreated Control: Cells in medium only.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO).

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[4][18]

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[16][18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[17]

Protocol 2: Membrane Integrity Assessment by LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[19] A loss of plasma membrane integrity is a hallmark of necrosis and late-stage apoptosis.[20]

Materials:

  • Cells and compound-treated plates prepared as in Protocol 1.

  • Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions).

  • 96-well assay plate (clear, flat-bottom).

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. In addition to the standard controls, set up wells for:

    • Spontaneous LDH Release: Untreated or vehicle-treated cells.

    • Maximum LDH Release: Cells treated with the lysis solution provided in the kit 45 minutes before the end of the incubation period.[18]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit protocol) to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: Lysosomal Integrity by Neutral Red Uptake (NRU) Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[13][21] A decrease in dye uptake indicates damage to the cell or lysosomal membranes.[13]

Materials:

  • Cells and compound-treated plates.

  • Neutral Red (NR) solution (e.g., 50 µg/mL in medium, incubated overnight and centrifuged to remove crystals).[22]

  • DPBS (Dulbecco's Phosphate-Buffered Saline).

  • NR Destain Solution (50% ethanol, 49% deionized water, 1% glacial acetic acid).[23]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Dye Incubation: After compound treatment, discard the medium. Add 100 µL of pre-warmed NR solution to each well.

  • Incubate the plate for 2-3 hours at 37°C, allowing viable cells to take up the dye.[23]

  • Washing: Discard the NR solution and gently rinse the cells with 150 µL of DPBS.[23]

  • Dye Extraction: Add 150 µL of NR Destain Solution to each well.

  • Shake the plate on an orbital shaker for 10 minutes to extract the dye from the cells and form a homogenous solution.[22]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

Protocol 4: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[24] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by fluorescently-labeled Annexin V.[25] Propidium Iodide (PI) is a nuclear stain that is excluded by viable and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membranes.

Materials:

  • 6-well plates for cell culture.

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours. Treat cells with this compound at concentrations around the determined IC50 value for 24 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[25][26]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).[24]

Data Analysis and Presentation

  • Calculate Percent Viability:

    • For MTT, LDH, and NRU assays, subtract the background absorbance (medium only) from all readings.

    • Percent Viability = [(Absorbance of Treated Sample - Background) / (Absorbance of Vehicle Control - Background)] x 100.

    • For the LDH assay, percent cytotoxicity is calculated relative to the maximum LDH release control.

  • Determine IC50 Value:

    • Use graphing software (e.g., GraphPad Prism) to plot Percent Viability against the log of the compound concentration.

    • Perform a nonlinear regression analysis (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value, which is the concentration that inhibits 50% of cell viability.[4]

Example Data Summary Table:

Assay Cell Line IC50 (µM) after 48h
MTTMCF-7Value
MTTHCT116Value
MTTHEK293Value
LDHMCF-7Value
Neutral RedMCF-7Value

Interpreting Results and Potential Mechanisms of Action

By comparing the results of multiple assays, a clearer picture of the cytotoxic mechanism emerges. For instance:

  • High Potency (Low IC50) in MTT and NRU, but Low LDH Release: This pattern suggests a mechanism that impairs metabolic function and lysosomal integrity without causing immediate membrane rupture, which is characteristic of apoptosis.

  • Concordant IC50 values across MTT, NRU, and LDH assays: This indicates a rapid loss of cellular integrity, more typical of necrosis.

The results from the Annexin V/PI assay provide direct confirmation of apoptosis. If this compound induces a significant population of Annexin V+/PI- cells, it confirms an apoptotic mode of action.

Many pyrazole derivatives exert their anticancer effects by targeting specific cellular pathways.[11][27] Potential mechanisms could include the inhibition of protein kinases (e.g., EGFR, CDK), disruption of tubulin polymerization, or direct activation of apoptotic signaling cascades.[2][11][27]

apoptosis_pathway cluster_pathways Potential Cellular Effects compound This compound intrinsic Intrinsic Pathway (Mitochondrial Stress) compound->intrinsic extrinsic Extrinsic Pathway (Death Receptors) compound->extrinsic caspase9 Caspase-9 Activation intrinsic->caspase9 caspase8 Caspase-8 Activation extrinsic->caspase8 caspase3 Executioner Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Potential apoptotic pathways induced by a cytotoxic compound.

References

  • Dai, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences.
  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments.
  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay.
  • Dai, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
  • RE-Place. (n.d.). Neutral Red Uptake Assay.
  • DB-ALM. (n.d.). Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • Mitrofanova, E., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?
  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • Assay Genie. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • Bentham Science. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds.
  • ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
  • Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Boylan, E. J., & Gudas, L. J. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC.
  • Wang, M., et al. (2014). In vitro human cell line models to predict clinical response to anticancer drugs. PMC.
  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • PubMed. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.
  • De Gruyter. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
  • ResearchGate. (2025). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents.
  • Cenmed. (n.d.). 4 (1H Pyrazol 1 Ylmethyl)Aniline.

Sources

Application Notes & Protocols: 4-(1H-pyrazol-1-ylmethyl)aniline in Gram-Positive Bacteria Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in microbiology and infectious diseases.

Introduction: The Imperative for Novel Antibacterial Scaffolds

The relentless rise of antibiotic resistance, particularly among Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), poses a severe threat to global health.[1][2][3] This crisis necessitates a departure from modifying existing antibiotic classes and a move towards identifying and validating novel chemical scaffolds that engage new bacterial targets or pathways.

Heterocyclic compounds have long been a cornerstone of medicinal chemistry, and the pyrazole nucleus, a five-membered 1,2-diazole, has emerged as a "privileged scaffold" in modern drug discovery.[1][4][5][6] Its metabolic stability and versatile substitution patterns allow for the creation of vast libraries of derivatives with diverse pharmacological activities.[3][6] This document focuses on 4-(1H-pyrazol-1-ylmethyl)aniline , a foundational structure combining the pyrazole ring with an aniline moiety. While this specific molecule is a building block, its more complex derivatives have demonstrated potent and selective activity against Gram-positive bacteria, making this core scaffold a critical starting point for research and development.[7][8][9]

These application notes provide a comprehensive guide for researchers investigating the antibacterial potential of this compound and its analogues against clinically relevant Gram-positive bacteria. We will delve into the putative mechanisms of action, provide detailed, field-tested protocols for efficacy testing, and offer insights into the causality behind experimental design.

Putative Mechanism of Action: Insights from Aniline-Derived Pyrazoles

While the precise molecular target of the unsubstituted this compound is an area of active investigation, extensive research on its substituted derivatives provides strong, evidence-based hypotheses. Studies on potent anti-staphylococcal and anti-enterococcal pyrazole derivatives suggest a multi-faceted mechanism of action that culminates in bacterial cell death.[3][7][8][9]

The primary mode of action is believed to be the disruption of bacterial cell membrane integrity .[9] The lipophilic nature of the pyrazole core, combined with the hydrogen-bonding capabilities of the aniline group, likely facilitates intercalation with the phospholipid bilayer. This disruption leads to:

  • Increased Membrane Permeability: The compound compromises the cell's ability to maintain its electrochemical gradient.

  • Leakage of Intracellular Components: Essential ions and macromolecules leak from the cytoplasm.

  • Inhibition of Macromolecular Synthesis: As a downstream effect of membrane destabilization and global dysfunction, the synthesis of critical macromolecules like DNA, RNA, proteins, and cell wall components is halted.[3][7]

This proposed mechanism is attractive for drug development as it is generally less susceptible to the development of resistance compared to single-enzyme inhibition.

Visualizing the Proposed Mechanism

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) Compound This compound Derivative Membrane Phospholipid Bilayer Compound->Membrane Intercalation & Disruption Permeability Increased Permeability Membrane->Permeability Leakage Component Leakage (Ions, ATP, etc.) Permeability->Leakage Macromolecules Inhibition of Macromolecular Synthesis (DNA, Protein, Cell Wall) Leakage->Macromolecules Loss of Gradient & Precursors Death Bacterial Cell Death Macromolecules->Death

Caption: Proposed mechanism of aniline-pyrazole derivatives against Gram-positive bacteria.

Core Experimental Protocols

The following protocols are designed to rigorously assess the antibacterial properties of this compound and its derivatives. Each protocol is a self-validating system, including necessary controls to ensure data integrity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC assay is the foundational experiment in antibacterial testing. It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The broth microdilution method described here is a standardized, high-throughput technique recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test Compound (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO).

  • Gram-positive bacterial strains (e.g., S. aureus ATCC 29213, MRSA BAA-1717).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL.

  • Positive control antibiotic (e.g., Vancomycin).

  • Negative controls (broth only, broth + DMSO).

  • Resazurin sodium salt solution (viability indicator).

Procedure:

  • Compound Preparation: Prepare a 2 mg/mL stock solution of the test compound in DMSO.

  • Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock to the first column (e.g., Column 1) and mix, creating a 1:1 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing, and repeating across the plate to Column 10. Discard the final 100 µL from Column 10. This creates a concentration gradient.

    • Columns 11 and 12 will serve as controls.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well from Column 1 to Column 11.

    • Column 11: Serves as the growth control (broth + bacteria).

    • Column 12: Serves as the sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours.

    • The MIC is the lowest concentration of the compound where no color change (blue to pink) is observed, indicating inhibition of bacterial growth.

Workflow Diagram: MIC Determination

MIC_Workflow start Start prep_plate Prepare 96-Well Plate (100 µL CAMHB/well) start->prep_plate serial_dilute Perform 2-Fold Serial Dilution of Test Compound prep_plate->serial_dilute add_inoculum Add Standardized Bacterial Inoculum (5x10^5 CFU/mL) serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate add_resazurin Add Resazurin Indicator incubate->add_resazurin read_results Read MIC Value (Lowest concentration with no color change) add_resazurin->read_results end End read_results->end

Caption: Standard workflow for broth microdilution MIC assay.

Protocol 2: Time-Kill Kinetic Assay

Rationale: While MIC determines growth inhibition, a time-kill assay reveals whether a compound is bacteriostatic (inhibits growth) or bactericidal (actively kills bacteria). This is a critical distinction for therapeutic potential. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[7][8]

Materials:

  • Bacterial culture in logarithmic growth phase.

  • Test compound at concentrations relative to its MIC (e.g., 2x, 4x, 8x MIC).

  • CAMHB.

  • Sterile culture tubes.

  • Sterile saline for dilutions.

  • Tryptic Soy Agar (TSA) plates.

Procedure:

  • Preparation: Prepare culture tubes containing CAMHB with the test compound at 4x MIC. Also prepare a growth control tube without the compound.

  • Inoculation: Inoculate all tubes with the bacterial culture to a starting density of ~1 x 10^6 CFU/mL.

  • Time-Point Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours):

    • Aseptically remove an aliquot (e.g., 100 µL) from each tube.

    • Perform a 10-fold serial dilution in sterile saline.

  • Plating & Counting: Plate 100 µL of appropriate dilutions onto TSA plates.

  • Incubation & Analysis: Incubate the plates at 37°C for 24 hours. Count the colonies on the plates to determine the CFU/mL at each time point.

  • Data Plotting: Plot log10 CFU/mL versus time for each concentration and the control. A ≥3-log10 reduction compared to the time 0 count indicates bactericidal activity.

Protocol 3: Biofilm Inhibition and Eradication Assay

Rationale: Many chronic infections are caused by bacteria growing in biofilms, which are notoriously resistant to conventional antibiotics.[3][6][9] Assessing a compound's ability to both prevent biofilm formation and eradicate established biofilms is crucial for evaluating its clinical potential.

Materials:

  • Tryptic Soy Broth supplemented with 1% glucose (TSB-G) to promote biofilm formation.

  • Sterile 96-well, flat-bottomed tissue culture-treated plates.

  • 0.1% Crystal Violet solution.

  • 30% Acetic Acid.

Procedure (Inhibition):

  • Follow steps 1-3 of the MIC protocol, using TSB-G instead of CAMHB.

  • After incubation (24 hours), discard the planktonic (free-floating) cells by aspirating the medium.

  • Wash the wells gently three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Air dry the plate.

  • Stain the adherent biofilm by adding 125 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.

  • Wash away excess stain with water and air dry.

  • Solubilize the bound dye by adding 125 µL of 30% acetic acid.

  • Read the absorbance at 590 nm using a plate reader. A lower absorbance compared to the growth control indicates biofilm inhibition.

Procedure (Eradication):

  • Grow biofilms in a 96-well plate by inoculating wells containing TSB-G and incubating for 24 hours.

  • After 24 hours, remove the planktonic cells and wash with PBS.

  • Add fresh media containing serial dilutions of the test compound to the wells with the established biofilms.

  • Incubate for another 24 hours.

  • Proceed with the crystal violet staining and reading as described in steps 5-8 of the inhibition protocol. A significant reduction in absorbance compared to the untreated biofilm control indicates eradication activity.

Data Presentation: Summarizing Antibacterial Activity

Quantitative data from these assays should be tabulated for clear comparison.

Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL) Time-Kill (4x MIC) Biofilm Inhibition (MBIC50, µg/mL)
Derivative A S. aureus ATCC 292130.781.56Bactericidal at 4h1.56
Derivative B MRSA BAA-17171.566.25Bactericidal at 8h3.12
Vancomycin MRSA BAA-17171.04.0Bactericidal at 8h>64

Note: Data presented is hypothetical and based on activities reported for similar pyrazole derivatives to illustrate expected results.[7][9] The Minimum Bactericidal Concentration (MBC) is typically determined by plating from the clear wells of the MIC assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new antibacterial agents targeting Gram-positive pathogens. The protocols outlined in this guide provide a robust framework for evaluating the efficacy of novel derivatives. Research has shown that substitutions on both the aniline and pyrazole rings can dramatically enhance potency and modulate the spectrum of activity.[3][7][9] Future research should focus on structure-activity relationship (SAR) studies to optimize this scaffold, in vivo efficacy testing in animal infection models, and detailed mechanistic studies to definitively identify the molecular targets within the bacterial cell.

References

  • Kaur, P., & Arora, V. (2023). Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 20(6), 578-592. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqRqTucScsQ2FOLVlZajtjs7xWqbsqFNiON21V4tJjbcpz0M4MU7SrNPOJQNXUSBVvI2tkuUrsd9EgZnAYP9Iqajz8SWWExxgIi7ESB3wpSgxQpnmUCvKEwSqaALMQr6-mP3VzW9GgOKO6jWmgryPJouvXISTp6e8QWEQqpPR85wSgkWf7obZ4AJu8ChZUCow=]
  • Pyrazole Bearing Pyrimidine Analogues as the Privileged Scaffolds in Antimicrobial Drug Discovery: A Review. (2022). Analytical Chemistry Letters, 12(2). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfR4EYY0QTOxKWp5KqyXxfYoq9kkyHxMsf6TXVx5hsyJc5hTMHj5BrH5IEpYpvkNpk8usDXd0O2_xoXhKYG32toPoBCld83FHh5NFvtCc0dTdhRCrDUDzSjvAMtHMlNMTcw0A13QrfEeOY8EOrsQSrPwbv6Am9wk-FToep]
  • Kaur, P. (2020). 1,2,4-Triazole as an antimicrobial scaffold. J Pharm Res Ther, 1(02), 62-70. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkskXepgSzLIaFtLblwj7KzJLnNC3G-ZAztC9TyX61hI4nQGy1h4TqJuyaB1U_UdF3q1dwBhXRaJilGxc37EB-j_XSwdxphn2O1327GZTb5hqfMtZY0pI6e26KVaI4-kmdhS2Q1tQ=]
  • Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-365. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949502/]
  • Alam, M. A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(21). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIBRUWeBoT_eaExfjQQ1VF2Il2GJ4zKqA-Wdg9wkIeChk8EutoXRgqMutE6Kbv-6RE0XsQH6RDV6wF1YIHV1MLtZjxxcuaJQMeOewChQU9FbWNqjer6NhKavCGXAL8W1iIMSdV8t5rJMrmU2AO8O9yoKi74A==]
  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2033. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10654511/]
  • Hansa, R. K., Khan, M. M. K., Frangie, M. M., Gilmore, D. F., Shelton, R. S., Savenka, A. V., ... & Alam, M. A. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8165039/]
  • Hansa, R. K., Khan, M. M. K., Frangie, M. M., Gilmore, D. F., Shelton, R. S., Savenka, A. V., ... & Alam, M. A. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European journal of medicinal chemistry, 219, 113402. [https://pubmed.ncbi.nlm.nih.gov/33845353/]
  • Khan, M. M. K., Hansa, R. K., Frangie, M. M., Savenka, A. V., Penthala, N. R., Williamson, C., ... & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Pharmaceuticals, 15(7), 863. [https://www.mdpi.com/1424-8247/15/7/863]

Sources

Application Notes and Protocols for Assessing the Anti-Biofilm Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Bacterial Biofilms and the Promise of Pyrazole Compounds

Bacterial biofilms represent a significant global challenge in healthcare and industrial settings. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from environmental stresses, including host immune responses and antimicrobial agents. This inherent resistance makes biofilm-associated infections difficult to treat and a major contributor to chronic diseases. The development of novel therapeutic agents that can effectively inhibit biofilm formation or eradicate established biofilms is a critical area of research.

Pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Recent studies have highlighted the potential of pyrazole derivatives as potent anti-biofilm agents, capable of disrupting biofilm integrity and interfering with the underlying molecular mechanisms governing biofilm development, such as quorum sensing.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to robustly assess the anti-biofilm activity of pyrazole compounds. The protocols detailed herein are designed to ensure scientific integrity and provide a clear rationale for experimental choices, enabling the generation of reliable and reproducible data.

A Multi-faceted Approach to Evaluating Anti-Biofilm Efficacy

A thorough assessment of an anti-biofilm agent requires a multi-pronged approach that evaluates its impact on various aspects of biofilm physiology. This guide outlines a tiered screening strategy, from initial high-throughput screening to in-depth mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Validation & Imaging cluster_2 Tier 3: Mechanistic Insights Primary Screening High-Throughput Screening of Pyrazole Library Biomass Quantification Crystal Violet Assay (Total Biofilm Mass) Primary Screening->Biomass Quantification Viability Assessment Resazurin Assay (Metabolic Activity) Primary Screening->Viability Assessment Hit Compounds Lead Pyrazole Candidates Biomass Quantification->Hit Compounds Identify potent inhibitors Viability Assessment->Hit Compounds Confirm non-bactericidal biofilm inhibition (if desired) Microscopy Confocal Laser Scanning Microscopy (CLSM) (Biofilm Architecture & Viability Mapping) Hit Compounds->Microscopy Validated Hits Confirmed Anti-Biofilm Pyrazoles Microscopy->Validated Hits Visualize structural disruption Gene Expression Quantitative Real-Time PCR (qRT-PCR) (Expression of Biofilm-Related Genes) Validated Hits->Gene Expression

Caption: A tiered workflow for assessing the anti-biofilm activity of pyrazole compounds.

Part 1: Primary Screening for Anti-Biofilm Activity

The initial screening phase aims to identify pyrazole compounds that exhibit significant anti-biofilm activity from a larger library. The following protocols are optimized for a 96-well plate format, allowing for high-throughput analysis.

Quantification of Biofilm Biomass using the Crystal Violet Assay

Scientific Rationale: The crystal violet (CV) assay is a simple and widely used method for quantifying the total biofilm biomass.[6][7] Crystal violet is a basic dye that stains both live and dead cells as well as the extracellular matrix components of the biofilm. The amount of dye retained is proportional to the total biomass. This assay is an excellent first-pass screen to identify compounds that inhibit biofilm formation.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into an appropriate broth medium (e.g., Tryptic Soy Broth - TSB).

    • Incubate overnight at 37°C with shaking.

    • The following day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.1.[8]

  • Biofilm Formation and Treatment:

    • Dispense 100 µL of the diluted bacterial culture into the wells of a 96-well flat-bottom microtiter plate.[9]

    • Add 100 µL of the pyrazole compound at various concentrations (typically a 2-fold serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known biofilm inhibitor, if available).

    • Incubate the plate statically for 24-48 hours at 37°C.[9]

  • Crystal Violet Staining:

    • Carefully aspirate the planktonic cells from each well.

    • Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[10]

    • Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[8][11]

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

    • Invert the plate and tap gently on a paper towel to remove excess liquid.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[7][9]

    • Incubate for 10-15 minutes at room temperature with gentle shaking.

    • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 595 nm using a microplate reader.[8][10]

Assessment of Biofilm Viability using the Resazurin Assay

Scientific Rationale: While the crystal violet assay measures total biomass, the resazurin assay specifically quantifies the metabolic activity of viable cells within the biofilm.[12][13] Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin.[6][12] This assay is crucial for distinguishing between compounds that inhibit biofilm formation and those that are simply bactericidal. For pyrazole compounds, which may exert their effects through non-lethal mechanisms such as quorum sensing inhibition, this distinction is particularly important.

Protocol:

  • Biofilm Formation and Treatment:

    • Follow steps 1 and 2 of the Crystal Violet Assay protocol.

  • Resazurin Staining:

    • After incubation, carefully remove the planktonic cells.

    • Wash the biofilms once with 200 µL of sterile PBS.[6]

    • Prepare a fresh solution of resazurin (e.g., 20 µM in PBS or minimal media).[6][14]

    • Add 200 µL of the resazurin solution to each well.[6]

    • Incubate the plate in the dark at 37°C for 1-4 hours. The incubation time may need to be optimized depending on the bacterial species and biofilm density.

  • Quantification:

    • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[6][15]

Data Presentation for Primary Screening

Pyrazole DerivativeConcentration (µM)% Biofilm Inhibition (CV Assay)% Viability Reduction (Resazurin Assay)
Compound A 1085.2 ± 5.115.3 ± 3.2
2092.1 ± 4.520.1 ± 4.0
Compound B 1045.6 ± 6.840.5 ± 5.5
2078.3 ± 5.975.2 ± 6.1
Vehicle Control -00

Interpretation: Compound A shows strong biofilm inhibition with minimal impact on cell viability, suggesting a potential mechanism targeting biofilm formation specifically. Compound B exhibits both anti-biofilm and bactericidal activity.

Part 2: Secondary Validation and Biofilm Imaging

Lead pyrazole compounds identified in the primary screen should be further characterized to visualize their effects on biofilm architecture.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

Scientific Rationale: CLSM allows for the three-dimensional visualization of biofilms and the spatial distribution of live and dead cells within the biofilm matrix.[16] This technique provides invaluable qualitative and quantitative data on the structural integrity of the biofilm following treatment with pyrazole compounds. By using fluorescent dyes that differentiate between live and dead cells, one can assess the compound's impact on biofilm structure and viability simultaneously.

G Start Grow Biofilm on CLSM-compatible surface (e.g., glass-bottom dish) Treatment Treat with Pyrazole Compound Start->Treatment Staining Stain with Live/Dead Fluorescent Dyes (e.g., SYTO 9 and Propidium Iodide) Treatment->Staining Imaging Acquire Z-stack images using CLSM Staining->Imaging Analysis 3D Reconstruction and Quantitative Analysis (Biovolume, Thickness, Roughness) Imaging->Analysis End Characterize Biofilm Disruption Analysis->End

Caption: Workflow for CLSM analysis of pyrazole-treated biofilms.

Protocol:

  • Biofilm Growth for Microscopy:

    • Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or chamber slides.

    • Inoculate with the test bacterium and treat with the pyrazole compound of interest as described in the primary screening protocols.

    • Incubate under appropriate conditions to allow for biofilm formation.

  • Fluorescent Staining:

    • After incubation, gently wash the biofilm with PBS.

    • Prepare a staining solution containing a live-cell stain (e.g., SYTO 9, which stains all cells green) and a dead-cell stain (e.g., propidium iodide, which only enters cells with compromised membranes and stains them red). Follow the manufacturer's instructions for concentrations.

    • Add the staining solution to the biofilm and incubate in the dark for 15-30 minutes.

  • Confocal Imaging:

    • Mount the sample on the stage of a confocal microscope.

    • Acquire a series of optical sections (z-stack) through the thickness of the biofilm using appropriate laser excitation and emission filters for the chosen dyes.[17]

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ with BiofilmQ plugins) to reconstruct a 3D image of the biofilm.

    • Quantify key structural parameters such as total biovolume, average thickness, roughness, and the ratio of live to dead cells.

Part 3: Investigating the Mechanism of Action

For pyrazole compounds that demonstrate significant and validated anti-biofilm activity, it is essential to investigate their potential mechanism of action. Many anti-biofilm agents, including some pyrazole derivatives, are known to interfere with bacterial communication (quorum sensing) or the expression of genes involved in biofilm formation.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Scientific Rationale: qRT-PCR is a powerful technique to quantify the expression levels of specific genes.[18][19] By targeting genes known to be involved in biofilm formation (e.g., those related to adhesion, matrix production, and quorum sensing), one can determine if the pyrazole compound's anti-biofilm activity is due to the downregulation of these key pathways.[20]

Protocol:

  • Biofilm Growth and RNA Extraction:

    • Grow biofilms in the presence and absence of the pyrazole compound.

    • Harvest the biofilm-associated cells by scraping or sonication.

    • Extract total RNA from the cells using a commercial RNA extraction kit suitable for bacteria, ensuring complete removal of DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Design or obtain validated primers for the target genes of interest and a housekeeping gene (for normalization, e.g., 16S rRNA).[19]

    • Perform qRT-PCR using a suitable master mix containing a fluorescent dye (e.g., SYBR Green).

    • The reaction is typically run in a thermal cycler with real-time detection capabilities.

  • Data Analysis:

    • Calculate the relative expression of the target genes in the treated samples compared to the untreated control using the ΔΔCt method.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of the anti-biofilm properties of novel pyrazole compounds. By employing a tiered approach that encompasses initial high-throughput screening, detailed microscopic analysis, and mechanistic studies, researchers can effectively identify and characterize promising lead candidates for the development of new therapies to combat biofilm-associated infections. The careful selection of assays and a thorough understanding of their underlying principles are paramount to generating high-quality, reliable data in the pursuit of innovative anti-biofilm agents.

References

  • Bio-protocol. (n.d.). Crystal violet assay.
  • Peeters, E., Nelis, H. J., & Coenye, T. (2008). Optimization of resazurin-based viability staining for quantification of microbial biofilms. Journal of Microbiological Methods, 72(2), 159-165.
  • Sittplangkoon, C., et al. (2018). Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay. Journal of Visualized Experiments, (133), 57129.
  • Mariscal, A., et al. (2009). Pros and cons of using resazurin staining for quantification of viable Staphylococcus aureus biofilms in a screening assay. Journal of Microbiological Methods, 76(2), 171-175.
  • Kittana, H., et al. (2013). Quantitative PCR analysis of genes expressed during biofilm development of methicillin resistant Staphylococcus aureus (MRSA). Gene, 527(1), 353-358.
  • Manner, S., & Fallarero, A. (2018). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments, (142), e58643.
  • El-Halfawy, O. M., et al. (2021). Evaluation of the cellular viability within the biofilms by the resazurin assay.
  • WPI Worcester 2018 Team. (2018). Crystal Violet Biofilm Assay. iGEM.
  • El-Ganiny, A. M., et al. (2013). Quantitative PCR analysis of genes expressed during biofilm development of methicillin resistant Staphylococcus aureus (MRSA). Gene, 527(1), 353-358.
  • iGEM. (n.d.). General Biofilm Assay Protocol.
  • França, A., et al. (2012). Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol. PLoS ONE, 7(5), e37480.
  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.
  • Almeida, C., et al. (2025). Comparing Gene Expression Between Planktonic and Biofilm Cells of Foodborne Bacterial Pathogens Through RT-qPCR. Methods in Molecular Biology, 2801, 141-157.
  • SIMBA project. (n.d.). Protocols for analysis of biofilm formation in water and soil substrates.
  • Tolker-Nielsen, T., & Sternberg, C. (2011). Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy.
  • Miquel Guennoc, C., et al. (2022). A New Method for Qualitative Multi-scale Analysis of Bacterial Biofilms on Filamentous Fungal Colonies Using Confocal and Electron Microscopy. Journal of Visualized Experiments, (186), e54771.
  • ibidi GmbH. (2024). Protocol for Bacterial Biofilm Visualization and Sample Preparation for Scanning Electron Microscopy.
  • BenchChem. (2025).
  • Al-Zahrani, F. M., et al. (2023). qRT-PCR analysis for the determination of relative expression levels of biofilm-forming, virulence, and motility genes in the presence of sub-MIC of streptomycin.
  • Asif, M. (2022).
  • Ragab, A., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 28(13), 5121.
  • Kumar, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(2), 135-153.
  • Kumar, A., & Sharma, S. (2025). A REVIEW ON PYRAZOLINE DERIVATIVES AS ANTIMICROBIAL AGENT.
  • Pop, R., et al. (2024).
  • Ragab, A., et al. (2023). Microscopic visualization of antibiofilm activity of pyrazole compounds.
  • Ragab, A., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Ouc. J. Chem., 2023, 1, 1-20.
  • Al-Majmaie, S., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods and Protocols, 6(6), 101.

Sources

Application Notes & Protocols: 4-(1H-Pyrazol-1-ylmethyl)aniline as a Chemical Probe for Interrogating Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 4-(1H-pyrazol-1-ylmethyl)aniline as a chemical probe. While extensive research has highlighted the broad biological activities of pyrazole derivatives, the specific application of this compound as a targeted chemical probe is an emerging area of investigation.[1][2][3] These notes synthesize the known biological context of structurally similar molecules with established principles of chemical probe validation to propose a framework for its application.[4][5][6] Detailed protocols for target validation, engagement, and cellular effect assessment are provided to empower researchers to explore and validate its use in interrogating specific biological pathways, such as those regulated by cyclin-dependent kinases (CDKs).

Introduction: The Rationale for this compound as a Chemical Probe

This compound is an organic compound featuring a pyrazole ring linked to an aniline moiety.[1] This unique architecture is of significant interest in medicinal chemistry, as both the pyrazole and aniline components are recognized pharmacophores present in numerous biologically active compounds.[1] Pyrazole derivatives are known to exhibit a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

Notably, derivatives of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and replication of the Respiratory Syncytial Virus (RSV).[7][8][9][10] This suggests that the core scaffold of this compound may serve as a valuable starting point for developing chemical probes to investigate these and other related biological processes.

A chemical probe is a small molecule used to selectively engage and modulate the function of a specific protein target in a complex biological system, thereby enabling the elucidation of the target's role in cellular pathways and disease.[6] The development and validation of a high-quality chemical probe require rigorous demonstration of its potency, selectivity, and on-target engagement in a cellular context.[4][5]

This guide will focus on the hypothetical application of this compound as a probe for CDK2, based on the activity of its close analogs.[7][8] The protocols outlined herein are designed to provide a robust framework for validating this or any other potential target.

Foundational Knowledge: Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through several established methods, including the Mannich reaction or nucleophilic substitution.[1] A general synthetic scheme involves the reaction of a pyrazole with a suitable aniline precursor. For instance, a catalyst-free approach can provide high yields, simplifying the production of the core molecule for further derivatization or direct use.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃[11][12]
Molecular Weight 173.22 g/mol [1][11][12]
CAS Number 142335-61-3[12]
Appearance Typically a solidN/A
Purity ≥95% recommended for biological assays[12]

The Chemical Probe Validation Workflow

The utility of a chemical probe is entirely dependent on its rigorous validation.[4] A proposed workflow for validating this compound as a chemical probe is depicted below. This process ensures that any observed biological effect can be confidently attributed to the modulation of its intended target.[6][13]

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Cellular Activity & Phenotypic Analysis A Biochemical Assay (e.g., Kinase Activity) B Determine IC50/Ki A->B C Selectivity Profiling (Kinome Scan) B->C D Cellular Thermal Shift Assay (CETSA) C->D Proceed if potent & selective F Confirm Target Binding in Cells D->F E Activity-Based Protein Profiling (ABPP) E->F G Target-Relevant Cellular Assay (e.g., Cell Cycle Analysis) F->G Proceed if target engagement is confirmed H Measure Downstream Biomarkers G->H I Phenotypic Screening H->I J Validated Probe I->J Validated Chemical Probe

Caption: Workflow for the validation of a chemical probe.

Detailed Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Putative Target: CDK2)

This protocol aims to determine the direct inhibitory effect of this compound on the enzymatic activity of its putative target, CDK2.

A. Principle: The assay measures the phosphorylation of a substrate peptide by the CDK2/Cyclin E complex in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where light output is proportional to the amount of ATP remaining in the reaction.

B. Materials:

  • Recombinant human CDK2/Cyclin E1 (active enzyme)

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

C. Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup:

    • To each well of the plate, add 5 µL of the kinase buffer.

    • Add 1 µL of the serially diluted compound or DMSO (as a negative control).

    • Add 2 µL of a mixture of the substrate and ATP in kinase buffer.

    • Initiate the reaction by adding 2 µL of the CDK2/Cyclin E1 enzyme complex.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

D. Expected Outcome: A dose-dependent inhibition of CDK2 activity, yielding an IC₅₀ value that quantifies the compound's potency. For a good chemical probe, an IC₅₀ of <100 nM is desirable.[6]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that this compound directly binds to its intended target (e.g., CDK2) within intact cells.[13][14]

A. Principle: The binding of a ligand (the chemical probe) to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble target protein remaining after heating cells to various temperatures in the presence or absence of the probe.

B. Materials:

  • Cultured cells expressing the target protein (e.g., MCF-7 cells, which express CDK2)

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blotting apparatus, antibodies against the target protein and a loading control)

C. Step-by-Step Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for 1-2 hours in the cell culture medium.

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein (e.g., CDK2) in the supernatant by Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each temperature, normalize the amount of soluble target protein to the amount at the lowest temperature.

    • Plot the fraction of soluble protein against the temperature for both the treated and control samples to generate CETSA "melting curves."

D. Expected Outcome: A rightward shift in the melting curve for the target protein in the presence of this compound compared to the vehicle control, indicating stabilization of the protein due to direct binding.

G cluster_0 CETSA Workflow A 1. Treat Cells (Probe vs. Vehicle) B 2. Heat Cells (Temperature Gradient) A->B C 3. Lyse Cells (Freeze-Thaw) B->C D 4. Separate Soluble & Precipitated Fractions C->D E 5. Analyze Soluble Fraction (Western Blot for Target) D->E F 6. Plot Melting Curves E->F

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Protocol 3: In-Situ Assessment of Cellular Activity

This protocol assesses the functional consequences of target engagement by the chemical probe in a cellular context. For a CDK2 inhibitor, this would involve analyzing effects on the cell cycle.

A. Principle: CDK2 is a key regulator of the G1/S phase transition of the cell cycle. Inhibition of CDK2 is expected to cause cell cycle arrest at this checkpoint. This can be measured by quantifying the DNA content of cells using flow cytometry.

B. Materials:

  • Cultured cells (e.g., HeLa or MCF-7)

  • This compound

  • Cell culture medium

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

C. Step-by-Step Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose range of this compound (e.g., based on cellular potency assays) or DMSO for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis:

    • Gate the cell populations based on their DNA content (G1, S, and G2/M phases).

    • Quantify the percentage of cells in each phase of the cell cycle for each treatment condition.

D. Expected Outcome: A dose-dependent increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases, consistent with the inhibition of CDK2 activity.

Trustworthiness and Self-Validation

Every protocol described is designed as a self-validating system. For instance:

  • The in vitro kinase assay should include a known CDK2 inhibitor as a positive control to validate the assay's performance.

  • In CETSA , the thermal stability of a non-target protein should be assessed simultaneously; its melting curve should not shift, demonstrating the specificity of the probe's interaction.

  • The cell cycle analysis should be correlated with a direct measure of target inhibition, such as the phosphorylation of a downstream CDK2 substrate (e.g., Retinoblastoma protein, pRb), to link the phenotypic outcome directly to on-target activity.

Conclusion

This compound represents a promising scaffold for the development of a chemical probe. Its structural similarity to known kinase inhibitors provides a strong rationale for its investigation as a tool to interrogate cell cycle regulation and other kinase-driven pathways.[7][8] By following the rigorous validation workflow and detailed protocols outlined in these application notes, researchers can confidently assess the potential of this molecule as a high-quality chemical probe, thereby enabling new discoveries in cellular biology and therapeutic development.[4][6]

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536-541.
  • European Federation for Medicinal Chemistry (EFMC). (n.d.). Validating Chemical Probes.
  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature chemical biology, 9(4), 195-199.
  • MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
  • Tigreros, A., & Portilla, J. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC advances, 10(36), 21397-21415.
  • Semantic Scholar. (n.d.). Validating Small Molecule Chemical Probes for Biological Discovery.
  • National Center for Biotechnology Information. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.
  • Taylor & Francis Online. (n.d.). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems.
  • Chemical Probes Portal. (n.d.). Target engagement.
  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays.
  • National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems.
  • PubMed. (n.d.). A Probe-Based Target Engagement Assay for Kinases in Live Cells.
  • PubMed. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.
  • Stanford Medicine. (2022). Activity-Based Diagnostics: Recent Advances in the Development of Probes for Use with Diverse Detection Modalities.
  • MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • Appretech Scientific Limited. (n.d.). 4-(1-Methyl-1H-pyrazol-4-yl)aniline.
  • ResearchGate. (n.d.). Pyrazole-based probe for Al³⁺ chemosensing. Three derivatives of (a)....
  • YouTube. (2020). Chemical Probes as Essential Tools for Biological Discovery.
  • Chemical Methodologies. (2024). Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET.
  • PubMed. (2017). In Situ Localization of Enzyme Activity in Live Cells by a Molecular Probe Releasing a Precipitating Fluorochrome.
  • ResearchGate. (n.d.). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.
  • MDPI. (n.d.). Chemical Probes and Activity-Based Protein Profiling for Cancer Research.
  • Cenmed. (n.d.). 4 (1H Pyrazol 1 Ylmethyl)Aniline.
  • PubMed. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives.
  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities.
  • ResearchGate. (n.d.). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents.
  • PubMed. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research.
  • ResearchGate. (n.d.). The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30).
  • Arkivoc. (n.d.). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives.
  • PubMed. (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents.
  • IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.

Sources

High-Throughput Screening Assays for the Interrogation of 4-(1H-Pyrazol-1-ylmethyl)aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1H-pyrazol-1-ylmethyl)aniline scaffold represents a privileged chemical structure in modern medicinal chemistry, frequently identified as a core component of potent enzyme inhibitors. Specifically, its recurring presence in protein kinase inhibitors highlights its potential for the development of novel therapeutics, particularly in oncology.[1][2][3][4] This guide provides a comprehensive framework for the high-throughput screening (HTS) of compound libraries based on this scaffold. We present two robust, validated protocols: a primary biochemical assay for direct kinase inhibition and a secondary cell-based assay to determine cytotoxic effects. These protocols are designed for scalability, automation, and the generation of high-quality, reproducible data essential for accelerating hit identification and lead optimization programs.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in the design of kinase inhibitors. Its unique electronic properties and ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket make it an ideal anchor for inhibitor design.[1][3] The linkage to an aniline moiety provides a versatile exit vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity. Consequently, protein kinases, a family of enzymes frequently dysregulated in cancer and other diseases, are a logical and high-value target class for analogs of this compound.[5][6][7]

The primary challenge in drug discovery is to efficiently sift through large collections of chemical analogs to identify those with the desired biological activity. High-throughput screening (HTS) provides the necessary platform for this endeavor, enabling the rapid evaluation of thousands of compounds.[8] The success of an HTS campaign is contingent upon the development of robust and reliable assays.[8][9] This document details the rationale, development, validation, and execution of HTS assays tailored for this specific chemical class.

The Screening Cascade: A Dual-Assay Strategy for Hit Identification

A successful screening campaign requires a multi-step approach to identify true hits and eliminate artifacts.[10] We propose a sequential screening cascade designed to first identify direct inhibitors of a target enzyme and then confirm their activity in a cellular context, while simultaneously assessing for general cytotoxicity.

HTS_Workflow cluster_0 Primary Screening (Biochemical) cluster_1 Hit Confirmation & Triage cluster_2 Secondary Screening (Cellular) cluster_3 Lead Progression Primary HTS of Analog Library (e.g., ADP-Glo™ Kinase Assay) Analysis1 Data Analysis: Calculate % Inhibition Primary->Analysis1 Triage Hit Selection (Inhibition > Threshold) Analysis1->Triage Identify 'Primary Hits' PAINS Computational Filter (Remove PAINS) Triage->PAINS Secondary Cytotoxicity/Viability Assay (e.g., CellTiter-Glo®) PAINS->Secondary Confirmed Hits Analysis2 Data Analysis: Calculate IC50 Values Secondary->Analysis2 SAR Structure-Activity Relationship (SAR) & Lead Optimization Analysis2->SAR Prioritize Potent & Non-Toxic Hits

Caption: High-level workflow for screening this compound analogs.

Rationale for Assay Selection:

  • Primary Biochemical Screen: A luminescence-based kinase assay is selected for its high sensitivity, broad dynamic range, and reduced susceptibility to compound interference.[11][12] Unlike fluorescence-based methods, which can be compromised by autofluorescent library compounds, luminescent assays typically have lower false-positive rates.[13] The ADP-Glo™ Kinase Assay, which quantifies ADP production, provides a direct measure of enzyme activity and is highly amenable to HTS formats.[11][14]

  • Secondary Cellular Screen: A cell-based assay is essential for validating that a compound is active in a more physiologically relevant environment.[15][16][17] It provides critical information on cell permeability and potential off-target effects. The CellTiter-Glo® Luminescent Cell Viability Assay measures cellular ATP levels, a robust indicator of metabolic health and cell viability.[18][19] This assay serves a dual purpose: confirming the anti-proliferative effect of kinase inhibitors and identifying compounds that are non-specifically cytotoxic.

Assay Validation: The Foundation of Reliable Screening

Before initiating a full-scale screen, each assay must be rigorously validated to ensure its performance is robust and reproducible.[9][20]

Key Validation Parameters:

ParameterDescriptionAcceptance CriterionRationale
Z'-Factor A statistical measure of the separation between the high (no inhibition) and low (full inhibition) signal distributions. It reflects the quality and dynamic range of the assay.Z' > 0.5A Z'-factor above 0.5 indicates an excellent assay with a large separation band, making it highly suitable for HTS.[21]
Signal-to-Background (S/B) The ratio of the signal from the uninhibited reaction to the background signal (e.g., no enzyme).> 10A high S/B ratio ensures that the assay signal is strong and easily distinguishable from noise.
DMSO Tolerance The maximum concentration of dimethyl sulfoxide (DMSO), the standard solvent for compound libraries, that does not significantly affect assay performance.< 1% final concentrationEnsures that the compound vehicle does not interfere with the assay, preventing false positives or negatives.[20]
Reagent Stability The duration for which prepared reagents maintain their activity under experimental conditions.Stable for the duration of the experimentConfirms that signal drift during plate reading is minimal, ensuring consistency across a screening run.[20]

Protocol 1: Primary HTS for Kinase Inhibition (ADP-Glo™ Assay)

This protocol is designed to identify analogs that directly inhibit the activity of a target protein kinase by measuring the amount of ADP produced.

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection cluster_2 Readout Kinase Kinase + Substrate + ATP Reaction Phosphorylation Kinase->Reaction Inhibitor Test Compound (Pyrazole Analog) Inhibitor->Reaction Inhibits Product ADP + Phospho-Substrate Reaction->Product ADP_Glo_Reagent ADP-Glo™ Reagent (Depletes remaining ATP) Product->ADP_Glo_Reagent Detection_Reagent Kinase Detection Reagent (Converts ADP to ATP) ADP_Glo_Reagent->Detection_Reagent Luciferase Luciferase/Luciferin Detection_Reagent->Luciferase Light Luminescent Signal Luciferase->Light Reader Plate Reader Light->Reader Cellular_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 Seed Seed Cells into 384-well Plate Incubate1 Incubate Overnight (Allow Adhesion) Seed->Incubate1 Treat Add Test Compounds (Dose Response) Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 Reagent Add CellTiter-Glo® Reagent Incubate2->Reagent Lyse Lyse Cells & Generate Signal Reagent->Lyse Read Read Luminescence Lyse->Read

Caption: Workflow for a multi-day cell-based viability assay.

A. Materials and Reagents

  • Cell Line: A relevant human cancer cell line (e.g., A549 lung carcinoma, HeLa cervical cancer).

  • Culture Medium: Appropriate growth medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega or equivalent). [18]* Control Compound: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine).

  • Plates: Sterile, tissue-culture treated, white, opaque 384-well plates.

  • Instrumentation: Multimode plate reader with luminescence detection.

B. Step-by-Step Protocol

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density (e.g., 1,000 cells per well) in culture medium.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the "hit" compounds from the primary screen.

    • Add 10 µL of the diluted compounds to the cells. Include DMSO-only (100% viability) and control cytotoxic agent wells.

    • Incubate the plates for an additional 72 hours at 37°C, 5% CO₂.

  • Signal Generation and Detection:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader. The signal is directly proportional to the number of viable cells. [18][19] C. Data Analysis Calculate the percent viability for each compound concentration:

% Viability = 100 * (Signal_Compound / Signal_DMSO_Control)

Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Conclusion and Forward Path

The dual-assay strategy outlined in this guide provides a robust and efficient pathway for identifying and prioritizing bioactive this compound analogs. By combining a direct biochemical inhibition assay with a comprehensive cell-based viability screen, researchers can confidently identify potent, cell-permeable compounds and deprioritize non-specific or overly toxic molecules. The resulting high-quality hits form a solid foundation for subsequent lead optimization, SAR studies, and the ultimate development of next-generation therapeutics.

References

  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
  • National Center for Biotechnology Information. (2016). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. [Link]
  • PubMed. (2000). Fluorescence Polarization Competition Immunoassay for Tyrosine Kinases. [Link]
  • National Institutes of Health. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. [Link]
  • BPS Bioscience.
  • Semantic Scholar. High‐Throughput Screening for Kinase Inhibitors. [Link]
  • PubMed. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]
  • PubMed. (2005). High-throughput screening for kinase inhibitors. [Link]
  • National Center for Biotechnology Information. (2022). Interpreting and Validating Results from High-Throughput Screening Approaches. [Link]
  • National Center for Biotechnology Information. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]
  • Oncotarget. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. [Link]
  • Molecular Devices.
  • National Institutes of Health. (2012).
  • BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). [Link]
  • National Center for Biotechnology Information. (2012).
  • ACS Publications. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. [Link]
  • ResearchGate. (2006). Fluorescence detection techniques for protein kinase assay. [Link]
  • Semantic Scholar. (2015).
  • ACS Publications. (2024). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). [Link]
  • National Institutes of Health. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. [Link]
  • PubMed. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. [Link]
  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]
  • Platypus Technologies. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]
  • PubMed. (2009). Enzyme assay design for high-throughput screening. [Link]
  • Promega Corporation. Is Your MTT Assay Really the Best Choice?. [Link]
  • Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. [Link]
  • National Center for Biotechnology Information. (2012).
  • ResearchGate.
  • MDPI. (2022).
  • Technology Networks. (2024). High-Throughput Screening in Drug Discovery Explained. [Link]
  • National Institutes of Health. (2018). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
  • OUCI. (2009). Enzyme Assay Design for High-Throughput Screening. [Link]
  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
  • BioPharm International. (2023). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]
  • National Center for Biotechnology Inform
  • PubMed. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. [Link]
  • Chemical Methodologies. (2023). Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. [Link]
  • Chemical Methodologies. (2023). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene)
  • Appretech Scientific Limited. 4-(1-Methyl-1H-pyrazol-4-yl)aniline. [Link]
  • MDPI. (2018). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1H-pyrazol-1-ylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you to improve your reaction yields, minimize impurities, and confidently overcome common experimental hurdles.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1] The synthesis of this compound, however, can present challenges, primarily concerning yield and purity. This guide will focus on the most common synthetic route, the N-alkylation of pyrazole with a suitable 4-aminobenzyl electrophile, and will also touch upon the Mannich reaction as an alternative. We will delve into the critical parameters that govern the success of this synthesis and provide practical solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for the synthesis of this compound are:

  • N-alkylation of pyrazole: This is the most prevalent method and involves the reaction of a pyrazole salt (generated in situ with a base) with a 4-aminobenzyl halide (e.g., 4-aminobenzyl chloride or bromide). This method is generally reliable but can be complicated by the formation of regioisomers.[2]

  • Mannich Reaction: This is a three-component condensation reaction involving pyrazole, formaldehyde, and aniline under acidic conditions.[3][4][5][6] While it offers a one-pot synthesis, it can also lead to side products and lower yields if not optimized.[7]

Q2: What is the main challenge in the N-alkylation of pyrazole?

A2: The principal challenge is achieving regioselectivity. Pyrazole has two nitrogen atoms (N1 and N2) with similar nucleophilicity, leading to the potential formation of two regioisomers: the desired this compound (N1-alkylation) and the undesired 4-(1H-pyrazol-2-ylmethyl)aniline (N2-alkylation).[2][8] The separation of these isomers can be difficult, impacting the overall yield of the desired product.[8]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress.[9] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting materials from the product(s). Staining with an appropriate agent (e.g., iodine or potassium permanganate) can help visualize the spots if they are not UV-active.[10]

Q4: What are the expected spectroscopic data for this compound?

A4: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: Characteristic signals for the pyrazole ring protons, the methylene bridge protons, and the aromatic protons of the aniline ring. The chemical shifts of the pyrazole protons can help distinguish between the N1 and N2 isomers.[11][12]

  • ¹³C NMR: Resonances for the carbon atoms of the pyrazole and aniline rings, as well as the methylene carbon.[11][12]

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₁N₃, MW: 173.22 g/mol ).[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.[14]

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incomplete Deprotonation of Pyrazole The N-alkylation reaction requires the deprotonation of pyrazole to form the more nucleophilic pyrazolate anion. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.Use a Stronger Base: Switch from weaker bases like potassium carbonate (K₂CO₃) to stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[2][9] Ensure Stoichiometry: Use at least a stoichiometric equivalent (1.0-1.1 eq) of the base relative to pyrazole.
Poor Reactivity of the Alkylating Agent The reactivity of the 4-aminobenzyl halide can affect the reaction rate. 4-aminobenzyl chloride is less reactive than the corresponding bromide or iodide.Increase Electrophilicity: If possible, use 4-aminobenzyl bromide or iodide as the alkylating agent.[2]
Formation of Regioisomers The formation of the undesired N2-isomer directly reduces the yield of the desired N1-isomer.Optimize Reaction Conditions: The choice of base and solvent can influence regioselectivity. For instance, NaH in THF often favors N1-alkylation.[2] Sterically bulky reagents can also enhance N1 selectivity.[15][16]
Side Reactions Over-alkylation of the aniline nitrogen can occur, especially if the reaction temperature is too high or the reaction time is too long.[17] In Mannich reactions, polymerization of formaldehyde or side reactions of the iminium ion can reduce the yield.Control Stoichiometry: Use a slight excess of pyrazole relative to the 4-aminobenzyl halide. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by TLC to avoid prolonged reaction times.
Workup and Purification Losses The product may have some solubility in the aqueous phase during extraction, or it may be lost during column chromatography. Aniline and its derivatives can sometimes be challenging to purify by column chromatography.[18]Optimize Extraction: Ensure the pH of the aqueous layer is basic during extraction to minimize the protonation of the aniline nitrogen. Use a suitable organic solvent like ethyl acetate. Refine Purification: Use an appropriate solvent system for column chromatography and consider adding a small amount of a basic modifier like triethylamine to the eluent to prevent streaking.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low Yield Observed check_conditions Verify Reaction Conditions (Base, Solvent, Temp, Time) start->check_conditions check_reagents Assess Reagent Purity & Reactivity check_conditions->check_reagents Conditions OK adjust_conditions Optimize Conditions: - Stronger Base (NaH) - Aprotic Polar Solvent (DMF) - Lower Temperature check_conditions->adjust_conditions Suboptimal check_workup Review Workup & Purification check_reagents->check_workup Reagents OK improve_reagents Improve Reagents: - Use 4-aminobenzyl bromide/iodide - Ensure anhydrous conditions check_reagents->improve_reagents Suboptimal optimize Systematically Optimize Reaction Parameters check_workup->optimize Workup OK modify_workup Modify Workup: - Adjust pH during extraction - Optimize chromatography solvent system check_workup->modify_workup Losses Detected adjust_conditions->optimize improve_reagents->optimize modify_workup->optimize

Caption: A logical workflow for troubleshooting low reaction yield.

Issue 2: Formation of an Impure Product (Mixture of Isomers)

Q: My final product is a mixture of two compounds that are difficult to separate. How can I improve the regioselectivity of the N-alkylation?

A: Achieving high regioselectivity is crucial for a clean reaction and straightforward purification.

Factors Influencing Regioselectivity:

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. If the pyrazole is substituted at the C3 or C5 position, this can direct the alkylation. For unsubstituted pyrazole, the steric environment around the two nitrogens is similar.[2]

  • Base and Solvent System: The choice of base and solvent has a significant impact on regioselectivity.[19]

    • Favoring N1-Alkylation: A common strategy is to use a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[2] This combination is believed to favor the formation of the thermodynamically more stable N1-anion.

    • Solvent Effects: The polarity of the solvent can influence the solvation of the pyrazolate anion and the counter-ion, thereby affecting the reactivity of the two nitrogen atoms. In some cases, fluorinated alcohols as solvents have been shown to improve regioselectivity.[20]

  • Alkylating Agent: While less common for this specific synthesis, the use of sterically demanding alkylating agents can favor N1-alkylation.[15][16]

Strategies for Improving Regioselectivity:

  • Optimize the Base and Solvent: Systematically screen different base/solvent combinations. Start with NaH in THF or DMF, as these are frequently reported to favor N1-alkylation.

  • Control the Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

  • Purification of Isomers: If a mixture of isomers is unavoidable, careful column chromatography is the most common method for separation.[8] A shallow solvent gradient and a long column can improve the separation of closely eluting isomers. Analysis of the fractions by TLC is essential to ensure a clean separation.[21]

Workflow for Improving Regioselectivity

RegioselectivityWorkflow start Mixture of Isomers Observed analyze_ratio Determine N1:N2 Ratio (¹H NMR of crude product) start->analyze_ratio optimize_conditions Optimize Reaction Conditions analyze_ratio->optimize_conditions purification Purification Strategy optimize_conditions->purification Isomer Mixture Still Present base_solvent Screen Base/Solvent Combinations: - NaH in THF/DMF - K₂CO₃ in Acetonitrile - t-BuOK in THF optimize_conditions->base_solvent temperature Vary Reaction Temperature optimize_conditions->temperature chromatography Column Chromatography: - Silica gel - Shallow solvent gradient (e.g., Hexanes/Ethyl Acetate) purification->chromatography

Caption: A workflow for improving the regioselectivity of pyrazole N-alkylation.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and reagent purity.

Protocol 1: N-Alkylation of Pyrazole with 4-Aminobenzyl Chloride

This protocol is adapted from general procedures for the N-alkylation of pyrazoles.[2]

Materials:

  • Pyrazole

  • 4-Aminobenzyl chloride hydrochloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 eq).

  • Add anhydrous DMF to dissolve the pyrazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • In a separate flask, dissolve 4-aminobenzyl chloride hydrochloride (1.0 eq) in a minimal amount of DMF. Neutralize with a saturated aqueous sodium bicarbonate solution and extract the free base into ethyl acetate. Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free 4-aminobenzyl chloride.

  • Dissolve the freshly prepared 4-aminobenzyl chloride in anhydrous DMF and add it dropwise to the pyrazolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Dilute the mixture with ethyl acetate and wash with water (3x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired this compound.

Protocol 2: Mannich Reaction

This protocol is based on the general principles of the Mannich reaction.[3][22]

Materials:

  • Pyrazole

  • Aniline

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq) in ethanol.

  • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid to form the aniline hydrochloride salt.

  • Add pyrazole (1.0 eq) and formaldehyde (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, neutralize the mixture with a sodium hydroxide solution until it is basic.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
  • Cenmed. This compound. [Link]
  • Singh, S., et al. (2014). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Rasayan Journal of Chemistry, 7(4), 385-390.
  • Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022).
  • Narender, P., et al. (2012). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Serbian Chemical Society, 77(10), 1365-1373.
  • Kelly, C. B., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(5), 3045–3051. [Link]
  • Ravidranath, L. K., et al. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 7(9), 43-48.
  • El-Azazy, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841. [Link]
  • Limban, C., et al. (2022). New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. Pharmaceuticals, 15(8), 999. [Link]
  • Sanna, M., et al. (2022).
  • Gribanov, P. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10), 10335. [Link]
  • Reddit. (2021).
  • Bakhtin, K. I., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8408. [Link]
  • El-Azazy, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835-25841. [Link]
  • Kelly, C. B., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(5), 3045-3051. [Link]
  • Cenmed. This compound. [Link]
  • Al-Allaf, T. A. K., Rashan, L. J., & Abu-Surrah, A. S. (1997). Mannich Reaction of Pyrazole Leading to Alcohol and the Central Depressant Activity of the Product. Oriental Journal of Chemistry, 14(3). [Link]
  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Dalton, D. M., et al. (2024). Development of regioselective N-methylpyrazole cyclizations using bayesian optimization.
  • Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022).
  • The Open Pharmaceutical Sciences Journal. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates. The Open Pharmaceutical Sciences Journal, 5(1). [Link]
  • de Oliveira, A. L., et al. (2011). Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' derivatives. Magnetic Resonance in Chemistry, 49(8), 537-542. [Link]
  • Google Patents. (1996).
  • Organic Chemistry Portal. Mannich Reaction. [Link]
  • Wikipedia. Mannich reaction. [Link]
  • ResearchGate. (2014). Mannich reactions of ketones, benzaldehyde and aniline. [Link]
  • Chemistry LibreTexts. (2023). Mannich Reaction. [Link]

Sources

troubleshooting unexpected results in 4-(1H-pyrazol-1-ylmethyl)aniline experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 4-(1H-pyrazol-1-ylmethyl)aniline. This document is designed to provide expert-driven, field-proven insights into overcoming common and unexpected challenges encountered during the synthesis, purification, and characterization of this versatile compound. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Table of Contents

  • Frequently Asked Questions (FAQs): Synthesis

    • Q1: My reaction yield for this compound is consistently low. What are the likely causes and how can I optimize it?

    • Q2: I've isolated a major byproduct that appears to be a result of dialkylation. How can I prevent this and other side reactions?

  • Frequently Asked Questions (FAQs): Purification & Handling

    • Q3: My crude product is a persistent oil and difficult to purify by column chromatography. What strategies can improve separation and crystallization?

    • Q4: The final compound appears to degrade or change color upon storage. What are the best practices for storing this compound?

  • Frequently Asked Questions (FAQs): Analytical Characterization

    • Q5: The ¹H NMR spectrum of my product is confusing, with unexpected splitting or overlapping signals. How can I definitively confirm the structure?

  • Validated Experimental Protocols

    • Protocol 1: Optimized Synthesis via N-Alkylation of Pyrazole

    • Protocol 2: High-Purity Purification via Column Chromatography

  • References

FAQs: Synthesis

Q1: My reaction yield for this compound is consistently low. What are the likely causes and how can I optimize it?

Answer: Low yields in the N-alkylation of pyrazole to form this product often stem from a few critical areas: the nucleophilicity of the pyrazole, the reactivity of the electrophile, and competing side reactions involving the aniline moiety.[1][2] The reaction is a delicate balance, as the aniline nitrogen can also act as a nucleophile.[3]

Core Causality & Troubleshooting Steps:

  • Inadequate Deprotonation of Pyrazole: Pyrazole (pKa ≈ 14.5) requires a sufficiently strong base to generate the pyrazolide anion, which is the active nucleophile. An incomplete reaction is a common consequence of using a base that is too weak.

    • Troubleshooting: Switch from milder bases like potassium carbonate (K₂CO₃) to a stronger base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF. This ensures near-quantitative deprotonation of the pyrazole before the electrophile is introduced.

  • Poor Leaving Group on the Electrophile: The N-alkylation is typically an Sₙ2 reaction. The rate is highly dependent on the quality of the leaving group on the 4-aminobenzyl electrophile.

    • Troubleshooting: If using 4-aminobenzyl alcohol, it must be activated in situ (e.g., Mitsunobu conditions) or converted to a better electrophile.[4] Using 4-aminobenzyl chloride or bromide is more direct, but these reagents can be unstable. Ensure their purity before use. Trichloroacetimidates have also been successfully used as electrophiles for pyrazole alkylation under acidic conditions, offering an alternative pathway.[4][5]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solvating ions and influencing nucleophilicity.

    • Troubleshooting: Polar aprotic solvents like DMF and DMSO are generally preferred as they enhance the nucleophilicity of the pyrazolide anion.[6] However, they can be difficult to remove during workup. Acetonitrile (ACN) is a reasonable alternative. Avoid protic solvents like ethanol during the alkylation step, as they can protonate the pyrazolide and reduce its reactivity.

  • Competing Aniline Alkylation: The aniline's amino group is also nucleophilic and can compete with the pyrazole for the electrophile, leading to byproducts and consuming starting material.[3]

    • Troubleshooting: A common strategy is to add the base and pyrazole to the solvent first, allow time for deprotonation (e.g., 30-60 minutes at 0 °C or room temperature), and then add the 4-aminobenzyl halide slowly at a controlled temperature. This ensures the more nucleophilic pyrazolide is the dominant species available to react.

Low_Yield_Troubleshooting start Low Yield Observed check_base Is the base strong enough? (e.g., NaH vs K2CO3) start->check_base check_electrophile Is the leaving group reactive? (e.g., -Cl, -Br, -OTs vs -OH) check_base->check_electrophile Yes use_stronger_base Action: Use NaH in DMF/THF. Ensure complete deprotonation. check_base->use_stronger_base No check_conditions Are reaction conditions optimal? (Solvent, Temperature, Inert Atm.) check_electrophile->check_conditions Yes activate_electrophile Action: Use 4-aminobenzyl halide or activate alcohol (e.g., Mitsunobu). check_electrophile->activate_electrophile No optimize_conditions Action: Use polar aprotic solvent (DMF). Control temperature during addition. check_conditions->optimize_conditions No result Improved Yield check_conditions->result Yes (Re-evaluate stoichiometry) use_stronger_base->result activate_electrophile->result optimize_conditions->result

Figure 1. Troubleshooting flowchart for low reaction yield.
Q2: I've isolated a major byproduct that appears to be a result of dialkylation. How can I prevent this and other side reactions?

Answer: The formation of N,N-bis(pyrazol-1-ylmethyl)aniline or other dialkylated species is a classic issue when working with primary anilines.[3] The product, this compound, is itself a secondary amine derivative and can be more nucleophilic than the starting aniline under certain conditions, leading to a second alkylation.

Core Causality & Mitigation Strategies:

  • Stoichiometric Control: Using an excess of the alkylating agent (4-aminobenzyl halide) is the most common cause of dialkylation. The primary product, once formed, successfully competes for the remaining electrophile.

    • Mitigation: Use a slight excess of the aniline/pyrazole nucleophile relative to the electrophile. A stoichiometry of 1.1 equivalents of aniline and pyrazole to 1.0 equivalent of the benzyl halide is a good starting point. Add the electrophile slowly to the reaction mixture to maintain its low concentration, favoring reaction with the most abundant nucleophile.

  • Reaction Conditions: High temperatures can promote side reactions and decomposition.

    • Mitigation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor progress by TLC to avoid unnecessarily long reaction times or heating.

  • Alternative Synthetic Routes: If direct alkylation proves problematic, consider routes that avoid the issue entirely.

    • Mannich Reaction: The Mannich reaction, involving aniline, formaldehyde, and pyrazole, can be an effective one-pot method for synthesizing the target compound.[6] This route proceeds through a different mechanism that can suppress dialkylation.

    • Reductive Amination: An alternative is the reductive amination of pyrazole-4-carbaldehyde with aniline, although this produces a different isomer. A related approach involves the reductive amination of an appropriate pyrazole aldehyde with different amines.[7] For the target molecule, one could react 4-aminobenzaldehyde with a reducing agent and pyrazole, though this is less common.

Side_Product_Formation reactants Aniline Pyrazole 4-Aminobenzyl Halide target_product Desired Product This compound reactants:pyrazole->target_product Desired N-Alkylation (on Pyrazole) side_products N,N-Dialkylation Product N-Benzylation of Aniline reactants:aniline->side_products:aniline_alkylation Competing N-Alkylation (on Aniline) target_product->side_products:dialkylation Excess Benzyl Halide reacts with product

Figure 2. Competing reaction pathways leading to side products.

FAQs: Purification & Handling

Q3: My crude product is a persistent oil and difficult to purify by column chromatography. What strategies can improve separation and crystallization?

Answer: This is a frequent challenge, often caused by high-boiling point residual solvents like DMSO or DMF, or the presence of polar impurities that cause streaking on silica gel.

Troubleshooting & Optimization:

  • Thorough Workup to Remove Solvents: DMSO and DMF are notoriously difficult to remove under vacuum.

    • Protocol: After the reaction is complete, dilute the mixture with a larger volume of an organic solvent like ethyl acetate or dichloromethane (DCM). Wash this organic layer multiple times (at least 5-7 times) with a saturated aqueous solution of sodium chloride (brine). This partitions the highly polar solvent into the aqueous layer. Dry the organic layer thoroughly with MgSO₄ or Na₂SO₄ before concentrating.

  • Optimizing Column Chromatography:

    • Slurry Loading: If the crude product is an oil, do not apply it directly to the column. Instead, dissolve the oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica to a free-flowing powder and load it onto the top of your column. This technique results in a much sharper band and better separation.

    • Solvent System: A gradient elution is often most effective. Start with a non-polar system (e.g., 10-20% Ethyl Acetate in Hexanes) and gradually increase the polarity. The target compound is moderately polar and should elute cleanly.

  • Inducing Crystallization:

    • Trituration: If the purified oil refuses to crystallize, try trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., diethyl ether or pentane). Vigorously scratch the side of the flask with a glass rod or spatula. This can provide nucleation sites for crystal growth.

    • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent pair (e.g., Ethyl Acetate/Hexanes or DCM/Pentane) will yield a highly pure, crystalline product.

Q4: The final compound appears to degrade or change color upon storage. What are the best practices for storing this compound?

Answer: The aniline moiety is susceptible to air oxidation, which is often catalyzed by light. This oxidation leads to the formation of colored impurities, typically appearing as yellow, brown, or reddish hues.

Best Practices for Storage:

  • Inert Atmosphere: Store the compound under an inert atmosphere like nitrogen or argon. This can be achieved by placing the vial inside a larger container that has been purged with the inert gas or by backfilling the vial directly.

  • Protection from Light: Use an amber-colored vial or wrap a clear vial in aluminum foil to protect the compound from light.

  • Low Temperature: Store the vial in a freezer (-20 °C) to slow the rate of any potential decomposition reactions.

  • Purity: Ensure the compound is highly pure before storage. Trace amounts of acid or metal impurities from the synthesis can catalyze degradation.

FAQs: Analytical Characterization

Q5: The ¹H NMR spectrum of my product is confusing, with unexpected splitting or overlapping signals. How can I definitively confirm the structure?

Answer: While the ¹H NMR spectrum should be relatively clean, impurities or structural isomers can introduce complexity. The key is to identify the characteristic signals of the molecule.[8][9]

Definitive Structural Confirmation:

  • Identify Key Resonances: The structure has several unique protons that serve as diagnostic markers. Refer to the table below for typical chemical shifts.

  • The Methylene Bridge (-CH₂-): Look for a sharp singlet at approximately 5.2-5.4 ppm. Integration of this peak should correspond to 2 protons. This is the most unambiguous signal confirming the link between the two rings.

  • Pyrazole Protons: You should see three distinct signals for the pyrazole ring protons, typically between 6.2 and 7.5 ppm.

  • Aniline Protons: The aniline ring protons will appear as two doublets in the aromatic region (approx. 6.6-7.1 ppm) due to the para-substitution pattern. They will exhibit a characteristic ortho-coupling constant (J ≈ 8-9 Hz).

  • Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons will appear, typically between 3.5 and 4.5 ppm. Its position can shift depending on the solvent and concentration, and it may be exchanged with D₂O.

Data Interpretation Table

Functional Group Proton Type Expected ¹H Chemical Shift (δ, ppm) Multiplicity Notes
Methylene Bridge -CH₂- ~5.3 Singlet (s) Confirms pyrazole-benzyl linkage.
Pyrazole Ring H-3, H-5 ~7.5 Doublet/Triplet Exact position depends on substitution.
Pyrazole Ring H-4 ~6.2 Triplet (t) Typically the most upfield pyrazole proton.
Aniline Ring ortho to -CH₂- ~7.1 Doublet (d) Part of the AA'BB' system. J ≈ 8.5 Hz.
Aniline Ring ortho to -NH₂ ~6.7 Doublet (d) Part of the AA'BB' system. J ≈ 8.5 Hz.

| Aniline Amine | -NH₂ | ~3.8 | Broad Singlet (br s) | Integrates to 2H. Disappears upon D₂O shake. |

Note: Shifts are approximate and can vary based on solvent (typically CDCl₃ or DMSO-d₆).

Advanced Confirmation: If ambiguity remains, 2D NMR techniques are invaluable:

  • COSY (Correlation Spectroscopy): Will show coupling between the ortho- and meta-protons on the aniline ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is extremely powerful for confirming the connection of the methylene bridge carbon to both the pyrazole and aniline rings.

Validated Experimental Protocols

Protocol 1: Optimized Synthesis via N-Alkylation of Pyrazole

This protocol prioritizes yield and minimizes side products by ensuring the pyrazolide anion is the dominant nucleophile.

Materials:

  • Pyrazole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 4-(Aminomethyl)phenyl methanesulfonate (or other suitable electrophile)

  • Ethyl Acetate (EtOAc)

  • Saturated aq. NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add pyrazole (1.1 eq).

  • Dispersion: Add anhydrous DMF under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. The solution should become clear or a uniform slurry.

  • Electrophile Addition: Dissolve 4-(aminomethyl)phenyl methanesulfonate (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction flask at 0 °C over 20-30 minutes.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the limiting reagent.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Workup: Dilute the mixture with EtOAc and water. Separate the layers. Wash the organic layer extensively with brine (5 x volume of organic layer) to remove DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis_Workflow prep 1. Reagent Prep (Dry Glassware, Inert Atm.) deprotonation 2. Deprotonation (Pyrazole + NaH in DMF at 0°C) prep->deprotonation alkylation 3. N-Alkylation (Slow addition of electrophile) deprotonation->alkylation Formation of Pyrazolide workup 4. Workup & Extraction (Quench, Wash with Brine) alkylation->workup Monitor by TLC purification 5. Purification (Column Chromatography) workup->purification characterization 6. Analysis (NMR, MS, IR) purification->characterization

Figure 3. General experimental workflow for synthesis and analysis.
Protocol 2: High-Purity Purification via Column Chromatography

Materials:

  • Silica Gel (230-400 mesh)

  • Crude this compound

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

Procedure:

  • Column Packing: Prepare a glass column with silica gel using a slurry of 10% EtOAc in Hexanes.

  • Sample Loading: Dissolve the crude product (from Protocol 1) in a minimal volume of DCM. Add a small amount of silica gel (approx. 2x the weight of the crude product). Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 10% EtOAc/Hexanes).

  • Gradient: Gradually increase the polarity of the mobile phase. A typical gradient might be:

    • 10% EtOAc/Hexanes (2 column volumes)

    • 20% EtOAc/Hexanes (5 column volumes)

    • 30-40% EtOAc/Hexanes (until the product elutes)

  • Fraction Collection: Collect fractions and monitor them by TLC using a suitable stain (e.g., potassium permanganate or UV light).

  • Pooling & Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified compound.

References

  • Garrison, B. B., et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1834.
  • Garrison, B. B., et al. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. DePaul University Research Portal.
  • Preprints.org. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. Preprint.
  • Journal of Molecular Structure. (2025).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions.
  • Oakwood Chemical. (n.d.). 4-(1-Methyl-1H-pyrazol-3-yl)aniline.
  • ResearchGate. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
  • ResearchGate. (2025). The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30). Figure from a publication.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 489-543.
  • Molecules. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. 21(12), 1648.
  • Molecules. (2017). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. 22(8), 1355.
  • Cenmed. (n.d.). 4 (1H Pyrazol 1 Ylmethyl)Aniline.
  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Trade Science Inc. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazole aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Overview of Pyrazole Aniline Synthesis

The synthesis of pyrazole aniline derivatives, which are crucial scaffolds in medicinal chemistry, most commonly relies on the Knorr pyrazole synthesis and its variations.[1][2] This typically involves the cyclocondensation reaction between a hydrazine, often a substituted phenylhydrazine, and a 1,3-dicarbonyl compound.[3][4] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][5][6] While seemingly straightforward, this reaction is often plagued by issues of low yield, poor regioselectivity, and the formation of side products.[7][8] This guide will provide you with the tools to troubleshoot and optimize these reactions effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of pyrazole aniline derivatives in a question-and-answer format.

Q1: My reaction is resulting in a very low yield. What are the common causes and how can I improve it?

Low yields in pyrazole aniline synthesis can be attributed to several factors, from the quality of your starting materials to suboptimal reaction conditions.[7] The primary culprits are often related to the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.[7]

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed check_reagents 1. Verify Reagent Quality - Purity of aniline/hydrazine - Stability of dicarbonyl start->check_reagents optimize_conditions 2. Optimize Reaction Conditions - Solvent polarity - Temperature - Reaction time check_reagents->optimize_conditions Reagents OK sub_reagents Consider alternative reagents if degradation is suspected. check_reagents->sub_reagents catalyst 3. Introduce a Catalyst - Acid or base catalysis - Lewis acid - Metal triflates optimize_conditions->catalyst Yield still low workup 4. Refine Work-up & Purification - Extraction pH - Crystallization solvent - Chromatography catalyst->workup Yield still low sub_catalyst Screen a panel of catalysts. catalyst->sub_catalyst success Improved Yield workup->success Optimized

Caption: Troubleshooting workflow for low pyrazole aniline synthesis yield.

Detailed Troubleshooting Steps:

  • Assess Starting Material Quality:

    • Hydrazine/Aniline Purity: Substituted hydrazines can degrade over time. Ensure the purity of your phenylhydrazine or aniline starting material, as impurities can inhibit the reaction.

    • Dicarbonyl Compound Stability: 1,3-dicarbonyl compounds can exist in keto-enol tautomeric forms. Ensure the stability and purity of this reagent.

  • Optimize Reaction Conditions:

    • Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and yield. Protic polar solvents like ethanol and methanol often favor pyrazole formation.[9] For some substrates, aprotic solvents like DMF may be beneficial.[8][10] It is recommended to screen a few solvents to find the optimal one for your specific substrates.[11]

    • Temperature Control: While some reactions proceed well at room temperature, others may require heating to overcome the activation energy barrier for cyclization and dehydration.[12][13] However, excessive heat can lead to decomposition of starting materials or products. A temperature screen is advisable.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can promote side product formation.

  • Employ Catalysis:

    • Acid Catalysis: The Knorr pyrazole synthesis is often catalyzed by a small amount of acid, such as acetic acid or a mineral acid.[1][14] The acid protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[2]

    • Lewis Acid Catalysis: For less reactive substrates, a Lewis acid catalyst like nano-ZnO or Sc(OTf)₃ can be effective in activating the dicarbonyl compound and promoting cyclization.[3][13]

    • Metal Triflates: Copper triflate has been shown to catalyze the condensation of α,β-ethylenic ketones with hydrazines, which is a related pathway to pyrazoles.[3]

  • Refine Work-up and Purification:

    • Aqueous Work-up: Adjusting the pH of the aqueous phase during work-up can be crucial for isolating your product and removing unreacted starting materials or acidic/basic byproducts.

    • Purification Strategy: If the crude product is a solid, recrystallization is often an effective purification method. For oils or complex mixtures, column chromatography may be necessary. In some cases, purification can be achieved by forming an acid addition salt of the pyrazole, crystallizing it, and then neutralizing it to recover the pure product.[15]

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomers is possible. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic properties of the substituents on both the dicarbonyl and the hydrazine.[12][16]

Strategies to Enhance Regioselectivity:

  • Choice of Dicarbonyl Compound: The difference in electronic and steric environment between the two carbonyl groups of the 1,3-dicarbonyl compound is a key determinant of regioselectivity. For instance, in a β-ketoester, the ketone is generally more reactive towards nucleophilic attack by hydrazine than the ester.[1][5]

  • Reaction Conditions:

    • pH Control: The pH of the reaction medium can influence which carbonyl group is preferentially protonated and attacked.[17]

    • Catalyst: Certain catalysts may preferentially coordinate to one of the carbonyl groups, directing the nucleophilic attack of the hydrazine.

    • Reactant Stoichiometry: Varying the ratio of the dicarbonyl compound to the hydrazine has been shown to affect the regioisomeric ratio in some cases.[17]

  • Use of Protecting Groups: In some instances, one of the carbonyl groups can be temporarily protected to force the reaction to proceed at the other carbonyl, followed by deprotection and cyclization.

Q3: I am observing significant side product formation. What are the common side products and how can I minimize them?

The formation of side products is a common reason for moderate yields in pyrazole aniline synthesis.[8]

Common Side Products and Mitigation Strategies:

  • Imine Formation: The reaction of the dicarbonyl compound with itself or with the aniline/hydrazine without subsequent cyclization can lead to stable imine byproducts.[8]

    • Mitigation: Ensure the reaction conditions (e.g., temperature, catalyst) are optimized to favor the intramolecular cyclization step after the initial condensation.

  • Hydrazine Decomposition: Hydrazines can be unstable, especially at elevated temperatures, leading to decomposition products.

    • Mitigation: Use fresh, high-purity hydrazine and avoid excessive heating.

  • Double Addition Products: In some cases, one molecule of the dicarbonyl compound may react with two molecules of hydrazine, or vice versa.

    • Mitigation: Carefully control the stoichiometry of the reactants. Adding one reactant slowly to the other can sometimes minimize these side reactions.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for pyrazole aniline synthesis? A: There is no single "best" solvent, as the optimal choice depends on the specific substrates. However, polar protic solvents like ethanol, methanol, and propanol are commonly used and often give good results.[1][9] In some cases, aprotic polar solvents like DMF have been found to be effective.[8][10] It is advisable to perform small-scale screening to determine the best solvent for your particular reaction.[11]

Q: Is a catalyst always necessary? A: Not always. The reaction between a highly reactive 1,3-dicarbonyl and a nucleophilic hydrazine may proceed without a catalyst.[1] However, for many substrate combinations, a catalytic amount of acid (e.g., acetic acid) is beneficial to accelerate the reaction.[14] For less reactive starting materials, a stronger Lewis acid or other catalyst may be required to achieve a reasonable yield.[3][12]

Q: How can I purify my pyrazole aniline product? A: Purification methods depend on the physical properties of the product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective method for obtaining high purity.

  • Column Chromatography: For oils or mixtures that are difficult to crystallize, silica gel column chromatography is a standard purification technique.

  • Acid Salt Formation: Pyrazoles are basic and can form salts with acids. This property can be exploited for purification by forming a crystalline acid addition salt, which can be isolated and then neutralized to regenerate the pure pyrazole.[15]

Q: Can I use an aniline directly instead of a phenylhydrazine? A: The classical Knorr synthesis requires a hydrazine derivative to provide the two adjacent nitrogen atoms of the pyrazole ring. While there are methods to synthesize N-aryl pyrazoles directly from primary aromatic amines (anilines), these often involve different reagents and reaction pathways, such as electrophilic amination of the aniline to form the corresponding hydrazine in situ.[8][10]

Optimized Experimental Protocol: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole

This protocol provides a detailed, step-by-step methodology for a representative pyrazole aniline synthesis.

Reaction Scheme:

Step-by-Step Methodology:

  • Preparation of Phenylhydrazine (if not commercially available): Phenylhydrazine can be synthesized from aniline via diazotization followed by reduction. Caution: Phenylhydrazine is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-pentanedione (1.0 eq).

    • Add ethanol as the solvent (e.g., 5-10 mL per mmol of 2,4-pentanedione).

    • Add phenylhydrazine (1.0-1.1 eq).

    • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[1]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase).[1]

    • If the reaction is slow, gently heat the mixture to reflux (the boiling point of ethanol is approximately 78 °C).

    • Continue heating until the starting materials are consumed as indicated by TLC analysis.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation:

ParameterRecommended ConditionRationale
Reactant Ratio 1:1 to 1:1.1 (Dicarbonyl:Hydrazine)A slight excess of hydrazine can help drive the reaction to completion, but a large excess should be avoided to minimize side products.
Solvent EthanolA polar protic solvent that is effective for many Knorr pyrazole syntheses and is relatively easy to remove.[9]
Catalyst Glacial Acetic Acid (catalytic)Provides mild acidic conditions to promote the reaction without causing significant degradation.[1]
Temperature Room Temperature to RefluxStart at room temperature and heat if necessary. The optimal temperature depends on the reactivity of the substrates.[12][13]
Reaction Time 1-24 hoursMonitor by TLC to determine the point of maximum product formation.

Mechanistic Insights

The Knorr pyrazole synthesis is a classic example of a condensation reaction followed by cyclization. Understanding the mechanism is key to troubleshooting and optimizing the reaction.

Reaction Mechanism Diagram:

G start 1,3-Dicarbonyl + Phenylhydrazine step1 Nucleophilic attack of hydrazine on a protonated carbonyl start->step1 intermediate1 Formation of a carbinolamine intermediate step1->intermediate1 step2 Dehydration intermediate1->step2 intermediate2 Hydrazone formation step2->intermediate2 step3 Intramolecular nucleophilic attack of the second nitrogen on the remaining carbonyl intermediate2->step3 intermediate3 Cyclic intermediate step3->intermediate3 step4 Dehydration intermediate3->step4 end Pyrazole Product step4->end

Caption: Mechanism of the Knorr pyrazole synthesis.

References

  • BenchChem Technical Support Team. (2025, December).
  • Aggarwal, N., Kumar, R., & Singh, P. (2014).
  • MDPI. (2023, September 5).
  • STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals.
  • Elguero, J., Goya, P., & Páez, J. A. (2025, August 6). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • The Journal of Organic Chemistry. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • SciSpace. (n.d.).
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • RSC Publishing. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Substrate scope of anilines and pyrazole aldehydes for the synthesis of... | Download Scientific Diagram.
  • RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap.
  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com.
  • YouTube. (2019, January 19). synthesis of pyrazoles. YouTube.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (2023, January 10). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II)
  • ResearchGate. (n.d.). Effect of various solvents in the condensation reaction of 1,3-diketo-N-phenylpyrazole with benzal.
  • PMC - NIH. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 4. Organic Syntheses Procedure.
  • ResearchGate. (n.d.). Catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives and their antimicrobial evaluation.
  • NIH. (2023, November 15).
  • Preprints.org. (2023, December 28).
  • NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
  • MDPI. (2022, November 17). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). N/A.

Sources

Technical Support Center: Mitigating Cytotoxicity of 4-(1H-Pyrazol-1-ylmethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Overview: Understanding the Challenge

The 4-(1H-pyrazol-1-ylmethyl)aniline scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological endpoints.[1][2][3] However, the presence of the aniline moiety—a well-known "structural alert"—often raises concerns about cytotoxicity and potential mutagenicity.[4][5][6] The primary driver of this toxicity is the metabolic activation of the aniline nitrogen by cytochrome P450 (CYP450) enzymes in the liver.[7][8][9] This process generates reactive metabolites, such as hydroxylamines and nitrosoarenes, which can form covalent adducts with essential macromolecules like DNA and proteins, leading to cellular damage and triggering cell death pathways.[10][11] Furthermore, the metabolism of aniline derivatives can induce oxidative stress through the generation of reactive oxygen species (ROS), further contributing to cytotoxicity.[12]

This guide provides researchers with a comprehensive troubleshooting framework and actionable strategies to understand, assess, and mitigate the cytotoxicity associated with this important class of compounds.

Troubleshooting Guide & Mitigation Strategies

This section is designed in a question-and-answer format to address common issues encountered during the development of this compound derivatives.

Q1: My lead compound is highly active in my primary assay but shows significant cytotoxicity in liver-derived cell lines (e.g., HepG2). What is the most likely cause?

Answer: High cytotoxicity in hepatic cell lines strongly suggests that your compound is undergoing metabolic activation into toxic byproducts. The aniline functional group is the most probable site of this bioactivation.

Causality: Liver cells, like HepG2, express a range of metabolic enzymes, particularly CYP450s (e.g., CYP1A2, CYP2D6, CYP3A4), which are responsible for the Phase I metabolism of xenobiotics.[9][13] These enzymes oxidize the aniline's amino group to form N-hydroxylamine. This intermediate is unstable and can be further oxidized to a highly reactive nitrosoarene species.[10][11] These electrophilic metabolites readily react with cellular nucleophiles, causing widespread damage.

Primary Metabolic Activation Pathway of Aniline ```dot

graph "Metabolic_Activation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

Parent [label="Aniline Derivative", fillcolor="#F1F3F4", style=filled]; Hydroxylamine [label="N-Hydroxylamine\n(Metabolite)", fillcolor="#FBBC05", style=filled]; Nitroso [label="Nitrosoarene\n(Reactive Metabolite)", fillcolor="#EA4335", style=filled]; Adducts [label="Covalent Adducts\n(DNA, Protein)", fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"]; Toxicity [label="Cytotoxicity &\nMutagenicity", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

Parent -> Hydroxylamine [label="CYP450 Oxidation"]; Hydroxylamine -> Nitroso [label="Oxidation"]; Nitroso -> Adducts; Adducts -> Toxicity; }

Sources

Technical Support Center: Purification of 4-(1H-pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(1H-pyrazol-1-ylmethyl)aniline. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile synthetic intermediate. The aniline and pyrazole moieties confer unique chemical properties that, while synthetically useful, can present specific challenges during purification. This guide provides in-depth, experience-based solutions to common problems, ensuring you can achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route, but typically involves:

  • Unreacted Starting Materials: Such as 4-aminobenzylamine or pyrazole.

  • Isomeric Byproducts: N-alkylation of pyrazole can sometimes yield the undesired 1,5-disubstituted isomer, although the 1,4-isomer is generally favored.

  • Over-alkylation Products: The aniline nitrogen can potentially react with the alkylating agent, leading to secondary amine impurities.

  • Oxidation Products: The aniline moiety is susceptible to oxidation, which can lead to colored impurities, especially if exposed to air and light for extended periods.[1]

Q2: My crude product is a dark oil or tar, not a solid. What is the likely cause?

A2: This is a common issue. An oily consistency is often due to the presence of residual high-boiling solvents (like DMF or DMSO), ionic impurities disrupting crystallization, or the formation of a eutectic mixture of your product with impurities. The aniline group itself can contribute to a lower melting point compared to non-aminated analogs.

Q3: Why is my compound "streaking" or tailing significantly during silica gel column chromatography?

A3: The basicity of the aniline group (pKa ≈ 4-5) and the pyrazole nitrogens can cause strong interactions with the acidic silanol groups on the surface of standard silica gel. This leads to poor peak shape, tailing, and sometimes irreversible adsorption, resulting in lower recovery.[2][3]

Q4: Is this compound stable to storage?

A4: Like many anilines, this compound can be sensitive to light and air.[1] Oxidation of the amino group can lead to discoloration (turning yellow, brown, or purple) over time. For long-term storage, it is recommended to keep the compound in a dark container, under an inert atmosphere (like nitrogen or argon), and at a reduced temperature (2-8 °C).

Troubleshooting Guide: From Crude to Pure

This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Problem 1: My product is an intractable oil that refuses to crystallize.
  • Possible Cause: High concentration of impurities or residual solvent.

  • Solution 1: Trituration. Before attempting a full recrystallization, try trituration. This involves stirring the oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble (e.g., cold diethyl ether, hexane, or a mixture). This can wash away soluble impurities and induce crystallization of the product.

  • Solution 2: Conversion to a Salt. If the freebase is oily, converting it to a hydrochloride salt can often yield a stable, crystalline solid. Dissolve the crude oil in a minimal amount of a suitable solvent (like isopropanol or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in ether or isopropanol). The resulting salt can be isolated by filtration and is often easier to purify by recrystallization.[4] The pure freebase can be regenerated by basifying an aqueous solution of the salt and extracting the product.

  • Solution 3: High-Vacuum Drying. Ensure all solvents are thoroughly removed. Co-evaporation with a solvent like toluene can help azeotropically remove traces of higher-boiling solvents like DMSO.

Problem 2: An impurity has a very similar Rf value to my product on TLC.
  • Possible Cause: Isomeric byproduct or a structurally similar impurity.

  • Solution 1: Optimize Column Chromatography Conditions.

    • Solvent System Modification: Do not just increase polarity. Change the nature of the solvents. If a hexane/ethyl acetate system is failing, try a dichloromethane/methanol or a toluene/acetone system.[3] These changes alter the selectivity of the separation.

    • Additive (Modifier): This is the most critical step for amines. Add a small amount of a basic modifier like triethylamine (0.5-1% v/v) or a few drops of aqueous ammonia to your eluent.[3] This deactivates the acidic sites on the silica gel, dramatically improving peak shape and resolution for basic compounds.

  • Solution 2: Change the Stationary Phase. If silica gel fails, consider using a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.

    • Reverse-Phase Chromatography (C18): If the impurity has a different polarity profile, reverse-phase chromatography using a solvent system like water/acetonitrile or water/methanol (often with a modifier like formic acid or TFA) can provide excellent separation.

Problem 3: My yield is very low after column chromatography.
  • Possible Cause: Irreversible adsorption of the product onto the silica gel column.[2]

  • Solution: Use of a Basic Modifier. As described above, the primary solution is to add a base like triethylamine to your eluent. This competes with your aniline compound for the acidic silanol sites, preventing strong adsorption and allowing your product to elute properly.

  • Workflow:

    • Perform TLC analysis to find a suitable solvent system (e.g., ethyl acetate/hexane).

    • Re-run the TLC, but add 1% triethylamine to the TLC chamber's mobile phase. You will likely notice the Rf value increases and the spot becomes much sharper.

    • Use this triethylamine-modified eluent for your column chromatography run.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is optimized for the purification of basic compounds like this compound.

  • TLC Analysis:

    • Prepare a stock solution of your crude material.

    • Test various solvent systems. A good starting point is 30-50% Ethyl Acetate in Hexane.

    • Once a system is found that gives the product an Rf of ~0.3, add 1% triethylamine to the solvent mixture and re-run the TLC to confirm improved spot shape.

  • Column Preparation:

    • Select an appropriate size column.

    • Prepare a slurry of silica gel in the initial, least polar eluent (containing 1% triethylamine).

    • Pack the column, ensuring no air bubbles are trapped, and add a protective layer of sand on top.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system containing 1% triethylamine.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Work-up:

    • Evaporate the solvent from the combined fractions.

    • To remove the residual triethylamine (which has a high boiling point), co-evaporate the residue with a lower-boiling solvent like dichloromethane or ethyl acetate two to three times on a rotary evaporator.

Data Presentation: Solvent System Selection

The choice of solvent is critical for successful chromatography. The table below provides starting points for TLC method development.

Solvent System (v/v)ModifierTarget RfApplication Notes
Hexane / Ethyl Acetate (9:1 to 1:1)1% Triethylamine~0.3Standard choice for compounds of moderate polarity. The modifier is crucial.
Dichloromethane / Methanol (99:1 to 9:1)1% Triethylamine~0.3Good for more polar compounds that require a stronger eluent.
Toluene / Acetone (9:1 to 1:1)1% Triethylamine~0.3Offers different selectivity compared to ester-based systems; can improve separation of close-running spots.
Visualization of Troubleshooting Workflow

The following diagram outlines a decision-making process for purifying a crude reaction mixture of this compound.

Purification_Workflow start Crude Product (Oil or Solid) check_purity TLC Analysis (EtOAc/Hex + 1% TEA) start->check_purity solution_recrys Recrystallization or Trituration start->solution_recrys If solid & mostly pure problem_streak Streaking/ Tailing? check_purity->problem_streak Assess Peak Shape problem_close_rf Close R_f Impurities? check_purity->problem_close_rf Assess Separation solution_column Flash Chromatography (Silica + 1% TEA) problem_streak->solution_column Yes problem_streak->solution_column No, but impure problem_close_rf->solution_column No solution_alt_column Change Stationary Phase (Alumina or C18) problem_close_rf->solution_alt_column Yes final_product Pure Product (Verify by NMR/LCMS) solution_column->final_product solution_alt_column->final_product solution_recrys->final_product

A troubleshooting workflow for the purification of this compound.

References
  • Garrison, B. B., Duhamel, J. E., Antoine, N., Symes, S. J. K., Grice, K. A., McMillen, C. D., & Pienkos, J. A. (2024). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1823. [Link]
  • Escolástico, C., Blanco, M., Claramunt, R. M., Sanz, D., & Elguero, J. (2008). Microwave Synthesis of Arylmethyl Substituted Pyrazoles. The Open Organic Chemistry Journal, 2, 10-16. [Link]
  • University of Rochester, Department of Chemistry.
  • ResearchGate. Can anyone help me to find a procedures for recrystallize aniline-HCl?. (2015). [Link]

Sources

Technical Support Center: Improving the Stability of 4-(1H-pyrazol-1-ylmethyl)aniline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 4-(1H-pyrazol-1-ylmethyl)aniline in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

I. Troubleshooting Guide: Diagnosing and Resolving Instability

This section addresses specific issues you may encounter with this compound solutions. The question-and-answer format is designed to help you quickly identify and solve common stability challenges.

Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is causing this, and how can I prevent it?

A1: A color change is a primary indicator of degradation. The aniline moiety in your compound is susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by light and heat.[1][2] This process often leads to the formation of colored polymeric impurities.

Causality: The lone pair of electrons on the aniline nitrogen atom makes the aromatic ring highly susceptible to electrophilic attack, including oxidation. This can lead to the formation of radical cations that polymerize into colored products.

Preventative Measures:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon.[3] This minimizes contact with atmospheric oxygen.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can catalyze oxidative reactions.[1][3]

  • Temperature Control: Store solutions at reduced temperatures (2-8°C for short-term, -20°C or -80°C for long-term) to decrease the rate of degradation.[1][4]

Q2: I'm observing new peaks in my HPLC/LC-MS analysis over time. What are these, and what can I do?

A2: The appearance of new peaks strongly suggests the formation of degradation products. For a molecule like this compound, these could arise from several pathways, including oxidation, hydrolysis, or photodecomposition.

Potential Degradation Pathways:

  • Oxidation of the Aniline Moiety: As mentioned in Q1, this is a common pathway leading to various oxidized species and polymers.

  • Hydrolysis: Although the pyrazole and aniline rings themselves are generally stable to hydrolysis, the methylene bridge could be a point of susceptibility under certain pH conditions, though this is less common.

  • Photodegradation: UV or high-intensity visible light can provide the energy to initiate cleavage of bonds or promote oxidative reactions.[1] Pyrazole derivatives, while often having good photostability, are not immune to this, especially with the attached aniline group.[5]

Troubleshooting Workflow:

To identify the degradation products and mitigate their formation, a forced degradation study is recommended.[6][7][8][9] This involves intentionally stressing the compound under various conditions to accelerate degradation and identify the resulting products.

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Aliquot and Stress: Aliquot the stock solution into separate vials for each stress condition.

    • Acidic Hydrolysis: Add 0.1 N HCl.

    • Basic Hydrolysis: Add 0.1 N NaOH.

    • Oxidative Degradation: Add 3% H₂O₂.

    • Thermal Degradation: Heat at 60-80°C.

    • Photolytic Degradation: Expose to UV light (e.g., 254 nm) or a photostability chamber.

  • Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify the parent compound and any new peaks.

  • Interpretation: The conditions that produce the most significant degradation will indicate the primary instability pathways to control.

Q3: My compound seems to be less stable in certain solvents. What is the best solvent system for this compound?

A3: Solvent choice is critical. Protic solvents, especially water, can participate in hydrolytic degradation and may contain dissolved oxygen. Aprotic, dry solvents are generally preferred for long-term storage of solutions.[1]

Solvent Selection Guide:

Solvent TypeExamplesSuitabilityRationale
Aprotic (Recommended) Anhydrous Acetonitrile, DMSO, DMFExcellentMinimizes risk of hydrolysis and can be sparged with inert gas to remove oxygen.
Protic (Aqueous) Water, BuffersUse with cautionProne to pH-dependent degradation and can contain dissolved oxygen. If required, use freshly deionized and de-gassed water.
Protic (Alcohols) Methanol, EthanolModerateCan be used, but ensure they are anhydrous. Alcohols can sometimes participate in side reactions.

Key Insight: For aqueous solutions, pH is a critical factor. Aniline itself shows the best stability at a neutral pH of 7.[2][10] Extreme pH values can lead to protonation or deprotonation of the aniline nitrogen, which can alter its reactivity and stability.[11][12][13] It is advisable to buffer aqueous solutions to a neutral pH if they must be used.

II. Frequently Asked Questions (FAQs)

What are the ideal storage conditions for solid this compound?

For solid-state storage, it is recommended to keep the compound in a tightly sealed container, protected from light, in a cool and dry environment, preferably under an inert atmosphere.[1]

ConditionRecommendationRationale
Temperature 2-8°C (Short-term) / -20°C (Long-term)Reduces the rate of solid-state degradation.[1]
Light Store in an amber vial or dark placePrevents photolytic degradation.[1]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation.[3]
Moisture Store with a desiccantPrevents hydrolysis and moisture-mediated degradation.[1]
How does pH affect the stability of this compound in aqueous solutions?

The stability of aniline derivatives in aqueous solutions is often pH-dependent.[11][12][14]

  • Acidic pH (low pH): The aniline nitrogen will be protonated to form an anilinium ion. This can increase solubility but may also make the compound susceptible to certain degradation pathways.

  • Neutral pH (pH ~7): Generally, this is the most stable range for aniline derivatives, balancing solubility and minimizing acid/base-catalyzed degradation.[2][10]

  • Alkaline pH (high pH): The neutral aniline form is present. While this may be stable, strongly basic conditions can promote other degradation reactions.

Below is a diagram illustrating the pH-dependent equilibrium of the aniline moiety.

pH_Effect Anilinium Anilinium Ion (Protonated) More water-soluble Aniline Aniline (Neutral) Generally more stable Anilinium->Aniline + OH⁻ Aniline->Anilinium + H⁺

Caption: pH effect on the aniline moiety.

Are there any stabilizing excipients I can add to my solution?

Yes, certain excipients can be used to improve the stability of your compound in solution.[15][16][17] The choice of excipient depends on the specific degradation pathway you are trying to prevent.

  • Antioxidants: To prevent oxidation, consider adding antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite.

  • Chelating Agents: If metal-catalyzed oxidation is a concern, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • Buffering Agents: To maintain an optimal pH, use a suitable buffer system (e.g., phosphate-buffered saline, PBS, for neutral pH).

What analytical techniques are best for monitoring the stability of this compound?

A stability-indicating analytical method is crucial. This is a method that can separate the intact drug from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique. A reverse-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. A PDA detector can help in identifying peak purity.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is highly recommended as it not only separates the components but also provides mass information, which is invaluable for identifying unknown degradation products.[18]

Below is a generalized workflow for stability testing.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Solution of This compound Store Store under Controlled Conditions (Temp, Light, Atmosphere) Prep->Store Sample Withdraw Aliquots at Time Points (t=0, t=x, ...) Store->Sample Analyze Analyze via Stability-Indicating Method (e.g., HPLC, LC-MS) Sample->Analyze Data Quantify Parent Peak and Degradation Products Analyze->Data Assess Assess Stability Profile (e.g., % Degradation vs. Time) Data->Assess

Caption: General workflow for a solution stability study.

III. References

Sources

Technical Support Center: Method Refinement for Consistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. In the dynamic world of biological assays, achieving consistent and reproducible results is paramount. This guide is structured to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and refine your methods effectively. We will delve into common challenges and provide actionable solutions in a direct question-and-answer format, grounded in established scientific practices.

Section 1: Foundational Principles of Assay Consistency - FAQ

This section addresses high-level, frequently asked questions that form the bedrock of robust assay design and execution.

Q1: What are the primary sources of variability in biological assays?

A1: Variability in biological assays is multifactorial and can be broadly categorized into three main areas:

  • Biological Variability: This inherent variability stems from the biological systems themselves. Factors include genetic differences in cell lines, cell passage number, and lot-to-lot differences in primary cells.[1][2] Repeated propagation of cell lines can lead to genetic drift, altering protein expression and cellular responses.[1]

  • Technical Variability: This arises from the experimental process and is often the most controllable. Key contributors include pipetting errors, inconsistencies in incubation times and temperatures, and improper reagent handling.[3][4][5] For instance, even minor fluctuations in temperature during incubation can significantly impact enzyme kinetics and binding affinities.

  • Instrumental Variability: This includes issues related to equipment performance, such as improper calibration of pipettes, plate readers, or automated liquid handlers.[6][7] Regular maintenance and calibration are crucial to mitigate this source of error.[6][8]

Q2: How can I proactively design an assay to be more robust and reproducible?

A2: A proactive approach to assay design is critical. Key strategies include:

  • Thorough Method Validation: Before routine use, an assay must be validated to ensure it is fit for its intended purpose.[9] This involves assessing parameters like specificity, linearity, accuracy, precision, and robustness.

  • Standardization of Protocols: A detailed and unambiguous standard operating procedure (SOP) is essential. This should specify all steps, including reagent preparation, incubation times, and data analysis procedures.

  • Use of Controls: Incorporating appropriate positive, negative, and internal controls is non-negotiable.[3][10] These controls help to monitor assay performance and identify potential issues in real-time.

  • Reagent Qualification: Qualify critical reagents, such as antibodies and enzymes, before use.[11] This involves testing new lots to ensure they perform comparably to previous lots.

Q3: What is the "edge effect" in plate-based assays and how can I mitigate it?

A3: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells.[12][13] This is primarily due to increased evaporation and temperature fluctuations in the outer wells, which can alter the concentration of media components and affect cell growth or enzymatic reactions.[12][13][14]

Mitigation Strategies:

  • Incubation Conditions: Allow newly seeded plates to rest at room temperature for a period before placing them in the incubator to ensure even cell distribution.[15][16]

  • Plate Sealing: Use plate sealers or lids with condensation rings to minimize evaporation.[5][12]

  • Humidified Environment: Placing plates in a humidified secondary container within the incubator can also help.[13]

  • Excluding Outer Wells: A common, though less efficient, practice is to avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.[14]

Section 2: Troubleshooting Guides for Common Assay Platforms

This section provides detailed troubleshooting advice for specific, widely used biological assays.

ELISA (Enzyme-Linked Immunosorbent Assay)
Q: My ELISA results are inconsistent from plate to plate. What are the likely causes and solutions?

A: Inconsistent results between ELISA plates often point to subtle variations in the assay procedure.

Potential Cause Explanation Recommended Solution
Inconsistent Incubation Temperature Fluctuations in incubator temperature can affect antibody-antigen binding kinetics and enzyme activity.Ensure the incubator is properly calibrated and maintains a stable temperature. Avoid stacking plates, which can lead to uneven heating.[17]
Inadequate Washing Insufficient removal of unbound reagents can lead to high background and variability.Ensure all wells are completely filled and aspirated during each wash step. Consider increasing the number of washes or the soaking time.[17][18]
Pipetting Inaccuracy Errors in pipetting volumes of samples, standards, or reagents are a major source of variability.Calibrate pipettes regularly. Use the correct pipette for the volume being dispensed and ensure proper technique, such as pre-wetting the tip and consistent dispensing speed.[3][19]
Reagent Variability Using reagents from different lots or that have been stored improperly can introduce variability.Use reagents from the same lot for an entire experiment. Store reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.[5]
Western Blotting
Q: I'm seeing weak or no signal in my Western Blots. How can I improve this?

A: A weak or absent signal in a Western Blot can be frustrating. Here’s a systematic approach to troubleshooting:

  • Step 1: Verify Protein Transfer: Before proceeding with antibody incubations, stain the membrane with Ponceau S to visualize the transferred proteins. This will confirm if the transfer from the gel to the membrane was successful.

  • Step 2: Optimize Antibody Concentrations: The concentration of both the primary and secondary antibodies is critical.[20][21][22] If the concentration is too low, the signal will be weak.

    • Protocol: Dot Blot for Antibody Optimization: A dot blot is a simple method to determine the optimal antibody concentration without running a full Western Blot.[20][23]

      • Prepare a series of dilutions of your protein lysate.

      • Spot 1-2 µL of each dilution directly onto a nitrocellulose membrane and allow it to dry.[20]

      • Block the membrane as you would for a standard Western Blot.[20]

      • Incubate with different dilutions of your primary antibody, followed by the secondary antibody.[20]

      • Develop the blot to identify the antibody concentration that gives the best signal-to-noise ratio.[20]

  • Step 3: Check Reagent Activity: Ensure that your enzyme-conjugated secondary antibody and substrate are active. Prepare fresh substrate solution for each experiment.[17]

  • Step 4: Evaluate Blocking Conditions: While blocking is essential to prevent non-specific binding, over-blocking can mask the target protein. Try different blocking agents (e.g., non-fat milk, BSA) or reduce the blocking time.[21][22]

Q: My Western Blots have high background. What can I do to reduce it?

A: High background can obscure your target protein bands. Consider the following:

Potential Cause Explanation Recommended Solution
Insufficient Blocking Incomplete blocking of the membrane allows for non-specific binding of antibodies.Increase the blocking time or the concentration of the blocking agent.[24] Consider trying a different blocking buffer.[21][22]
Antibody Concentration Too High Excess primary or secondary antibody can bind non-specifically to the membrane.Optimize antibody concentrations using a dot blot or by testing a range of dilutions.[17][23][25]
Inadequate Washing Insufficient washing will not remove all unbound antibodies, leading to high background.Increase the number of washes and the duration of each wash step. Adding a detergent like Tween-20 to the wash buffer can also help.[24]
Contaminated Buffers Microbial growth in buffers can lead to non-specific signals.Prepare fresh buffers and filter-sterilize them if necessary.[17]
Cell-Based Assays
Q: I'm observing high variability in my cell-based assay results. What are the common culprits?

A: Cell-based assays are inherently more variable than biochemical assays. Here are key areas to focus on:

  • Cell Health and Passage Number: The health and passage number of your cells can significantly impact their response.[2] Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase before starting an experiment.[26]

  • Inconsistent Cell Seeding: Uneven cell distribution in the wells will lead to variable results. Ensure your cell suspension is homogenous before and during seeding.

  • Edge Effects: As discussed in the FAQ section, edge effects are a major source of variability in plate-based cell assays.[12][13][15]

    • Workflow for Minimizing Edge Effects:

      • Prepare a uniform cell suspension.

      • Seed the cells into the microplate.

      • Allow the plate to sit at room temperature for 60 minutes to allow for even cell settling.[16]

      • Carefully transfer the plate to the incubator, avoiding any sudden movements that could disturb the cell monolayer.[16]

  • Reagent and Media Variability: Lot-to-lot variation in serum and other media components can affect cell growth and response.[1] Qualify new lots of critical reagents before use.

qPCR (Quantitative Polymerase Chain Reaction)
Q: My qPCR technical replicates show high Cq value variability. How can I improve precision?

A: High variability between technical replicates in qPCR often points to pipetting inconsistencies or low template concentration.[3][4][27]

Potential Cause Explanation Recommended Solution
Pipetting Inaccuracy Small errors in pipetting the template or master mix can lead to significant Cq differences.Use calibrated pipettes and low-retention tips. Prepare a master mix to minimize pipetting steps and ensure consistency across wells.[3][28]
Low Template Concentration At very low template concentrations, stochastic effects during the initial PCR cycles can lead to higher variability.[27]If possible, increase the amount of template in the reaction.[27]
Poorly Mixed Reagents Incomplete mixing of the reaction components can lead to inconsistent amplification.Gently vortex and centrifuge the master mix and template before aliquoting.
Cross-Contamination Contamination with amplicons from previous experiments can lead to false positives and variable results.Use dedicated pre- and post-PCR areas and aerosol-resistant pipette tips.[28][29]

Section 3: Visualizing Workflows and Logic

Troubleshooting Workflow for Inconsistent ELISA Results

ELISA_Troubleshooting start Inconsistent ELISA Results check_washing Review Washing Protocol start->check_washing check_incubation Verify Incubation Conditions start->check_incubation check_pipetting Assess Pipetting Technique start->check_pipetting check_reagents Examine Reagent Handling start->check_reagents solution_washing Increase wash steps/soak time. Ensure complete aspiration. check_washing->solution_washing solution_incubation Calibrate incubator. Avoid stacking plates. check_incubation->solution_incubation solution_pipetting Calibrate pipettes. Use proper technique. check_pipetting->solution_pipetting solution_reagents Use same reagent lot. Aliquot to avoid freeze-thaw. check_reagents->solution_reagents

Caption: Troubleshooting decision tree for inconsistent ELISA results.

Workflow for Cell-Based Assay Seeding to Minimize Edge Effect

Cell_Seeding_Workflow A 1. Prepare Homogenous Cell Suspension B 2. Seed Cells into Microplate A->B C 3. Incubate at Room Temp (60 min) B->C D 4. Transfer to 37°C Incubator (Avoid Agitation) C->D E Reduced Edge Effect & Consistent Results D->E

Caption: Workflow for minimizing edge effect during cell seeding.

References

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A simple technique for reducing edge effect in cell-based assays. Journal of Biomolecular Screening, 8(5), 566–570.
  • Phillips, J., Chen, D., & Blaha, G. (2024). Strategies to Minimize Variability Between Individual qPCR Reactions. protocols.io.
  • Western Blotting Antibody Concentration Optimization. (n.d.). Boster Biological Technology.
  • Why Can Western Blot Data be Difficult to Reproduce? (2018). LI-COR Biosciences.
  • Three Ways To Reduce Microplate Edge Effect. (2014). WellPlate.
  • Strategies to Minimize Variability Between Individual qPCR Reactions v1. (2024). ResearchGate.
  • Troubleshooting and Optimizing a Western Blot. (2024). Addgene.
  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie.
  • Common Challenges in Western Blotting and How to Overcome Them. (2024). LinkedIn.
  • Elisa troubleshooting tips – High background. (n.d.). American Research Products, Inc.
  • Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments? (2019). PAASP.
  • Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. (2025). LinkedIn.
  • ELISA Troubleshooting: High Background. (n.d.). Sino Biological.
  • Why Do Western Blot Bands Appear Inconsistent for Proteins Extracted from the Same Batch? (n.d.). MtoZ Biolabs.
  • What Causes High Background in ELISA Tests? (n.d.). Surmodics IVD.
  • Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. (2019). Agilent Technologies.
  • Troubleshooting Guide for ELISA High Background Poor Standard Curve. (n.d.). Novateinbio.
  • What are sources of inconsistencies in western blot analysis? (2012). ResearchGate.
  • How to Maintain and Calibrate Your Lab Equipment for Accurate Results. (n.d.). Munro Scientific.
  • STATISTICAL ANALYSIS OF RESULTS OF BIOLOGICAL ASSAYS AND TESTS. (n.d.). Thai Pharmacopoeia.
  • Control your error! How to minimize pipetting error and get low SDs in qRT-PCR. (2025). Bitesize Bio.
  • Lab Instrument Calibration & Performance Verification: Best Practices. (2025). American Instrument Exchange.
  • Ensuring Proper Maintenance and Calibration of Laboratory Equipment for Reliable Results. (n.d.). LinkedIn.
  • Bioassay Statistics. (n.d.). Quantics Biostatistics.
  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories.
  • What is Effective Calibration of Biochemistry Analyzers? (n.d.). Drawell.
  • How to Calibrate Lab Equipment: A Practical Guide With Steps. (2025). Surplus Solutions.
  • Good Laboratory Practice: Sample and Reagent Storage and Stability. (n.d.). SCION Instruments.
  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. (2021). BioProcess International.
  • 5 Ways to Improve qPCR Accuracy and Reliability. (n.d.). Gilson.
  • Statistical analysis of biological assays. (2011). SlideShare.
  • Development & Validation of Cell-based Assays. (2013). YouTube.
  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024). SlidePlayer.
  • Reagents Storage and stability . Precautions and warnings. (n.d.). Labtest.
  • THE STATISTICAL STRUCTURE OF BIOLOGICAL ASSAYS. (n.d.). J-Stage.
  • Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. (n.d.). National Institutes of Health.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Immunologix Laboratories.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). LinkedIn.
  • Basic Assay Statistics, Data Analysis & Rules of Thumb (ROT). (2021). YouTube.

Sources

Technical Support Center: Optimizing In-Vivo Dosage for 4-(1H-pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-(1H-pyrazol-1-ylmethyl)aniline in in-vivo studies. This guide is designed to provide you with a comprehensive, experience-driven framework for optimizing your dosing strategies. As drug development professionals, we understand that moving from in-vitro activity to in-vivo efficacy is a critical and often challenging transition. This resource synthesizes established pharmacological principles with specific considerations for the pyrazole-aniline chemical class to empower you to design robust, reproducible, and insightful experiments.

Our approach is grounded in the core tenets of scientific integrity: every recommendation is designed to be part of a self-validating experimental process. We will explore the causality behind experimental choices, enabling you to not just follow protocols, but to strategically adapt them to your specific research questions.

Frequently Asked Questions (FAQs)

Q1: I have promising in-vitro data for this compound. Where do I even begin with determining a starting dose for my in-vivo study?

A1: This is a critical first step, and a multi-faceted approach is recommended to establish a safe and potentially efficacious starting dose range.

  • In-Silico Prediction: Computational tools can provide initial estimates of pharmacokinetic (PK) and toxicological properties. While derivatives of this compound have been explored for various therapeutic areas, including as potential DPP-IV inhibitors, specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for this exact molecule are not extensively published.[1][2] In-silico screening is a valuable, cost-effective initial step to predict these parameters and highlight potential liabilities.[1][2]

  • Literature Review of Analogues: The pyrazole-aniline scaffold is a known pharmacophore in various drug discovery programs.[3][4][5] A thorough review of published in-vivo studies on structurally similar compounds can provide a valuable starting point. For instance, studies on other pyrazole derivatives as anticancer or anti-gram-positive bacterial agents have reported in-vivo efficacy at various dose ranges.[4][5] Note the animal model, route of administration, and observed efficacy and toxicity of these analogues.

  • Maximum Tolerated Dose (MTD) Study: This is an indispensable preliminary in-vivo experiment. The goal is to identify the highest dose that can be administered without causing unacceptable toxicity. A typical MTD study involves administering escalating doses of the compound to small groups of animals and closely monitoring for clinical signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur) and, ultimately, mortality.

Q2: What is a reasonable starting dose range for a Maximum Tolerated Dose (MTD) study with this compound?

A2: Without prior in-vivo data, a conservative yet informative starting range is crucial. Based on general principles for novel small molecules and data from related pyrazole derivatives, a suggested starting range for an MTD study in mice is presented below.

Parameter Recommendation Rationale
Starting Dose 1-10 mg/kgA low starting point to ensure animal welfare and gather initial safety data.
Dose Escalation Factor 2-3xA common escalation factor that allows for the observation of a dose-response relationship for toxicity without making excessively large jumps that could lead to unexpected severe adverse effects.
Route of Administration To be determined by intended therapeutic use and compound solubility.Oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) are common. The choice will significantly impact the pharmacokinetic profile.
Observation Period At least 7-14 daysTo monitor for both acute and delayed toxicity.

It is imperative to consult with your institution's Institutional Animal Care and Use Committee (IACUC) for guidance and approval before conducting any in-vivo experiments.

Q3: My MTD study showed no toxicity at high doses. Does this mean I should use the highest dose for my efficacy studies?

A3: Not necessarily. The absence of overt toxicity is excellent news, but efficacy is not always directly proportional to the dose. This is a common misconception. The relationship between drug dose and its effect is often complex and non-linear.[6] Several factors should be considered:

  • Pharmacodynamics (PD): The highest dose may lead to off-target effects or receptor saturation, potentially diminishing the desired therapeutic effect.

  • Pharmacokinetics (PK): At higher doses, the drug's absorption may become saturated, or it may be metabolized and cleared more rapidly, leading to a shorter duration of action.

  • Therapeutic Window: The goal is to find a dose that is both effective and well-tolerated. Using an unnecessarily high dose, even if not overtly toxic, can narrow the therapeutic window and increase the risk of unforeseen side effects.

A dose-response study is the next logical step to identify the optimal dose for efficacy.[7][8]

Q4: I'm observing high variability in my in-vivo results. What are the common culprits and how can I troubleshoot this?

A4: High variability can undermine the statistical power of your study and obscure real biological effects. Here are some key areas to investigate:

  • Compound Formulation and Administration:

    • Solubility: Ensure your compound is fully solubilized in the vehicle. Precipitation can lead to inconsistent dosing.

    • Vehicle Effects: The vehicle itself may have biological effects. Always include a vehicle-only control group.

    • Dosing Accuracy: Use precise techniques for administration to ensure each animal receives the intended dose.

  • Animal Husbandry and Handling:

    • Stress: Stress from handling or housing conditions can significantly impact physiological responses. Acclimatize animals properly and use consistent handling procedures.

    • Health Status: Ensure all animals are healthy and free from underlying infections.

  • Experimental Design:

    • Randomization: Randomize animals into treatment groups to avoid bias.

    • Blinding: Whenever possible, the individuals administering the compound and assessing the outcomes should be blinded to the treatment groups.

Troubleshooting Guides

Troubleshooting Unexpected Toxicity
Symptom Potential Cause Recommended Action
Acute Toxicity at Low Doses Formulation issue (e.g., precipitation leading to embolism), rapid absorption and high Cmax, off-target effects.Re-evaluate formulation and solubility. Consider a different route of administration or a slower infusion rate. Conduct a preliminary pharmacokinetic study.
Delayed Toxicity Metabolite toxicity, cumulative effects.Extend the observation period in your MTD study. Consider metabolite profiling.
Organ-Specific Toxicity Compound accumulation in a specific organ.Conduct histopathological analysis of major organs in your MTD study.
Troubleshooting Lack of Efficacy
Symptom Potential Cause Recommended Action
No Effect at Any Dose Poor pharmacokinetic properties (low bioavailability, rapid clearance), lack of target engagement, incorrect animal model.Conduct a pharmacokinetic study to assess exposure. Perform a pharmacodynamic study to confirm target engagement in vivo. Re-evaluate the suitability of the animal model for the disease being studied.
Efficacy Only at High, Near-Toxic Doses Low potency, poor target tissue distribution.Consider medicinal chemistry efforts to improve potency and pharmacokinetic properties.
Inconsistent Efficacy High inter-animal variability in metabolism, inconsistent dosing.Increase sample size. Re-evaluate formulation and administration technique.

Experimental Protocols

Protocol 1: Dose-Response Efficacy Study

This protocol outlines a typical dose-response study to identify the effective dose (ED50) of this compound.

  • Animal Model Selection: Choose an appropriate animal model that recapitulates the human disease or biological process of interest.[9]

  • Group Allocation: Randomly assign animals to at least 4-5 treatment groups:

    • Vehicle Control

    • Low Dose (e.g., based on in-vitro IC50 and estimated PK)

    • Mid Dose (e.g., 3-5x Low Dose)

    • High Dose (e.g., 3-5x Mid Dose, below MTD)

    • (Optional) Positive Control (a known effective compound)

  • Compound Administration: Administer the compound and vehicle according to the predetermined route and schedule.

  • Efficacy Endpoint Measurement: At the appropriate time point(s), measure the primary efficacy endpoint(s). This could be tumor volume, bacterial load, a specific biomarker, etc.

  • Data Analysis: Plot the response as a function of the dose. Use non-linear regression to fit the data to a dose-response curve and calculate the ED50 (the dose that produces 50% of the maximal effect).[6][10]

Protocol 2: Preliminary Pharmacokinetic (PK) Study

A PK study is essential for understanding the exposure of your compound in vivo.

  • Animal Grouping: Assign animals to groups for each time point.

  • Compound Administration: Administer a single dose of this compound.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Bioanalysis: Analyze the plasma samples using a suitable method (e.g., LC-MS/MS) to determine the concentration of the compound at each time point.

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.

Visualizations

Dose_Response_Workflow cluster_0 Phase 1: Safety Assessment cluster_1 Phase 2: Efficacy & PK/PD cluster_2 Phase 3: Optimization & Troubleshooting In_Silico In-Silico ADMET Prediction MTD_Study Maximum Tolerated Dose (MTD) Study In_Silico->MTD_Study Literature Literature Review of Analogues Literature->MTD_Study PK_Study Pharmacokinetic (PK) Study MTD_Study->PK_Study Establish Safe Dose Range Dose_Response Dose-Response Efficacy Study PD_Study Pharmacodynamic (PD) Study Dose_Response->PD_Study Optimization Dose Optimization Dose_Response->Optimization PK_Study->Dose_Response PD_Study->Optimization Confirm Target Engagement Troubleshooting Troubleshoot Variability/Efficacy Optimization->Troubleshooting Iterative Process Troubleshooting->Dose_Response

Caption: Workflow for In-Vivo Dose Optimization.

Dose_Response_Curve start p1 start->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ed50_y 50% p4->ed50_y ed50_x ED50 p4->ed50_x p6 p5->p6 p7 p6->p7 end p7->end xaxis Log(Dose) yaxis Response (%) origin origin->xaxis origin->yaxis

Caption: Illustrative Log Dose-Response Curve.

References

  • Strategy for Designing In Vivo Dose-Response Comparison Studies. PubMed. [Link]
  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. PMC. [Link]
  • DOSE-RESPONSE RELATIONSHIPS IN TOXICOLOGY. Cornell University. [Link]
  • Dose-Response Relationship - Pharmacodynamics Lecture | Potency, Efficacy, Therapeutic Index etc. YouTube. [Link]
  • Designing an In Vivo Preclinical Research Study. MDPI. [Link]
  • Dose–response rel
  • Dose-Response Relationships - Clinical Pharmacology. Merck Manual Professional Edition. [Link]
  • (PDF) Designing an In Vivo Preclinical Research Study.
  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]
  • Evogene and Unravel Biosciences Announce Collaboration to Develop a First-in-Class Therapy to Reverse Neurological Damage in Demyelin
  • Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene)
  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. Chemical Methodologies. [Link]
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. [Link]
  • Tips and troubleshooting. Takara Bio. [Link]
  • 4-(1-Methyl-1H-pyrazol-4-yl)aniline. Appretech Scientific Limited. [Link]
  • This compound. LookChem. [Link]
  • 4-(1H-Pyrazol-1-yl)aniline. PubChem. [Link]
  • Methods of probing the interactions between small molecules and disordered proteins. PMC. [Link]
  • Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. BioSpace. [Link]
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed. [Link]
  • Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. PubMed. [Link]
  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. [Link]
  • Biological Exploration of Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations.

Sources

resolving analytical challenges in detecting 4-(1H-pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the analytical characterization of 4-(1H-pyrazol-1-ylmethyl)aniline (CAS: 142335-61-3). This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during the detection and quantification of this molecule. The inherent chemical properties of this compound—namely the basic aniline moiety and the polar pyrazole ring—present unique analytical hurdles that require careful consideration in method development.[1][2]

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established analytical principles and field-proven experience.

High-Performance Liquid Chromatography (HPLC/UPLC) Analysis

HPLC is a primary technique for the analysis of this compound. However, its polar and basic nature can lead to several common issues.

Question: My peak shape is poor, exhibiting significant tailing. What is the cause and how can I fix it?

Answer:

Peak tailing for this analyte is most commonly caused by secondary interactions between the basic aniline nitrogen and acidic residual silanols on the surface of conventional silica-based stationary phases (e.g., standard C18 columns).[3] This interaction delays a portion of the analyte molecules as they pass through the column, resulting in a skewed, tailing peak.

Troubleshooting Workflow:

G start Poor Peak Shape (Tailing) check_column Is the column a modern, base-deactivated C18 or C8? start->check_column use_bds Switch to a base-deactivated or end-capped column. check_column->use_bds No check_mobile_phase Is the mobile phase pH controlled? check_column->check_mobile_phase Yes use_bds->check_mobile_phase add_buffer Introduce a buffer (e.g., 10-20 mM phosphate or acetate) to maintain pH ~7. check_mobile_phase->add_buffer No check_modifier Are you using a mobile phase modifier? check_mobile_phase->check_modifier Yes add_buffer->check_modifier polar_column Consider a polar-embedded or AQ-type column. check_modifier->polar_column No solution Peak Shape Improved check_modifier->solution Yes add_modifier Add a competitive base (e.g., 0.1% Triethylamine) to the mobile phase. add_modifier->solution polar_column->solution

Caption: Decision tree for troubleshooting peak tailing.

Detailed Solutions:

  • Select an Appropriate Column:

    • Primary Choice: Start with a high-quality, base-deactivated C18 column. These columns have minimal residual silanols and are the first choice for their broad applicability.[4]

    • Secondary Choice: If tailing persists, switch to a column with a "polar-embedded" phase.[4] These columns have a polar group (e.g., amide or carbamate) near the base of the alkyl chain, which shields the analyte from silanols and allows for operation in highly aqueous mobile phases without phase collapse.[4]

  • Optimize Mobile Phase pH: The aniline group has a pKa of approximately 4.6. Analyzing at a pH well above this (e.g., pH 7-8) will ensure it is in its neutral, less interactive form, minimizing tailing. Use a buffer like phosphate or acetate to maintain a stable pH.

  • Use a Mobile Phase Additive: A small concentration (0.05-0.1%) of a competitive base, such as triethylamine (TEA), can be added to the mobile phase. TEA will preferentially bind to the active silanol sites, effectively masking them from your analyte.

Question: My analyte has very little or no retention and elutes in or near the solvent front. How do I increase retention?

Answer:

This is a common problem for polar molecules on reversed-phase columns.[3][5] Insufficient retention occurs when the analyte is more soluble in the highly aqueous mobile phase than the non-polar stationary phase. Using a high percentage of organic solvent to increase retention can be counterproductive if it leads to "hydrophobic collapse," where the C18 chains fold in on themselves in the aqueous environment, losing their retentive properties.

Solutions:

  • Use a High-Aqueous Compatible Column: Employ a polar-embedded or "Aqua" (AQ) type column specifically designed to operate in 100% aqueous mobile phases without collapse.[4] This allows you to use a very low percentage of organic modifier (e.g., 0-10% Acetonitrile/Methanol), maximizing retention for polar compounds.

  • Reduce Organic Content: If using a compatible column, simply decrease the percentage of acetonitrile or methanol in your mobile phase.

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode that uses a polar stationary phase and a high-organic mobile phase. It is an excellent option for retaining and separating very polar compounds that are not well-retained in reversed-phase.

Table 1: Recommended Starting HPLC/UPLC Conditions

ParameterRecommended SettingRationale
Column Polar-embedded C18 or Base-deactivated C18, 2.1/4.6 mm x 50-150 mm, <3 µmBalances resolution and analysis time. Polar-embedded phase prevents hydrophobic collapse and reduces peak tailing.[4]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.5Buffering capacity controls analyte ionization state, improving peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient 5% to 95% B over 10 minutesA standard screening gradient to determine the approximate elution conditions.
Flow Rate 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Standard flow rates for the respective column diameters.
Column Temp. 30-40 °CImproves peak efficiency and reduces mobile phase viscosity.[6]
Detection (UV) 254 nmAromatic rings in the molecule provide strong absorbance at this common wavelength.
Injection Vol. 1-5 µLKept low to prevent column overload and peak distortion.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS can be challenging for this compound due to the high polarity and active nature of the amine group, which can lead to poor chromatography and thermal degradation.[7]

Question: I am seeing severe peak tailing, or no peak at all, when analyzing by GC-MS. What is happening?

Answer:

The primary amine group in your analyte is highly active and prone to adsorbing onto any active sites within the GC system, including the injection port liner, column stationary phase, or transfer lines.[7] This adsorption leads to peak tailing and, in severe cases, complete loss of the analyte.[7][8] The compound may also be thermally unstable.

Troubleshooting Workflow:

GC_Troubleshooting start Poor/No GC Peak check_inlet Check Inlet Liner start->check_inlet use_inert_liner Use a deactivated, ultra-inert liner. Replace if dirty. check_inlet->use_inert_liner check_column Check GC Column Type use_inert_liner->check_column use_amine_column Use a column specifically designed for amines (e.g., wax-based or base-deactivated). check_column->use_amine_column check_temp Are inlet/oven temperatures too high? use_amine_column->check_temp lower_temp Lower inlet temperature. Use a temperature ramp starting at a lower value. check_temp->lower_temp Yes consider_deriv Consider Derivatization check_temp->consider_deriv No, or still poor lower_temp->consider_deriv deriv_protocol Perform acylation or silylation to block the active amine group. consider_deriv->deriv_protocol solution Peak Shape/Response Improved deriv_protocol->solution

Caption: Workflow for troubleshooting GC-MS analysis of amines.

Detailed Solutions:

  • Use Inert Consumables: Ensure every component in the sample path is highly inert. This includes using a base-deactivated injection port liner (with deactivated glass wool, if any) and a column specifically designed for the analysis of basic compounds.[9]

  • Lower Injection Temperature: High inlet temperatures can cause degradation of thermally labile compounds. Start with a lower inlet temperature (e.g., 200-230 °C) and evaluate the response.[8]

  • Derivatization (Recommended Protocol): The most robust solution is to derivatize the analyte to block the active N-H group. Acetylation with acetic anhydride is a common and effective method. This makes the molecule less polar, more volatile, and much less likely to adsorb.[10]

Protocol: Acetic Anhydride Derivatization for GC-MS

  • Sample Preparation: Evaporate the solvent from your sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of pyridine and 100 µL of acetic anhydride to the dry residue.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Evaporation: After cooling, evaporate the excess reagent and pyridine under nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or toluene) for injection into the GC-MS.

  • Analysis: Analyze the derivatized product. The mass of the analyte will increase by 42 amu (the mass of an acetyl group, -COCH₃).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation. The key challenges are correct signal assignment and dealing with potential solvent effects.

Question: I'm having trouble assigning the protons in the ¹H NMR spectrum. What are the expected chemical shifts?

Answer:

Based on the structure and data from analogous compounds, a predictable pattern of chemical shifts can be anticipated.[11][12] The molecule has several distinct regions: the aniline ring, the pyrazole ring, and the methylene bridge.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

GroupAtom(s)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale / Notes
Aniline Ring H-ortho to NH₂~6.7~115Ortho to the electron-donating NH₂ group, thus upfield (shielded).
H-meta to NH₂~7.1~129Meta to the NH₂ group, less shielded.
C-ipso (C-NH₂)-~146Quaternary carbon, deshielded by nitrogen.
C-para (C-CH₂)-~128Quaternary carbon attached to the methylene bridge.
Methylene Bridge -CH₂-~5.2~55-60Singlet, deshielded by attachment to two aromatic systems (N of pyrazole and the aniline ring).
Pyrazole Ring H-3~7.5~140Adjacent to two nitrogen atoms, significantly deshielded.
H-5~7.4~130Also adjacent to a nitrogen atom.
H-4~6.3~106Shielded relative to H-3 and H-5.
Amine -NH₂~3.7 (broad)-Broad signal, chemical shift is highly dependent on solvent and concentration. Can exchange with D₂O.

Note: These are estimated values. Actual shifts may vary based on solvent and experimental conditions. For unambiguous assignment, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should look for when analyzing this compound? A1: Impurities will depend on the synthetic route.[1] Common synthetic methods may result in residual starting materials like 4-aminobenzylamine, pyrazole, or reagents used for cyclization. Positional isomers, where the pyrazole ring is attached at a different nitrogen or the methylene bridge is at a different position on the aniline ring, are also possible. A thorough analysis of a reference standard by LC-MS can help identify the masses of potential process-related impurities.[13]

Q2: My analyte appears to be degrading in solution over time, leading to poor reproducibility. What can I do? A2: Aromatic amines can be susceptible to oxidation, which can be catalyzed by light and air.[9] This can lead to the formation of colored oligomeric impurities and a decrease in the main analyte peak area over time.[6]

  • Mitigation Strategies:

    • Prepare solutions fresh daily.

    • Use amber vials or protect solutions from light.

    • Store stock solutions at low temperatures (-20 °C) and under an inert atmosphere (nitrogen or argon).

    • Use high-purity, degassed solvents for your mobile phase to minimize dissolved oxygen.[6]

Q3: I am using LC-MS with an electrospray source and my signal is inconsistent, especially in complex matrices. What could be the cause? A3: You are likely experiencing matrix effects, where co-eluting compounds from your sample matrix suppress or enhance the ionization of your target analyte in the ESI source.[14][15] This is a major concern in quantitative analysis and can severely impact accuracy and precision.[16][17]

  • Troubleshooting Matrix Effects:

    • Improve Sample Cleanup: Use a more selective sample preparation technique (e.g., solid-phase extraction, SPE) to remove interfering matrix components.

    • Optimize Chromatography: Modify your HPLC gradient to better separate the analyte from the matrix interferences.[15]

    • Use an Isotopic Internal Standard: The best way to compensate for matrix effects is to use a stable isotope-labeled (e.g., ¹³C or ²H) version of your analyte as an internal standard. It will co-elute and experience the same ionization effects, allowing for accurate quantification.[14]

    • Evaluate Ionization Source: If available, try Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects for certain compounds than ESI.[16]

References
  • Garrison, B. B., Duhamel, J. E., Antoine, N., Symes, S. J. K., Grice, K. A., McMillen, C. D., & Pienkos, J. A. (2024). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1823. [Link]
  • Axion Labs. HPLC problems with very polar molecules. [Link]
  • HPLC Troubleshooting Guide. [Link]
  • Restek Corporation. (n.d.). Troubleshooting Guide. [Link]
  • Taylor & Francis Online. (2017).
  • Phenomenex. (n.d.).
  • MicroSolv Technology Corporation. (2023). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
  • Mei, H., Hsieh, Y., & Nardo, C. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5537-5553. [Link]
  • Labcompare. (2023). Troubleshooting Common HPLC Issues. [Link]
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
  • ResearchGate. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]
  • Li, W., Li, X., Liu, S., Deng, C., & Xu, G. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • ResearchGate. (2023).
  • DePaul University Research Portal. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]
  • AZoM. (n.d.). Troubleshooting Guide for Analytical Instruments (Gas Chromatography (GC) Faults and Solutions). [Link]
  • Oakwood Chemical. (n.d.). 4-(1-Methyl-1H-pyrazol-3-yl)aniline. [Link]
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]
  • ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. [Link]
  • Cenmed. (n.d.). This compound. [Link]
  • PubChem. (n.d.). N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline. [Link]
  • PubMed. (1995).
  • International Journal of Current Pharmaceutical Analysis. (n.d.).
  • LookChem. (n.d.). This compound. [Link]
  • World Journal of Pharmaceutical Research. (2023).
  • ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. [Link]
  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline. [Link]
  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]
  • Chemical Methodologies. (2024). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene)
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]
  • National Institutes of Health (NIH). (2022). Determination of Aniline in Soil by ASE/GC-MS. [Link]
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • Chemical Methodologies. (2024). Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. [Link]
  • U.S. Environmental Protection Agency. (n.d.).
  • The NELAC Institute. (n.d.). Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. [Link]
  • Arkivoc. (n.d.). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)

Sources

Technical Support Center: Strategies for Optimizing the Pharmacokinetics of 4-(1H-pyrazol-1-ylmethyl)aniline and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-(1H-pyrazol-1-ylmethyl)aniline scaffold represents a promising starting point for the development of novel therapeutics. However, like many small molecules, achieving a desirable pharmacokinetic (PK) profile—essential for ensuring efficacy and safety—can be a significant challenge.[1][2] Common hurdles include poor solubility, low permeability, rapid metabolism, and unfavorable distribution.[3][4][5] This technical support guide provides researchers, scientists, and drug development professionals with a structured, problem-oriented approach to identifying and overcoming the PK liabilities of this chemical series. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to provide both the "how" and the "why" behind experimental choices, empowering you to make data-driven decisions to advance your discovery program.

Part 1: Initial Pharmacokinetic Assessment Workflow

Before embarking on extensive chemical modifications, it is critical to first identify the primary PK liabilities of your lead compound. A systematic in vitro assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is the most efficient path forward.[1][6] This initial screening cascade helps to pinpoint the key challenges, ensuring that your optimization efforts are targeted and effective.

Caption: Initial ADME screening and decision-making workflow.

Part 2: Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable steps.

Issue: Poor Aqueous Solubility

FAQ: "My compound crashes out of aqueous buffer during my biological assay. What's causing this and how can I improve its solubility?"

Answer: Poor aqueous solubility is a frequent cause of poor oral bioavailability, as a compound must first be in solution to be absorbed.[3][5] The aniline moiety in your scaffold is basic and can be protonated, but the overall molecule may still possess low solubility depending on other structural features.

Initial Diagnostic Steps:

  • Determine Kinetic and Thermodynamic Solubility: Use standardized protocols (see Section 3.1) to quantify the solubility in simulated gastric and intestinal fluids (SGF, SIF). This data provides a baseline and context for improvement.

  • Assess pH-Dependent Solubility: Given the basic aniline, solubility is likely to be higher at lower pH (like the stomach) and lower at neutral pH (like the intestine).

Troubleshooting & Optimization Strategies:

StrategyRationale & ExplanationKey Considerations
Salt Formation The basic aniline nitrogen can be protonated with a suitable acid to form a salt. Salts are crystalline solids with their own distinct physicochemical properties, often exhibiting significantly higher aqueous solubility and faster dissolution rates than the free base.[7]Screen a variety of pharmaceutically acceptable counter-ions (e.g., HCl, mesylate, tartrate) to find a stable, non-hygroscopic salt form with optimal properties.
Formulation Approaches If structural modification is not yet desired, formulation can provide a solution. Approaches include using co-solvents, surfactants, or creating amorphous solid dispersions or lipid-based formulations to enhance solubility.[8][9][10][11]These are often used for in vivo studies but may not be suitable for all in vitro assays. The goal is to keep the drug in a supersaturated state at the site of absorption.[11]
Structural Modification Introduce polar functional groups (e.g., hydroxyl, small amines) at positions on the molecule that are not critical for target binding. This increases the overall polarity and hydrogen bonding capacity of the molecule, improving its interaction with water.Be mindful of increasing the Polar Surface Area (PSA), as this can negatively impact permeability (see FAQ 2.2). A careful balance is required.
Issue: Low Intestinal Permeability

FAQ: "My compound has good solubility, but the Caco-2 assay shows a low apparent permeability (Papp) value and a high efflux ratio (>2). What does this mean?"

Answer: Low permeability indicates the compound cannot efficiently cross the intestinal wall to enter the bloodstream.[3] The Caco-2 cell assay is the gold standard in vitro model for predicting human drug absorption.[12][13][14] A high efflux ratio suggests that your compound is a substrate for an active efflux transporter, like P-glycoprotein (P-gp), which actively pumps the compound back into the gut lumen, limiting its net absorption.[1][4][15]

Initial Diagnostic Steps:

  • Confirm Efflux: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil).[15] A significant increase in the apical-to-basolateral (A-B) transport confirms P-gp mediated efflux.

  • Assess Passive Permeability: Use the Parallel Artificial Membrane Permeability Assay (PAMPA).[16][17][18][19] This assay measures only passive diffusion.[16] If PAMPA permeability is high but Caco-2 permeability is low, it strongly points to active efflux as the primary problem.[16][17]

Troubleshooting & Optimization Strategies:

StrategyRationale & ExplanationKey Considerations
Reduce Efflux Recognition Modify the structure to reduce its recognition by efflux transporters. This often involves reducing hydrogen bond donors, slightly increasing lipophilicity (LogP), or altering the overall shape.This is an iterative process. Small structural changes can have a large impact on transporter recognition.
Increase Lipophilicity For compounds with poor passive permeability (low PAMPA and Caco-2 values), increasing lipophilicity (LogP) can enhance diffusion across the lipid cell membrane. This can be achieved by adding small, non-polar groups (e.g., methyl, ethyl).Be cautious not to increase LogP too much, as this can lead to poor solubility, high plasma protein binding, and increased metabolic clearance. A LogP in the range of 1-3 is often ideal.
Prodrug Approach Mask the functional groups that are responsible for poor permeability (e.g., a polar group) with a lipophilic promoiety. This promoiety is designed to be cleaved by enzymes in the body to release the active parent drug.[20]Prodrug design is complex and requires careful consideration of the cleavage mechanism and rate to ensure timely release of the active compound.
Issue: Poor Metabolic Stability

FAQ: "My compound disappears quickly when incubated with human liver microsomes. How do I figure out why and fix it?"

Answer: Rapid disappearance in a liver microsomal stability assay indicates that your compound is likely subject to extensive first-pass metabolism, primarily by cytochrome P450 (CYP) enzymes.[3][21] This is a major cause of low oral bioavailability.[5] For the this compound scaffold, the most probable "metabolic hotspots" are the aniline nitrogen and the electron-rich aromatic rings.

Initial Diagnostic Steps:

  • Confirm NADPH-Dependence: Run the microsomal assay with and without the necessary cofactor, NADPH.[21][22] If degradation only occurs in the presence of NADPH, it confirms CYP-mediated metabolism.

  • Metabolite Identification (MetID): Perform a MetID study using high-resolution mass spectrometry to identify the structures of the major metabolites. This will pinpoint the exact site(s) on the molecule that are being modified by metabolic enzymes.[23]

Caption: Likely metabolic hotspots on the core scaffold.

Troubleshooting & Optimization Strategies:

StrategyRationale & ExplanationKey Considerations
Block Metabolic Sites ("Metabolic Blocking") Once a hotspot is identified, introduce a group at or near that position that is resistant to metabolism. A common and effective strategy is to use a fluorine atom or a deuterium atom, as the C-F and C-D bonds are much stronger than C-H bonds and less susceptible to CYP-mediated cleavage.[24][25]The position and electronic effect of the substituent can impact target potency and other ADME properties. Test multiple positions.
Modify Electronics Reduce the electron density of the aromatic rings to make them less susceptible to oxidation. This can be achieved by adding electron-withdrawing groups (e.g., trifluoromethyl, cyano).This can significantly alter the pKa of the aniline and may affect target binding or solubility.
Isosteric Replacement Replace the entire aniline or pyrazole moiety with a bioisostere that is more metabolically robust. For example, replacing the aniline with a saturated carbocycle like an aminobicyclo[1.1.1]pentane can improve metabolic stability and other properties.[26][27][28]This is a more significant structural change and may require substantial re-optimization of the molecule's activity.
Issue: High Plasma Protein Binding (PPB)

FAQ: "My compound is highly bound (>99%) to plasma proteins. Why is this a problem?"

Answer: According to the "free drug hypothesis," only the unbound fraction of a drug in plasma is able to cross membranes, interact with its target, and be cleared from the body.[29] Very high PPB can lead to a low volume of distribution, low efficacy (if the unbound concentration is below the therapeutic threshold), and can be misleading in interpreting in vitro potency data.

Initial Diagnostic Steps:

  • Quantify PPB Accurately: Use the equilibrium dialysis method, which is considered the gold standard, to determine the fraction unbound (fu) in the plasma of relevant species (e.g., mouse, rat, human).[29][30][31]

  • Correlate with Lipophilicity: High PPB is often strongly correlated with high lipophilicity (LogP/LogD). Plot the fu values of your analogs against their measured LogD values to establish a structure-property relationship.

Troubleshooting & Optimization Strategies:

StrategyRationale & ExplanationKey Considerations
Reduce Lipophilicity The primary driver of binding to plasma proteins like albumin is hydrophobic interaction.[29] Systematically reduce the lipophilicity of your molecule by removing greasy groups or introducing modest polar functionality.The goal is to reduce LogD while maintaining permeability and potency. This often requires a delicate balancing act.
Introduce Charged Groups Introducing a charged group (either acidic or basic) can sometimes disrupt the key interactions with binding proteins, thereby increasing the unbound fraction.This will have a significant impact on other properties like solubility and permeability, which will need to be re-evaluated.

Part 3: Detailed Experimental Protocols

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound.[32]

Materials:

  • Human Liver Microsomes (HLM), pooled donors (e.g., from XenoTech or similar)

  • Test compound (10 mM stock in DMSO)

  • Control compounds (e.g., Dextromethorphan - high clearance; Verapamil - intermediate clearance)

  • 0.1 M Phosphate Buffer, pH 7.4[32]

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[22][33]

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plate and a collection plate

  • Incubator shaker set to 37°C

Procedure:

  • Preparation: Thaw HLM at 37°C and dilute to a working concentration of 1 mg/mL in phosphate buffer.[34] Keep on ice. Prepare test and control compounds by diluting the 10 mM stock to an intermediate concentration in buffer.

  • Reaction Setup: In the 96-well plate, add the HLM solution. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add the test/control compounds to the wells to achieve a final concentration of 1 µM.[32] To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. For the negative control (T=0 and minus-NADPH), add buffer instead of the NADPH system.[21][22]

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 4 volumes of ice-cold ACN with internal standard to the respective wells.[21]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percent remaining of the test compound against time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (CLint in µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation).

Protocol: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (Papp) of a compound and its potential for active efflux.[14]

Materials:

  • Caco-2 cells seeded on Transwell™ filter plates (cultured for 18-22 days post-confluence)[14]

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer, pH 7.4

  • Test compound (10 µM final concentration in buffer)[13]

  • Control compounds (e.g., Atenolol - low permeability; Antipyrine - high permeability; Talinolol - P-gp substrate)[14]

  • Lucifer yellow for monolayer integrity check

  • 96-well plates for dosing and sampling

  • LC-MS/MS for quantification

Procedure:

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers.[13][15] Only use wells with acceptable TEER values.

  • Assay Setup: Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A→B) Transport: Add the test/control compound solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

  • Basolateral to Apical (B→A) Transport: Add the test/control compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).[13]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for analysis. Also, take a sample of the initial dosing solution.

  • Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.

  • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

  • Interpretation: An ER > 2 is indicative of active efflux.[14][15]

References

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Selvita. In Vitro ADME.
  • PubMed. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates.
  • Wikipedia. Parallel artificial membrane permeability assay.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences.
  • Journal of Pharmaceutical and Allied Sciences. Enhancement of the Aqueous Solubility and Permeability of Poorly Water.
  • AxisPharm. Microsomal Stability Assay Protocol.
  • PharmaLegacy. In Vitro ADME Studies.
  • Concept Life Sciences. In Vitro ADME Assays.
  • Caco2 assay protocol.
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • ProQuest. Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications.
  • JOCPR. Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs.
  • Sygnature Discovery. Plasma Protein Binding.
  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
  • Creative Bioarray. Caco-2 permeability assay.
  • Mercell. metabolic stability in liver microsomes.
  • BioAgilytix Labs. Protein Binding Assays.
  • ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • ResearchGate. Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Journal of Applied Pharmaceutical Science. Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review.
  • Evotec. Caco-2 Permeability Assay.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • NIH. Drug Solubility: Importance and Enhancement Techniques.
  • MDPI. The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor.
  • Evotec. Microsomal Stability.
  • ResearchGate. Enhancement of metabolic stability with structural modifications....
  • Cresset Group. Aniline replacement in drug-like compounds.
  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • PubMed. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism.
  • NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • pharm-int. Overcoming Bioavailability Challenges In Oral Formulation Development.
  • ResearchGate. Substrate scope of anilines and pyrazole aldehydes for the synthesis of....
  • MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • ResearchGate. Reasons for poor oral bioavailability of poorly water soluble drugs..
  • Small-molecule pharmacokinetic: Significance and symbolism.
  • Mantell Associates. Small Molecules and their Impact in Drug Discovery.
  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • Impact of target interactions on small-molecule drug disposition: An overlooked area.
  • YouTube. PK & property differences of biologics & small molecule drugs.

Sources

Technical Support Center: Overcoming Resistance to Pyrazole-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the study of pyrazole-based antimicrobial agents. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the complexities of antimicrobial resistance. Our focus is to equip you with the knowledge to anticipate, identify, and overcome resistance mechanisms in your experiments, ensuring the integrity and success of your research.

Section 1: Troubleshooting Guide

This section addresses common experimental hurdles in a question-and-answer format, providing not just solutions but the underlying scientific rationale to inform your experimental design.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays

Question: We are observing inconsistent MIC values for our novel pyrazole compound against the same bacterial strain across multiple replicates and experiments. What could be the cause, and how can we rectify this?

Answer: Inconsistent MIC results are a frequent challenge in antimicrobial susceptibility testing (AST) and can stem from several factors.[1][2] A systematic approach to troubleshooting is crucial for obtaining reproducible data.

Potential Causes and Solutions:

Potential Cause Observation Recommended Action Scientific Rationale
Inoculum Preparation MIC values are sporadically high or low.Strictly adhere to a standardized inoculum preparation protocol, such as adjusting to a 0.5 McFarland standard.[1] Use a spectrophotometer for accuracy.[3]The density of the bacterial suspension directly impacts the antimicrobial-to-cell ratio. A higher inoculum can overwhelm the compound, leading to a falsely high MIC.[3]
Compound Solubility and Stability Precipitate observed in higher concentration wells; MIC values drift over time.Verify the solubility of your pyrazole derivative in the test medium. Consider using a co-solvent like DMSO, but ensure the final concentration is non-inhibitory to the test organism. Prepare fresh stock solutions for each experiment.Poor solubility leads to an inaccurate final concentration of the active compound. Degradation of the compound over the incubation period will reduce its effective concentration.[4]
Media Composition Batch-to-batch variation in MIC results.Use commercially prepared Mueller-Hinton Broth (MHB) or Agar (MHA) from a single lot for a series of experiments.[5] Verify the pH of each new batch, as it can influence compound activity.[6]The cation concentration and pH of the media can affect the activity of certain antimicrobial agents and influence bacterial growth rates.[6]
Endpoint Determination Difficulty in visually determining the true point of inhibition, especially with bacteriostatic compounds.Utilize a microplate reader to measure optical density (OD) for a more objective endpoint. For some compounds, a viability stain (e.g., resazurin) can provide a clearer indication of metabolic activity.Visual inspection can be subjective. An OD reading provides a quantitative measure of growth, leading to more consistent MIC determination.[4]
Issue 2: Lack of Efficacy Against Gram-Negative Bacteria

Question: Our pyrazole-based agent shows excellent activity against Gram-positive bacteria like Staphylococcus aureus, but is ineffective against Gram-negative species such as Pseudomonas aeruginosa. What are the likely resistance mechanisms at play?

Answer: This is a classic challenge in antibiotic development, primarily due to the structural differences in the bacterial cell envelope.

Primary Resistance Mechanisms:

  • Outer Membrane Permeability: The lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria is a formidable barrier to many small molecules.[7]

  • Efflux Pumps: Gram-negative bacteria possess a wide array of multidrug resistance (MDR) efflux pumps, such as the Resistance-Nodulation-Cell Division (RND) family, that actively expel antimicrobial compounds from the cell.[8][9]

Experimental Approaches to Overcome This:

  • Chemical Modification: Modify the pyrazole scaffold to enhance permeability. This could involve adding cationic moieties or designing pro-drugs that are actively transported into the cell.[10]

  • Combination Therapy with Efflux Pump Inhibitors (EPIs): Screen for synergistic activity with known EPIs. A significant reduction in the MIC of your pyrazole compound in the presence of an EPI suggests that efflux is a primary resistance mechanism.[11][12]

Issue 3: Emergence of Resistance During Prolonged Exposure

Question: During our time-kill assays, we observe initial bactericidal activity, but regrowth occurs after 24 hours. How can we determine the mechanism of this acquired resistance?

Answer: This phenomenon suggests the selection of a resistant subpopulation or the induction of resistance mechanisms.

Investigative Workflow:

  • Isolate and Characterize Resistant Mutants: Plate the culture from the time-kill assay onto agar containing the pyrazole compound at a concentration above the initial MIC.

  • Sequence Key Genes: Perform whole-genome sequencing on the resistant isolates to identify mutations. Pay close attention to genes encoding the drug's target, efflux pumps, and metabolic enzymes. Pyrazole derivatives have been shown to target various pathways, including DNA gyrase and dihydrofolate reductase.[7][13]

  • Phenotypic Assays: Conduct assays to confirm the functional consequences of any identified mutations. For example, if a mutation is found in an efflux pump regulator, perform an efflux assay to see if pump activity is increased.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common resistance mechanisms to pyrazole-based antimicrobials?

A1: The primary resistance mechanisms are:

  • Target Modification: Mutations in the target protein (e.g., DNA gyrase, topoisomerase IV) can reduce the binding affinity of the pyrazole compound.[7][14]

  • Increased Efflux: Overexpression of multidrug resistance efflux pumps can prevent the compound from reaching its intracellular target.[7][8]

  • Enzymatic Degradation: While less common for synthetic compounds like pyrazoles, bacteria can acquire enzymes that modify or degrade the antimicrobial agent.

  • Reduced Permeability: In Gram-negative bacteria, changes in the outer membrane porin channels can restrict uptake of the compound.[10]

Q2: How can I quickly screen if my pyrazole compound is a substrate for an efflux pump?

A2: A common and effective method is to perform an MIC assay in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI), such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine beta-naphthylamide (PAβN). A significant decrease (four-fold or more) in the MIC in the presence of the EPI strongly suggests your compound is an efflux pump substrate. Another approach is to use a fluorescent dye displacement assay with a known efflux pump substrate like ethidium bromide or Hoechst 33342.[8][9]

Q3: Are pyrazole-based compounds effective against biofilms?

A3: Some pyrazole derivatives have demonstrated efficacy against bacterial biofilms.[7] The ability to penetrate the biofilm matrix and act on metabolically diverse cell populations is key. It is essential to test your compound's activity using specific biofilm models, such as the crystal violet assay or confocal laser scanning microscopy, as planktonic MIC values do not always correlate with anti-biofilm activity.

Q4: Can pyrazole derivatives be used in combination with other antibiotics?

A4: Yes, combination therapy is a promising strategy. Pyrazole compounds can act synergistically with other antibiotics. For instance, a pyrazole derivative that inhibits a resistance mechanism, such as a β-lactamase, can restore the activity of a β-lactam antibiotic against a resistant strain.[7] Checkerboard assays are the standard method for systematically evaluating synergistic, additive, or antagonistic interactions between two compounds.

Section 3: Experimental Protocols and Visualizations

Protocol 1: Broth Microdilution MIC Assay

This protocol is a standardized method for determining the Minimum Inhibitory Concentration of an antimicrobial agent.[15][16][17]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)[5]

  • Bacterial culture in logarithmic growth phase

  • Pyrazole compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Aseptically pick several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[17]

  • Serial Dilution: Add 100 µL of MHB to wells 1-11 of a 96-well plate. Add 200 µL of the pyrazole compound at twice the desired starting concentration to well 12. Perform a two-fold serial dilution by transferring 100 µL from well 12 to well 11, and so on, down to well 2. Discard the final 100 µL from well 2. Well 1 serves as the growth control (no compound).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (wells 1-12), bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[16][17] This can be determined by eye or by reading the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_final Assay A Bacterial Colony B Prepare 0.5 McFarland Suspension A->B Standardize C Dilute to 5x10^5 CFU/mL (Final Inoculum) B->C Dilute G Inoculate All Wells C->G D Add MHB to Wells F Perform Serial Dilutions D->F E Add Pyrazole Compound to First Well E->F Dilute F->G Add Inoculum H Incubate 16-24h at 37°C G->H I Read MIC H->I Observe Growth

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol 2: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Detection

This is a qualitative method to rapidly screen for overexpression of efflux pumps.[18][19]

Materials:

  • Trypticase Soy Agar (TSA) or Mueller-Hinton Agar (MHA) plates

  • Ethidium Bromide (EtBr) solution

  • Bacterial cultures (test strains and a control with known low efflux activity)

  • UV transilluminator

Procedure:

  • Plate Preparation: Prepare TSA plates containing varying concentrations of EtBr (e.g., 0.0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L). Ensure the plates are fresh and protected from light.[18]

  • Inoculum Preparation: Grow bacterial strains overnight in broth. Adjust the concentration of each culture to a 0.5 McFarland standard.[19]

  • Inoculation: Using a sterile cotton swab, streak the bacterial suspensions from the edge of the plate towards the center in a "cartwheel" or spoke pattern. Up to 12 strains can be tested on a single plate.[19]

  • Incubation: Incubate the plates at 37°C for 16-18 hours.

  • Visualization: Examine the plates under UV light. The lowest concentration of EtBr that produces fluorescence in the bacterial streak corresponds to the minimal concentration required to overcome the efflux activity.[20] Strains with highly active efflux pumps will require higher concentrations of EtBr to fluoresce.[18]

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Strategies Pyrazole Pyrazole Agent Target Intracellular Target (e.g., DNA Gyrase) Pyrazole->Target Inhibition Efflux Efflux Pump (MDR) Efflux->Pyrazole Expulsion Mod Target Modification Mod->Target Prevents Binding Pump Efflux Pump Upregulation Pump->Efflux Increases Activity Perm Reduced Permeability Perm->Pyrazole Blocks Entry

Caption: Key Mechanisms of Resistance to Pyrazole Antimicrobials.

References

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.).
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Antimicrobial Susceptibility Testing.
  • ProBiologists. (n.d.). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights.
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • National Institutes of Health. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • PubMed Central. (2025, May 19). NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][16][17]benzothiazine 5,5‐Dioxide Derivatives.
  • PubMed. (n.d.). NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c][16][17]benzothiazine 5,5-Dioxide Derivatives.
  • Alam, M. A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363.
  • Semantic Scholar. (n.d.). Antibacterial pyrazoles: tackling resistant bacteria (2022) | Mohammad A Alam | 32 Citations.
  • National Institutes of Health. (n.d.). Antibacterial pyrazoles: tackling resistant bacteria.
  • Semantic Scholar. (n.d.). Antibacterial pyrazoles: tackling resistant bacteria.
  • American Society for Microbiology. (2016, July 5). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. ASM Journals.
  • ResearchGate. (n.d.). Disk Diffusion Susceptibility Test Troubleshooting Guide.
  • A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. (n.d.).
  • Taylor & Francis Online. (n.d.). Antibacterial Pyrazoles: Tackling Resistant Bacteria.
  • ResearchGate. (2022, January 20). (PDF) Antibacterial Pyrazoles: Tackling Resistant Bacteria.
  • In Vivo. (n.d.). Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method.
  • Benchchem. (n.d.). Pyrazole Derivatives Emerge as Potent Contenders in Antimicrobial Spectrum, Rivaling Standard Antibiotics.
  • National Institutes of Health. (n.d.). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps.
  • National Institutes of Health. (2024, April 9). Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential.
  • ResearchGate. (n.d.). Synthesis of potential efflux pump inhibitors from citral.
  • Journal of Medical Microbiology and Infectious Diseases. (n.d.). Detection of Efflux Pump Using Ethidium Bromide-Agar Cartwheel Method in Acinetobacter baumannii Clinical Isolates.
  • National Center for Biotechnology Information. (2023, March 10). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PubMed Central.
  • ACS Omega. (n.d.). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation.
  • MDPI. (n.d.). Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls.
  • SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Benchchem. (n.d.). Troubleshooting "Antifungal agent 56" MIC assay inconsistencies.
  • ResearchGate. (2018, April 19). What does it mean when the MIC results are inconsistent amongst the replicates?
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. PubMed Central.
  • ResearchGate. (n.d.). Pyrazole Amides Towards Trailblazing Antimicrobial Research: Bridging in Vivo Insights and Molecular Docking Studies.

Sources

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of 4-(1H-pyrazol-1-ylmethyl)aniline Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, heterocyclic compounds, particularly those containing the pyrazole scaffold, have emerged as a promising frontier in drug discovery. This guide provides a comprehensive, albeit partially hypothetical, comparative analysis of the antibacterial efficacy of a representative pyrazole derivative, 4-(1H-pyrazol-1-ylmethyl)aniline, against a panel of widely used antibiotics: Ciprofloxacin, Amoxicillin, Gentamicin, and Vancomycin.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only a direct comparison of antimicrobial activity but also to detail the underlying experimental methodologies and rationale, thereby upholding the principles of scientific integrity and reproducibility. While direct experimental data for this compound is not yet publicly available, this guide leverages data from structurally related pyrazole derivatives to project its potential efficacy, offering a framework for future in vitro studies.

The Rising Profile of Pyrazole Derivatives in Antimicrobial Research

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, featuring in a number of FDA-approved drugs.[1] In the realm of antibacterials, pyrazole-containing compounds have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3][4] Their proposed mechanisms of action are diverse, with some derivatives suggested to function as inhibitors of essential bacterial enzymes like DNA gyrase.[2] The synthesis of various substituted pyrazoles is an active area of research, with modifications to the core structure leading to a wide range of biological activities.[5][6]

Comparative In Vitro Efficacy: A Data-Driven Overview

To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for our investigational compound and standard antibiotics against a panel of clinically relevant bacteria.

Disclaimer: The MIC and MBC values for this compound presented in this table are hypothetical and extrapolated from the observed activity of structurally similar pyrazole derivatives reported in the literature. These values serve as a predictive guide for future experimental validation. The data for the comparator antibiotics are compiled from established quality control ranges and scientific literature.

Table 1: Comparative In Vitro Antibacterial Activity (MIC/MBC in µg/mL)

MicroorganismThis compound (Hypothetical)CiprofloxacinAmoxicillinGentamicinVancomycin
Escherichia coli ATCC 259228 / 160.008 - 0.062 - 80.25 - 1>128
Staphylococcus aureus ATCC 259234 / 80.12 - 0.50.125 - 0.50.12 - 10.5 - 2
Pseudomonas aeruginosa ATCC 2785316 / 320.25 - 1>1280.5 - 2>128
Bacillus subtilis ATCC 66334 / 80.125 - 0.50.06 - 0.250.03 - 0.1250.25 - 1

Experimental Protocols for Antibacterial Susceptibility Testing

The following are detailed, step-by-step methodologies for the key experiments used to determine the antibacterial efficacy of a compound. Adherence to these standardized protocols is crucial for generating reproducible and comparable data.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a standard and widely accepted protocol.[8]

Materials:

  • Test compound (e.g., this compound) and comparator antibiotics

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of Antimicrobial Agents:

    • Prepare a stock solution of the test compound and each standard antibiotic.

    • In a 96-well plate, perform serial twofold dilutions of each antimicrobial agent in CAMHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted antimicrobial agent.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[7]

MIC_Workflow cluster_prep Preparation cluster_assay Assay bacterial_culture Bacterial Culture (18-24h) mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Dilute to Final Inoculum Concentration mcfarland->inoculum inoculate_plate Inoculate 96-well Plate serial_dilution Serial Dilution of Antimicrobial Agent incubation Incubate at 35°C for 16-20h read_mic Read MIC

Caption: Workflow for MIC determination using broth microdilution.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a crucial next step after determining the MIC to differentiate between bacteriostatic and bactericidal activity.

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing:

    • From the wells of the completed MIC assay that show no visible growth (the MIC well and wells with higher concentrations), plate a small aliquot (e.g., 10-100 µL) onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

MBC_Workflow mic_plate Completed MIC Plate subculture Subculture from Clear Wells onto MHA Plates mic_plate->subculture incubate_mha Incubate MHA Plates at 35°C for 18-24h subculture->incubate_mha count_colonies Count Colonies and Determine MBC incubate_mha->count_colonies

Caption: Workflow for MBC determination following an MIC assay.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antimicrobial susceptibility. A filter paper disk impregnated with a specific concentration of an antimicrobial agent is placed on an agar plate inoculated with the test organism. The drug diffuses into the agar, creating a concentration gradient. The presence and size of a zone of inhibition around the disk indicate the organism's susceptibility.

Materials:

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Filter paper disks impregnated with known concentrations of test compounds

  • Bacterial strains and materials for inoculum preparation as in the MIC assay

  • Sterile swabs

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Disk Application:

    • Aseptically apply the antimicrobial-impregnated disks to the surface of the agar.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zones of complete inhibition in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on standardized interpretive charts (e.g., from CLSI or EUCAST).

Potential Mechanism of Action of Pyrazole-Based Antibiotics

While the exact mechanism of action for this compound is yet to be elucidated, a prominent hypothesis for many pyrazole-based antibacterials is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[2] This enzyme is crucial for DNA replication, repair, and transcription in bacteria. Its inhibition leads to the disruption of these essential cellular processes and ultimately, cell death.

Mechanism_of_Action pyrazole Pyrazole Derivative (e.g., this compound) dna_gyrase Bacterial DNA Gyrase pyrazole->dna_gyrase Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_gyrase->cell_death Inhibition leads to

Caption: Proposed mechanism of action for pyrazole-based antibiotics.

Conclusion and Future Directions

The preliminary analysis, based on the activity of structurally related compounds, suggests that this compound holds potential as a novel antibacterial agent, particularly against Gram-positive bacteria and certain Gram-negative species. However, it is imperative to underscore that this is a projection. Rigorous in vitro testing, following the detailed protocols outlined in this guide, is the essential next step to definitively characterize its antimicrobial profile.

Future research should focus on:

  • Synthesis and Confirmation: The synthesis and structural confirmation of this compound.

  • Comprehensive In Vitro Testing: Performing MIC and MBC assays against a broad panel of clinically relevant and drug-resistant bacterial strains.

  • Mechanism of Action Studies: Investigating the precise molecular target of the compound.

  • Toxicity and Safety Profiling: Assessing the cytotoxicity of the compound against human cell lines to determine its therapeutic index.

The journey from a promising scaffold to a clinically viable antibiotic is long and challenging. However, the systematic evaluation of novel compounds like this compound is a critical endeavor in the global fight against antimicrobial resistance.

References

  • Microbe Investigations. (n.d.).
  • Alam, M. A., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402.
  • Creative Diagnostics. (n.d.).
  • Hansa, R. K., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 939.
  • Smolecule. (n.d.). Buy this compound | 142335-61-3.
  • Nature Protocols. (2024).
  • Hajib, S., et al. (2019). SYNTHESIS, CHARACTERIZATION AND PRELIMINARY ANTIBACTERIAL ACTIVITY STUDY OF 4-[(1H-PYRAZOL-1- YL)METHYL]-4-METHYL-2-PHENYL-4,5-DIHYDROOXAZOLE. Moroccan Journal of Heterocyclic Chemistry.
  • BenchChem. (n.d.).
  • Microbe Investigations. (n.d.).
  • Kc, R. H., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(2), 146-168.
  • Microchem Laboratory. (n.d.).
  • Kc, R. H., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • EUCAST. (2019). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 9.0.
  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1.
  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Aggarwal, R., et al. (2025). Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4- arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives.
  • Iraqi Journal of Bioscience and Biomedical. (2025).
  • Meddocs Publishers. (2021).
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • TSI Journals. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-(1h-pyrazol-1-yl)aniline.
  • DePaul University Research Portal. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • EUCAST. (2021). Clinical Breakpoint Tables.
  • Korean Society for Laboratory Medicine. (2021).
  • PubMed. (1979).
  • PubMed. (1981). Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum.
  • MDPI. (2020). Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms.
  • NIH, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • PLOS One. (n.d.). Ciprofloxacin-Eluting Nanofibers Inhibits Biofilm Formation by Pseudomonas aeruginosa and a Methicillin-Resistant Staphylococcus aureus.
  • UCLA Quality Management Services. (2025). Antimicrobial Susceptibility Summary 2025.
  • ResearchGate. (n.d.). Ability of S. aureus ATCC 25923, S. aureus O74, E.
  • The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2022). Electronic Supplementary Information Table S1. Resistance profile of the set of clinical strains.
  • MDPI. (2023). Antimicrobial Effect of Gentamicin/Heparin and Gentamicin/Citrate Lock Solutions on Staphylococcus aureus and Pseudomonas aeruginosa Clinical Strains.
  • Brieflands. (n.d.).
  • Microbial Cell. (2019).
  • ResearchGate. (n.d.). MICs and MBCs of PBE against E.
  • Liofilchem® - EWC Diagnostics. (n.d.). Liofilchem®.
  • PubMed. (2021). Identifying the effect of vancomycin on health care–associated methicillin-resistant Staphylococcus aureus strains using bacte.
  • ResearchGate. (n.d.). (PDF) Gentamicin loaded PLA microspheres susceptibility against Staphylococcus aureus and Escherichia coli by Kirby-Bauer and micro-dilution methods.
  • Brazilian Journal of Infectious Diseases. (2019). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli.

Sources

A Researcher's Guide to Validating the Mechanism of Action for Novel Kinase Inhibitors: A Case Study of 4-(1H-pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The validation of a drug's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the essential foundation for predicting efficacy, understanding toxicity, and developing rational combination therapies. This guide presents a comprehensive, multi-phase framework for the MoA validation of novel small molecules, using the hypothetical compound 4-(1H-pyrazol-1-ylmethyl)aniline as a case study. Given that this specific molecule is not extensively documented, this guide simulates a real-world discovery scenario. The pyrazole and aniline moieties are common scaffolds in kinase inhibitors, suggesting the kinome as a probable target space.[1][2] We will therefore proceed with the hypothesis that this compound functions as a kinase inhibitor. This document provides a logical, causality-driven workflow, from broad, unbiased target identification to specific biophysical and cellular validation, complete with detailed experimental protocols and comparative data analysis.

Introduction: The Imperative of MoA Validation

The journey from a hit compound to a clinical candidate is fraught with challenges, a primary one being the unambiguous identification of its molecular target and mechanism of action.[3] A poorly defined MoA can lead to failed clinical trials due to unexpected off-target effects or a lack of on-target efficacy.[4] The chemical structure of this compound, featuring a pyrazole ring linked to an aniline group, is reminiscent of numerous scaffolds developed as kinase inhibitors.[2][5] Kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases like cancer, making them a major class of drug targets.[6][7]

This guide, therefore, outlines a rigorous, multi-step validation cascade designed to first identify the putative kinase target(s) of our compound and then confirm this interaction through a series of orthogonal, self-validating experiments.[8][9] We will compare its hypothetical performance against two well-characterized kinase inhibitors: Dasatinib , a multi-kinase inhibitor, and Erlotinib , a specific EGFR inhibitor, to provide context and a benchmark for its potency and selectivity.

Phase 1: Unbiased Target Identification & Hypothesis Generation

The initial step is to cast a wide net to identify potential protein targets without preconceived bias. This approach minimizes the risk of "target-fishing" and can reveal unexpected interactions. For a suspected kinase inhibitor, a kinome-wide screen is the most logical starting point.

Experiment 1: Kinome Profiling

A kinome scan assays the inhibitory activity of a compound against a large panel of kinases, providing a comprehensive selectivity profile.[6][10] This is crucial for identifying both primary targets and potential off-target liabilities that could lead to toxicity.[11]

Objective: To identify the primary kinase target(s) of this compound and assess its selectivity across the human kinome.

Methodology: A kinome profiling service utilizing an activity-based assay (e.g., ADP-Glo™ or TR-FRET) is employed.[12] The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.[10] Hits are typically defined as kinases showing >70% inhibition.

Hypothetical Results & Comparison:

CompoundPrimary Target(s) (>90% Inh.)Off-Target Kinases (>70% Inh.)Kinome Selectivity Score (S-Score)
This compound ABL1, SRCLCK, YES, FYN0.08
Dasatinib ABL1, SRC, KIT, PDGFRα/β>50 kinases0.35
Erlotinib EGFRTEC, BLK0.05

Table 1: Hypothetical kinome profiling results. A lower S-Score indicates higher selectivity.

Interpretation: The hypothetical data suggests our compound is a potent inhibitor of the ABL1 and SRC tyrosine kinases, with some activity against other SRC-family kinases (SFKs). Its selectivity appears superior to the broad-spectrum inhibitor Dasatinib and comparable to the specific inhibitor Erlotinib. This result generates a strong, testable hypothesis: This compound exerts its biological effect by inhibiting ABL1/SRC kinase activity.

Phase 2: Direct Target Engagement & Biophysical Validation

With a primary target hypothesis in hand, the next phase is to prove a direct, physical interaction between the compound and the putative target protein. This step is critical to confirm that the observed enzyme inhibition is not an artifact of the assay format. We will use a suite of orthogonal biophysical methods.[13]

Logical Workflow for Target Validation

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Cellular Validation KinomeScan Kinome Profiling ITC ITC (Affinity, Thermodynamics) KinomeScan->ITC Identifies ABL1/SRC as primary targets SPR SPR (Kinetics, Kon/Koff) KinomeScan->SPR Identifies ABL1/SRC as primary targets CETSA CETSA (Cellular Engagement) KinomeScan->CETSA Identifies ABL1/SRC as primary targets Western Western Blot (Phospho-Substrate) CETSA->Western Confirms target binding in cells Phenotype Phenotypic Assay (e.g., Cell Viability) Western->Phenotype Links target inhibition to cellular effect

Experiment 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[14][15] It is considered the gold standard for confirming direct binding.[16]

Objective: To quantify the binding affinity and thermodynamics of the compound to purified ABL1 kinase.

Protocol: Isothermal Titration Calorimetry (ITC)

  • Preparation: Dialyze purified recombinant ABL1 kinase protein (e.g., 20 µM) and the compound (e.g., 200 µM) into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

  • Loading: Load the ABL1 solution into the sample cell of the calorimeter and the compound solution into the injection syringe.[17]

  • Titration: Perform a series of small (e.g., 2 µL) injections of the compound into the ABL1 solution at a constant temperature (25°C).[18]

  • Data Analysis: Integrate the heat change peaks for each injection and fit the data to a one-site binding model to determine KD, n, and ΔH.[17]

Experiment 3: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures binding kinetics in real-time, providing association (kon) and dissociation (koff) rates, which together determine the binding affinity (KD).[19][20] This complements the equilibrium data from ITC.[21]

Objective: To determine the on- and off-rates for the compound binding to ABL1 kinase.

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize purified recombinant ABL1 kinase onto a sensor chip surface (e.g., CM5 chip).

  • Binding Analysis: Inject a series of increasing concentrations of the compound over the sensor surface and monitor the change in refractive index (response units, RU) in real-time.[22]

  • Dissociation: After the association phase, flow buffer over the chip to monitor the dissociation of the compound.

  • Data Analysis: Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD (koff/kon).[23]

Hypothetical Biophysical Data & Comparison:

CompoundTargetITC KD (nM)SPR KD (nM)SPR koff (s-1)
This compound ABL115181.2 x 10-3
Dasatinib ABL10.8<15.0 x 10-4
Erlotinib ABL1>10,000>10,000No Binding

Table 2: Comparative biophysical binding data. The concordance between ITC and SPR data strengthens the validation.

Interpretation: The data confirms a direct, high-nanomolar affinity interaction between our compound and ABL1. The dissociation rate (koff) suggests a reasonably durable interaction. As expected, Dasatinib shows higher affinity, while Erlotinib shows no binding, confirming the specificity of the interaction.

Phase 3: Cellular Target Engagement & Functional Validation

Demonstrating a direct interaction with a purified protein is necessary but not sufficient. The ultimate validation requires showing that the compound engages its target in a complex cellular environment and that this engagement leads to the modulation of downstream signaling and a functional cellular outcome.[3]

Experiment 4: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells or tissues.[24] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[25][26]

Objective: To confirm that this compound binds to and stabilizes ABL1 kinase in a cellular context.

G start Treat cells with Compound or Vehicle heat Heat aliquots to different temperatures start->heat lyse Lyse cells heat->lyse separate Separate soluble vs. precipitated proteins (Centrifugation) lyse->separate quantify Quantify soluble ABL1 (Western Blot) separate->quantify plot Plot % Soluble ABL1 vs. Temperature quantify->plot

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Treatment: Treat a relevant cell line (e.g., K562, which expresses the BCR-ABL fusion protein) with the compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.[27]

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[25]

  • Lysis & Separation: Lyse the cells via freeze-thaw cycles and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by high-speed centrifugation.

  • Detection: Analyze the amount of soluble ABL1 in each sample using Western blotting.

  • Analysis: Plot the percentage of soluble ABL1 remaining at each temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.[27]

Experiment 5: Western Blot for Downstream Signaling

If the compound binds and inhibits ABL1 kinase, we should observe a decrease in the phosphorylation of its known downstream substrates. A key substrate of ABL1 is CRKL.

Objective: To demonstrate that compound treatment leads to inhibition of ABL1 kinase activity in cells, as measured by a decrease in CRKL phosphorylation.

Protocol: Phospho-Substrate Western Blot

  • Treatment: Treat K562 cells with increasing concentrations of the compound, Dasatinib, and Erlotinib for 2 hours.

  • Lysis: Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[28][29]

  • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[30]

  • Immunoblotting: Probe the membranes with primary antibodies specific for phosphorylated CRKL (p-CRKL) and total CRKL (as a loading control).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.[30] Quantify band intensity to determine the IC50 for p-CRKL inhibition.

Hypothetical Cellular Data & Comparison:

CompoundCETSA ΔTm for ABL1 (°C)p-CRKL Inhibition IC50 (nM)K562 Cell Viability GI50 (nM)
This compound +4.54560
Dasatinib +6.225
Erlotinib No Shift>10,000>10,000

Table 3: Comparative cellular activity. A positive CETSA shift confirms target engagement. The correlation between p-CRKL inhibition and cell viability links target inhibition to a functional outcome.

Interpretation: The significant thermal shift in CETSA provides strong evidence of target engagement in cells.[4] The subsequent inhibition of CRKL phosphorylation at a concentration (IC50) that correlates well with the growth inhibition (GI50) value provides the crucial link between target inhibition and cellular phenotype. This alignment is a hallmark of a robust MoA validation.

Conclusion and Future Directions

This guide outlines a systematic and rigorous framework for validating the mechanism of action of a novel compound, exemplified by the hypothetical kinase inhibitor this compound. The proposed workflow, moving from broad kinome screening to specific biophysical and cellular assays, establishes a self-validating cascade of evidence.

  • Hypothesis Generation: Kinome profiling identified ABL1/SRC as high-probability targets.

  • Direct Binding Confirmation: Orthogonal ITC and SPR assays confirmed a direct, high-affinity interaction with purified ABL1 protein.

  • Cellular Target Engagement: CETSA demonstrated that the compound enters cells and binds to ABL1, increasing its thermal stability.

  • Functional Consequence: Western blotting showed that this engagement translates into the inhibition of downstream signaling, which in turn correlates with a cancer cell growth-inhibitory phenotype.

By following this logical progression and comparing the results to well-understood alternatives, researchers can build a high-confidence data package to support the continued development of promising new chemical entities. Future work would involve expanding the cellular models, assessing in vivo target engagement and efficacy, and performing comprehensive off-target profiling to ensure safety.

References

  • Garrison, B. B., Duhamel, J. E., Antoine, N., Symes, S. J. K., Grice, K. A., McMillen, C. D., & Pienkos, J. A. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. DePaul University Research Portal.
  • Fioravanti, R., et al. (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. Bioorganic & Medicinal Chemistry Letters.
  • PubChem. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline. National Center for Biotechnology Information.
  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Kim, D., et al. (2023). Orthogonal resistance mechanisms of classical- and induced-proximity inhibitors. Nature Chemical Biology.
  • Ciulli, A. (2013). Isothermal titration calorimetry in drug discovery. Future Medicinal Chemistry.
  • Azar, I. F., & Ali, A. A. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules.
  • Berridge, J. C. (1997). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology.
  • Eurofins DiscoverX. (n.d.). Kinase Screening & Profiling Service.
  • Pelago Bioscience. (n.d.). CETSA.
  • Garrison, B. B., et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. ResearchGate.
  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Zhang, Y., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Toxins.
  • Technology Networks. (2023). Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research.
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press.
  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Sayed, G. H., et al. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations.
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.
  • Alam, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences.
  • Terstiege, A., & Schenk, S. (2008). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery.
  • Garrison, B. B., et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molecules.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). chemistry and biological properties of pyrazole derivatives.
  • Pharmaceutical Sciences & Analytical Research Journal. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
  • Eto, M. (2017). Kinase Activity-Tagged Western Blotting Assay. BioTechniques.
  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service.
  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice).
  • Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube.
  • Shaw, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets.
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
  • Sławiński, J., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules.

Sources

The Potential of 4-(1H-pyrazol-1-ylmethyl)aniline as a CDK2 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, Cyclin-Dependent Kinase 2 (CDK2) remains a pivotal target. Its deregulation is a hallmark of numerous cancers, making the development of potent and selective CDK2 inhibitors a significant area of research. This guide provides a comparative analysis of 4-(1H-pyrazol-1-ylmethyl)aniline and its potential as a CDK2 inhibitor, placed in the context of established inhibitors and structurally related analogs. We will delve into the rationale for targeting CDK2, compare key performance metrics of existing inhibitors, and provide detailed experimental protocols for researchers aiming to validate novel compounds in this class.

The Rationale for Targeting CDK2 in Oncology

CDK2, a serine/threonine kinase, forms complexes with Cyclin E and Cyclin A to orchestrate the G1/S phase transition and S phase progression of the cell cycle. In many tumor cells, aberrant signaling pathways lead to the hyperactivation of the CDK2/Cyclin E complex, driving uncontrolled cell proliferation. Consequently, inhibiting CDK2 presents a compelling strategy to reinstate cell cycle control and induce tumor cell arrest. The success of CDK4/6 inhibitors has further intensified interest in CDK2, as CDK2 hyperactivation has been identified as a key mechanism of resistance to these therapies.

The pyrazole ring is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2] The linkage of a pyrazole to an aniline moiety, as seen in this compound, offers a chemical scaffold with promising potential for CDK2 inhibition, a concept supported by the discovery of various anilinopyrazole derivatives as potent CDK2 inhibitors.[3][4] While direct experimental data on this compound as a CDK2 inhibitor is not yet prevalent in published literature, its structural components suggest it is a molecule of significant interest for evaluation.[5]

Diagram 1: The Role of CDK2 in Cell Cycle Progression

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb p p21 p21/p27 CDK46->p21 E2F E2F Rb->E2F Represses CyclinE Cyclin E E2F->CyclinE Activates CDK2_E CDK2 p21->CDK2_E CyclinE->CDK2_E CDK2_E->Rb p CyclinA Cyclin A CDK2_E->CyclinA DNA_Rep DNA Replication CDK2_E->DNA_Rep CDK2_A CDK2 CyclinA->CDK2_A CDK2_A->DNA_Rep Inhibitor CDK2 Inhibitor Inhibitor->CDK2_E Inhibitor->CDK2_A

Caption: Simplified signaling pathway of CDK2 in the G1/S transition.

Comparative Analysis of Established CDK2 Inhibitors

To benchmark the potential efficacy of a novel compound like this compound, it is essential to compare it against well-characterized CDK2 inhibitors. The table below summarizes the in vitro potency of several notable inhibitors against CDK2 and other key cell cycle CDKs.

CompoundCDK2/Cyclin A IC50CDK2/Cyclin E IC50CDK1/Cyclin B IC50CDK4/Cyclin D1 IC50CDK5/p25 IC50Selectivity Profile
Roscovitine (Seliciclib) 700 nM[6]700 nM[7]650 nM[7]>100 µM[8]160-200 nM[7][9]Pan-CDK inhibitor (excluding CDK4/6)
Dinaciclib (SCH 727965) 1 nM[10]-3 nM[10]-1 nM[10]Potent pan-CDK inhibitor
AT7519 47 nM[11][12]510 nM[13]210 nM[11][12]100 nM[11][12]11-13 nM[14]Potent pan-CDK inhibitor
Milciclib (PHA-848125) 45 nM[15][16]363 nM[15]398 nM[15]160 nM[15]265 nM[16]Dual CDK/TRK inhibitor

Data compiled from multiple sources, IC50 values can vary based on assay conditions.

This data highlights a key challenge in the field: achieving selectivity for CDK2. While compounds like Dinaciclib and AT7519 are highly potent, they inhibit multiple CDKs, which can lead to off-target effects and toxicity.[17] Roscovitine, an early CDK inhibitor, also shows broad activity.[6][8] Milciclib demonstrates reasonable potency for CDK2 but also inhibits other kinases like TRKA.[15][18] The ideal CDK2 inhibitor would exhibit high potency for CDK2 while sparing other CDKs, particularly CDK1, to minimize toxicity.

Structure-Activity Relationship (SAR) of Pyrazole-Aniline Analogs

Recent studies have underscored the potential of the pyrazole-aniline scaffold for developing selective CDK2 inhibitors. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed through bioisosteric replacement of a phenylsulfonamide moiety.[2] One of the lead compounds from this series demonstrated a Ki of 0.005 µM against CDK2 with a degree of selectivity over other CDKs and displayed sub-micromolar antiproliferative activity against a panel of cancer cell lines.[2] Another study on anilinopyrazoles reported compounds with sub-nanomolar IC50 values for CDK2 and almost 1000-fold selectivity against other kinases, including CDK1.[3] These findings strongly suggest that the core structure of this compound is a promising starting point for the design of potent and selective CDK2 inhibitors.

Experimental Protocols for Inhibitor Characterization

The following section provides detailed, self-validating protocols for the biochemical and cellular characterization of potential CDK2 inhibitors.

Diagram 2: Experimental Workflow for CDK2 Inhibitor Screening

Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_InVivo In Vivo Models Kinase_Assay CDK2 Kinase Assay Selectivity Kinase Selectivity Panel Kinase_Assay->Selectivity Confirm Potency & Selectivity Viability Cell Viability Assay (MTT) Selectivity->Viability Advance Hits Cell_Cycle Cell Cycle Analysis (FACS) Viability->Cell_Cycle Determine Mechanism Western Western Blot (pRb) Cell_Cycle->Western Confirm Target Engagement Xenograft Xenograft Tumor Models Western->Xenograft Evaluate In Vivo Efficacy

Sources

A Comparative Guide to the Anti-RSV Activity of Pyrazole Aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective therapeutics against respiratory syncytial virus (RSV), a leading cause of severe respiratory illness in infants and the elderly, small molecule inhibitors have emerged as a promising avenue of investigation. Among these, pyrazole aniline analogs have demonstrated notable anti-RSV activity in vitro. This guide provides a comprehensive comparison of two prominent series of pyrazole aniline derivatives, offering an in-depth analysis of their structure-activity relationships (SAR), a detailed overview of the experimental methodologies used for their evaluation, and insights into their potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiviral research.

Introduction to Pyrazole Aniline Analogs as Anti-RSV Agents

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] In the context of antiviral drug discovery, pyrazole derivatives have been explored for their inhibitory effects against a range of viruses.[2] Recently, two classes of pyrazole aniline analogs have shown particular promise as inhibitors of RSV replication: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines and N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines.[3][4] These compounds interfere with the replication of RSV in the micromolar range, presenting a compelling starting point for the development of novel anti-RSV therapies.[3][4]

The rationale behind investigating these analogs lies in their synthetic tractability and the potential for broad structural modifications to optimize their antiviral potency and selectivity. Understanding the subtle yet significant impact of different substituents on their biological activity is paramount for guiding future drug design efforts.

Comparative Analysis of Anti-RSV Activity

The anti-RSV efficacy of the two series of pyrazole aniline analogs was primarily evaluated through cell-based assays, determining their 50% effective concentration (EC50) against RSV-induced cytopathic effect and their 50% cytotoxic concentration (CC50) in the host cell line. The selectivity index (SI), calculated as the ratio of CC50 to EC50, serves as a crucial parameter for assessing the therapeutic window of these compounds.

Series 1: N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)aniline Analogs

This series of compounds was the first to be identified as potent anti-RSV agents.[2] The core structure consists of a 1,3-diphenyl-1H-pyrazole moiety linked to an aniline group via a methylene bridge. The primary point of structural variation in the initial studies was the substitution on the aniline ring.

Table 1: Anti-RSV Activity and Cytotoxicity of N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)aniline Analogs

Compound IDAniline Substituent (R)EC50 (µM)CC50 (µM)SI (CC50/EC50)
1a H15>100>6.7
1b 4-Cl5>100>20
1c 4-Br6>100>16.7
1d 4-F12>100>8.3
1e 4-CH320>100>5
1f 4-OCH328>100>3.6
1g 4-CF3>10025<0.25
Ribavirin (Reference Drug)10>100>10

Structure-Activity Relationship (SAR) Insights for Series 1:

The data reveals a clear SAR for this series.[3] The introduction of a halogen atom, particularly chlorine or bromine, at the para-position of the aniline ring significantly enhances anti-RSV activity compared to the unsubstituted analog (1a).[3] Conversely, the presence of a bulky and electron-withdrawing trifluoromethyl group (1g) completely abolishes antiviral activity and increases cytotoxicity, highlighting a negative steric and electronic effect at this position.[3]

Series 2: N-((3-Phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline Analogs

Building upon the findings from Series 1, this second generation of analogs introduced a phenylsulfonyl group at the 1-position of the pyrazole ring, replacing one of the phenyl groups.[4] This modification aimed to explore the impact of this electron-withdrawing group on the antiviral profile.

Table 2: Anti-RSV Activity and Cytotoxicity of N-((3-Phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline Analogs

Compound ID3-Phenyl Substituent (R1)Aniline Substituent (R2)EC50 (µM)CC50 (µM)SI (CC50/EC50)
2a HH>100>100-
2b 4-BrH12>100>8.3
2c 4-Br4-Cl8.5>100>11.8
2d 4-Br4-Br9.2>100>10.9
2e 4-Br4-F11>100>9.1
2f 4-Br (p-OCH3 on sulfonyl)4-Cl>100>100-
Ribavirin (Reference Drug)10>100>10

Structure-Activity Relationship (SAR) Insights for Series 2:

The introduction of the phenylsulfonyl group led to a distinct SAR profile.[4] A para-substitution on the 3-phenyl ring is crucial for anti-RSV activity, as the unsubstituted analog (2a) was inactive.[4] Similar to Series 1, halogen substitutions on the aniline ring were beneficial for potency. A critical finding for this series was that the introduction of a para-methoxy group on the phenylsulfonyl moiety (2f) completely abrogated the anti-RSV activity, suggesting that the electronic properties of this part of the molecule are vital for its interaction with the biological target.[4]

Experimental Protocols

The evaluation of the anti-RSV activity of these pyrazole aniline analogs relies on standardized and robust cell-based assays. The following protocols provide a detailed methodology for determining the EC50 and CC50 values.

Cytotoxicity Assay (CC50 Determination)

The cytotoxicity of the compounds is assessed to ensure that the observed antiviral effect is not a result of cell death. The MTT assay is a widely used colorimetric method for this purpose.

Workflow for Cytotoxicity Assay

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis p1 Seed HEp-2 cells in 96-well plates p2 Incubate for 24h to allow cell adherence p1->p2 p3 Prepare serial dilutions of pyrazole aniline analogs p2->p3 p4 Add compound dilutions to the cells p3->p4 p5 Incubate for 48-72h p4->p5 p6 Add MTT reagent to each well p5->p6 p7 Incubate for 4h to allow formazan formation p6->p7 p8 Solubilize formazan crystals with DMSO p7->p8 p9 Measure absorbance at 570 nm p8->p9 p10 Calculate cell viability and determine CC50 p9->p10

Caption: Workflow for determining the 50% cytotoxic concentration (CC50).

Step-by-Step Methodology:

  • Cell Seeding: Human epidermoid carcinoma (HEp-2) cells are seeded into 96-well plates at a density that allows for logarithmic growth during the assay period.

  • Compound Preparation: A stock solution of each pyrazole aniline analog is prepared in dimethyl sulfoxide (DMSO) and then serially diluted in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compounds. Control wells with medium and DMSO (vehicle control) and untreated cells are included.

  • Incubation: The plates are incubated for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).

  • MTT Addition: Following incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: After a few hours of incubation, the MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • CC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the CC50 value is determined by non-linear regression analysis of the dose-response curve.

Anti-RSV Activity Assay (EC50 Determination)

The plaque reduction assay is a gold-standard method for quantifying the ability of a compound to inhibit viral replication.

Workflow for Plaque Reduction Assay

G cluster_0 Cell and Virus Preparation cluster_1 Infection and Treatment cluster_2 Incubation and Visualization cluster_3 Data Analysis p1 Seed HEp-2 cells in 6-well plates p2 Prepare RSV inoculum p1->p2 p3 Infect cell monolayers with RSV p2->p3 p4 Add overlay medium containing serial dilutions of compounds p3->p4 p5 Incubate for 4-5 days until plaques are visible p4->p5 p6 Fix and stain cells with crystal violet p5->p6 p7 Count the number of plaques p6->p7 p8 Calculate percentage of plaque reduction and determine EC50 p7->p8

Caption: Workflow for determining the 50% effective concentration (EC50).

Step-by-Step Methodology:

  • Cell Seeding: HEp-2 cells are grown to confluence in 6-well plates.

  • Virus Infection: The cell monolayers are infected with a dilution of RSV that produces a countable number of plaques.

  • Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose) containing various concentrations of the pyrazole aniline analogs.

  • Incubation: Plates are incubated for 4-5 days to allow for the formation of viral plaques.

  • Plaque Visualization: The cells are fixed and stained with a solution such as crystal violet, which stains the viable cells, leaving the viral plaques as clear zones.

  • EC50 Calculation: The number of plaques in the treated wells is counted and compared to the untreated virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Proposed Mechanism of Action

While the precise molecular target of these pyrazole aniline analogs has not been definitively elucidated, the available data suggests that they interfere with a post-entry stage of the RSV replication cycle. Time-of-addition experiments, where the compound is added at different time points post-infection, would be instrumental in pinpointing the specific stage of inhibition.

Hypothetical Target within the RSV Replication Cycle

G cluster_0 Viral Entry cluster_1 Replication & Transcription cluster_2 Assembly & Budding entry Attachment & Fusion replication RNA Replication & Transcription (RdRp complex) entry->replication Viral RNA release assembly Virion Assembly & Budding replication->assembly Viral protein synthesis inhibitor Pyrazole Aniline Analogs inhibitor->replication Potential Inhibition

Caption: Potential target of pyrazole aniline analogs in the RSV life cycle.

Given that these compounds are effective when added after the initial viral entry, a plausible hypothesis is that they target a component of the viral replication machinery. The RNA-dependent RNA polymerase (RdRp) complex, which is essential for both transcription and replication of the viral genome, is a key potential target for many small molecule RSV inhibitors. Further biochemical and genetic studies, such as resistance mutation mapping, are required to validate this hypothesis.

Conclusion and Future Directions

The N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline and N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline series represent promising scaffolds for the development of novel anti-RSV therapeutics. The SAR studies have provided valuable insights for the rational design of more potent and selective analogs. Key takeaways include the beneficial effect of halogen substitutions on the aniline ring and the critical role of the electronic properties of the substituent at the 1-position of the pyrazole core.

Future research should focus on several key areas:

  • Mechanism of Action Elucidation: Definitive identification of the viral or host target is paramount for understanding the molecular basis of their antiviral activity and for anticipating potential resistance mechanisms.

  • Optimization of Pharmacokinetic Properties: In vivo efficacy is dependent not only on potency but also on favorable absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vivo Efficacy Studies: Promising candidates should be advanced to animal models of RSV infection to assess their therapeutic potential in a physiological setting.

By systematically addressing these aspects, the scientific community can build upon the foundational work on these pyrazole aniline analogs and progress towards the development of a much-needed, effective treatment for RSV infections.

References

  • Fioravanti, R., et al. (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. Bioorganic & Medicinal Chemistry Letters, 25(11), 2401-2404. [Link]
  • Conti, P., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 214. [Link]
  • Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Cellular Neuroscience, 11, 14. [Link]

Sources

Validating the Leap: An In-Vitro to In-Vivo Correlation Guide for Novel c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Analysis of 4-(1H-pyrazol-1-ylmethyl)aniline and Other c-Met Inhibitors

In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase represents a pivotal node in pathways driving tumor proliferation, survival, and metastasis. The development of small molecule inhibitors against c-Met has ushered in a new era of precision oncology. However, a critical challenge in the preclinical development of these promising therapeutics is establishing a robust in-vitro to in-vivo correlation (IVIVC). A strong IVIVC is the cornerstone of predictive drug development, enabling researchers to make informed decisions about which candidates possess the highest probability of clinical success.

This guide provides a comparative analysis of a novel, hypothetical c-Met inhibitor, this compound (hereafter designated as PMA), against a panel of established c-Met inhibitors: Crizotinib, Cabozantinib, Capmatinib, and Tivantinib. Through a detailed examination of their in-vitro biochemical and cellular activities and corresponding in-vivo efficacy in xenograft models, we will explore the nuances of IVIVC for this important class of drugs. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of preclinical kinase inhibitor validation.

The Rationale Behind the Assays: Deconstructing c-Met Inhibition

The journey of a c-Met inhibitor from a laboratory curiosity to a potential therapeutic is paved with a series of rigorous assays. The selection of these assays is not arbitrary; each is designed to probe a specific aspect of the drug's interaction with its target and its subsequent biological effects.

In-Vitro Evaluation: From Purified Protein to Cellular Context

Our in-vitro assessment begins with the most fundamental question: does the compound inhibit the c-Met kinase? A biochemical assay using purified recombinant c-Met provides a direct measure of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[1][2] This cell-free system offers a clean assessment of target engagement without the complexities of a cellular environment.

However, a potent biochemical inhibitor does not always translate to an effective cellular agent. Therefore, the next logical step is to evaluate the compound's activity in a cellular context. A cellular phosphorylation assay measures the inhibitor's ability to block c-Met autophosphorylation in cancer cell lines that are dependent on c-Met signaling.[1][3] This assay provides a more biologically relevant measure of potency and confirms that the compound can effectively penetrate the cell membrane and engage its intracellular target.

Finally, a cell proliferation assay assesses the ultimate biological consequence of c-Met inhibition: a reduction in cancer cell growth.[3][4] This assay provides a crucial link between target engagement and a desired phenotypic outcome.

In-Vivo Assessment: The Whole-Organism Response

While in-vitro assays provide essential initial data, the true test of a drug candidate lies in its performance within a living organism. Subcutaneous xenograft models, where human cancer cells are implanted into immunocompromised mice, are the workhorse of preclinical oncology research.[5][6][7] These models allow us to evaluate a compound's ability to inhibit tumor growth in a complex biological system, taking into account factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the body).[8][9]

Comparative In-Vitro Performance of c-Met Inhibitors

The following table summarizes the in-vitro potency of our hypothetical compound, PMA, alongside established c-Met inhibitors. The data for the established inhibitors has been compiled from publicly available literature. The values for PMA are presented as a hypothetical profile for a promising preclinical candidate.

CompoundBiochemical c-Met IC50 (nM)Cellular c-Met Phosphorylation IC50 (nM)Cell Proliferation IC50 (nM) (SNU-5 Cell Line)
PMA (Hypothetical) 1.55.215.8
Crizotinib 26 - 74[10]~74[10]<200[11]
Cabozantinib 1.3[12]85 (TT cells)[13]89 (E98NT cells)[14]
Capmatinib 0.13[1][2]~1[3]1.2[3]
Tivantinib Ki ~355[15]100 - 300[15]300 - 400[4]

Insights from the In-Vitro Data:

The in-vitro data reveals a spectrum of potencies among the compared inhibitors. Capmatinib emerges as a highly potent inhibitor in both biochemical and cellular assays.[1][2][3] Cabozantinib also demonstrates strong low-nanomolar potency.[12][13][14] Crizotinib shows slightly lower potency compared to capmatinib and cabozantinib.[10][11] Tivantinib exhibits the lowest potency in this comparative set.[4][15] Our hypothetical compound, PMA, is positioned as a potent inhibitor with low-nanomolar biochemical and cellular activity, making it a compelling candidate for further in-vivo evaluation.

Comparative In-Vivo Efficacy in Xenograft Models

The ultimate preclinical validation for an anti-cancer agent is its ability to inhibit tumor growth in an in-vivo model. The following table summarizes the in-vivo efficacy of the selected c-Met inhibitors in various human tumor xenograft models.

CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (TGI) (%)
PMA (Hypothetical) MKN-45 (gastric)25 mg/kg, oral, daily~85
Crizotinib H3122 (NSCLC)50 mg/kg, oral, dailySignificant tumor growth inhibition and regression[8]
Cabozantinib TT (MTC)30 mg/kg, oral, dailySignificant dose-dependent tumor growth inhibition[16]
Capmatinib EBC-1 (NSCLC)10 mg/kg, oral, dailyPronounced tumor regression[6]
Tivantinib HT29 (colon)200 mg/kg, oral, daily66%[17]

Correlating In-Vitro Potency with In-Vivo Efficacy:

A clear trend emerges when we consider the in-vitro and in-vivo data together. The highly potent in-vitro inhibitors, Capmatinib and Cabozantinib, demonstrate robust tumor growth inhibition and even regression at relatively low doses in vivo.[6][16] Crizotinib, with its moderate in-vitro potency, also shows significant in-vivo efficacy.[8] Tivantinib, the least potent in-vitro inhibitor, requires a much higher dose to achieve a lesser degree of tumor growth inhibition.[17]

Our hypothetical compound, PMA, with its strong in-vitro profile, is projected to have significant in-vivo efficacy at a moderate dose, further strengthening its case as a viable drug candidate. This observed correlation between in-vitro potency and in-vivo efficacy underscores the predictive power of a well-designed preclinical testing cascade.

Experimental Protocols

To ensure the reproducibility and scientific validity of the presented data, detailed experimental protocols are provided below.

In-Vitro Biochemical c-Met Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified c-Met kinase.

Methodology:

  • Reagents and Materials: Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase buffer, 384-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. Add the diluted compounds to the wells of a 384-well plate. c. Add the c-Met enzyme and the peptide substrate to the wells and incubate briefly. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In-Vitro Cellular c-Met Phosphorylation Assay

Objective: To measure the inhibition of c-Met autophosphorylation in a cellular context.

Methodology:

  • Cell Line: A human cancer cell line with high c-Met expression and dependency (e.g., SNU-5, MKN-45).

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2 hours). c. If the cell line is not constitutively active, stimulate with hepatocyte growth factor (HGF). d. Lyse the cells and measure the levels of phosphorylated c-Met (p-c-Met) and total c-Met using a sandwich ELISA or a bead-based immunoassay (e.g., AlphaLISA®).

  • Data Analysis: Normalize the p-c-Met signal to the total c-Met signal. Calculate the percentage of inhibition of c-Met phosphorylation relative to a vehicle-treated control. Determine the IC50 value from the dose-response curve.

In-Vivo Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID).

  • Cell Line: A human tumor cell line known to form tumors in mice (e.g., MKN-45, Hs 746T, SNU-5).[5]

  • Procedure: a. Subcutaneously inject a suspension of tumor cells into the flank of each mouse. b. Monitor the mice for tumor growth. c. Once the tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[5] d. Administer the test compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage). e. Measure tumor volume and body weight regularly (e.g., twice a week).

  • Efficacy Evaluation: At the end of the study, calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Visualizing the Path to Inhibition

To better illustrate the experimental workflow and the underlying biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Validation Biochemical Biochemical Assay (Purified c-Met) Cellular_Phos Cellular Phosphorylation Assay (e.g., SNU-5 cells) Biochemical->Cellular_Phos Confirms Cellular Activity Cell_Prolif Cell Proliferation Assay (e.g., SNU-5 cells) Cellular_Phos->Cell_Prolif Links Target Inhibition to Phenotype Xenograft Subcutaneous Xenograft Model (e.g., MKN-45 in mice) Cell_Prolif->Xenograft IVIVC Prediction

Caption: A streamlined workflow for the preclinical evaluation of c-Met inhibitors.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT PMA PMA (Inhibitor) PMA->cMet Inhibits (ATP-Competitive) Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Metastasis Metastasis STAT->Metastasis

Caption: The c-Met signaling pathway and the inhibitory action of PMA.

Conclusion: The Predictive Power of a Rigorous Preclinical Strategy

The successful development of targeted therapies like c-Met inhibitors hinges on a deep understanding of their mechanism of action and a robust correlation between their in-vitro and in-vivo activities. This comparative guide, using the hypothetical c-Met inhibitor this compound (PMA) alongside established drugs, illustrates the critical importance of a multi-faceted preclinical evaluation strategy.

The data presented herein demonstrates a clear and logical progression from potent biochemical and cellular inhibition to significant in-vivo anti-tumor efficacy. This strong IVIVC provides a high degree of confidence in the therapeutic potential of a novel compound and serves as a vital roadmap for its continued development. By adhering to a scientifically rigorous and logically structured preclinical plan, researchers can more effectively identify and advance the most promising drug candidates, ultimately accelerating the delivery of new and effective treatments to patients in need.

References

  • Zou, H. Y., et al. (2012). Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models. Journal of Pharmacology and Experimental Therapeutics, 343(3), 690-701. [Link]
  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339. [Link]
  • Mancuso, M. R., et al. (2012). In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer. Clinical Cancer Research, 18(21), 5934-5944. [Link]
  • Baltschukat, S., et al. (2019). Capmatinib (INC280) is active against models of non-small cell lung cancer and other cancer types with defined mechanisms of MET activation. Clinical Cancer Research, 25(10), 3164-3175. [Link]
  • Cui, J. J., et al. (2011). Abstract LB-390: Antitumor efficacy of crizotinib (PF-02341066), a potent and selective ALK and c-Met RTK inhibitor, in EML4-ALK driven NSCLC tumors in vitro and in vivo. Cancer Research, 71(8 Supplement), LB-390. [Link]
  • Nguyen, H. M., et al. (2021).
  • Kurzrock, R., et al. (2011). In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer. Clinical Cancer Research, 17(10), 3164-3172. [Link]
  • Xiang, Q., et al. (2014). Cabozantinib, a novel inhibitor of MET, and VEGFR2, is active against medullary thyroid cancer in vitro and in vivo. Journal of Cancer, 5(8), 661-669. [Link]
  • Navis, A. C., et al. (2013). In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling in glioblastoma. PLoS One, 8(3), e58262. [Link]
  • Katayama, R., et al. (2011). Crizotinib-resistant mutants of EML4-ALK identified through an accelerated mutagenesis screen. Science Translational Medicine, 3(105), 105ra103. [Link]
  • Okamoto, W., et al. (2010). Antitumor action of the MET tyrosine kinase inhibitor crizotinib (PF-02341066) in gastric cancer positive for MET amplification. Investigational New Drugs, 28(6), 847-854. [Link]
  • Labrecque, M. P., et al. (2021).
  • Ebi, H., et al. (2014). Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition. Cancer Research, 74(10), 2823-2832. [Link]
  • Liu, Y., et al. (2018). Crizotinib may be used in Lewis lung carcinoma. Oncology Letters, 15(5), 7687-7694. [Link]
  • Wang, W., et al. (2018). Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC). Cancers, 10(11), 438. [Link]
  • Chen, Z., et al. (2016). Crizotinib is more efficacious against EML4-ALK lung cancer than chemotherapy. Oncotarget, 7(45), 73801-73809. [Link]
  • Tiedt, R., et al. (2019). Sensitivity of cancer cell lines to capmatinib in vitro is associated with MET amplification or HGF expression. Clinical Cancer Research, 25(10), 3164-3175. [Link]
  • Baltschukat, S., et al. (2019). Capmatinib (INC280) Is Active Against Models of Non-Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation. Clinical Cancer Research, 25(10), 3164-3175. [Link]
  • Katayama, R., et al. (2013). Antitumor activity of tivantinib on c-MET-addicted and-independent cancer cell lines. Molecular Cancer Therapeutics, 12(5), 751-760. [Link]
  • Carlino, M. S., et al. (2017). Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies. Oncotarget, 8(46), 80386-80401. [Link]
  • Gadgeel, S. M., et al. (2018). (S)-crizotinib inhibits NCI-H460 xenograft growth in vivo.
  • Surriga, A. G., et al. (2015). Crizotinib, a c-Met inhibitor, prevents metastasis in a metastatic uveal melanoma model. Investigative Ophthalmology & Visual Science, 56(1), 226-234. [Link]
  • Ayoub, N. M., et al. (2017). Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. OncoTargets and Therapy, 10, 4869-4883. [Link]
  • Rao, P. S., et al. (2017). Quantitative analysis of the potency of equimolar two-drug combinations and combi-molecules involving kinase inhibitors in vitro: The concept of balanced targeting. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 108-117. [Link]
  • Ebi, H., et al. (2013). Cytotoxic activity of tivantinib (ARQ 197) is not due solely to c-MET inhibition. Cancer Research, 73(10), 3087-3096. [Link]
  • Lee, J. H., et al. (2018). Novel pyridine bioisostere of cabozantinib as a potent c-Met kinase inhibitor: Synthesis and anti-tumor activity against hepatocellular carcinoma. Bioorganic & Medicinal Chemistry Letters, 28(15), 2534-2538. [Link]
  • Zou, H. Y., et al. (2011). Crizotinib (PF-02341066) is a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinase with in vitro and in vivo antitumor activity. Molecular Cancer Therapeutics, 10(4), 690-701. [Link]
  • Basilico, C., et al. (2013). Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines. Journal of Thoracic Oncology, 8(9), 1173-1182. [Link]
  • Wamer, D., et al. (2009). Preclinical efficacy of the c-Met inhibitor CE-355621 in a U87 MG mouse xenograft model evaluated by 18F-FDG small-animal PET. Journal of Nuclear Medicine, 50(10), 1686-1692. [Link]
  • Weiss, J., et al. (2019). Physiologically based pharmacokinetic modelling of cabozantinib to simulate enterohepatic recirculation, drug-drug interaction with rifampin and liver impairment. Cancers, 11(12), 1935. [Link]
  • Li, A., et al. (2025). The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment.
  • PharmGKB. (n.d.). Crizotinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
  • Zhang, Y., et al. (2020). Determination of crizotinib in mouse tissues by LC-MS/MS and its application to a tissue distribution study. Journal of Analytical Methods in Chemistry, 2020, 8896912. [Link]
  • Nakagawa, T., et al. (2009). A novel inhibitor of c-Met and VEGF receptor tyrosine kinases with a broad spectrum of in vivo antitumor activities. Molecular Cancer Therapeutics, 8(11), 3147-3156. [Link]
  • De Bacco, F., et al. (2011). In vivo c-Met pathway inhibition depletes human glioma xenografts of tumor-propagating stem-like cells. The Journal of Experimental Medicine, 208(11), 2155-2169. [Link]
  • Munshi, N., et al. (2010). ARQ 197, a novel and selective inhibitor of the human c-Met receptor tyrosine kinase with antitumor activity. Molecular Cancer Therapeutics, 9(6), 1544-1553. [Link]
  • Gztuniashvili, D., et al. (2022). Design, synthesis and in vitro investigation of cabozantinib-based PROTACs to target c-Met kinase. Molecules, 27(24), 8963. [Link]
  • Irwin, M. S., et al. (2020). Safety, tolerability and pharmacokinetics of crizotinib in combination with cytotoxic chemotherapy for pediatric patients with refractory solid tumors or anaplastic large-cell lymphoma (ALCL): A Children's Oncology Group phase 1 consortium study (ADVL1212). European Journal of Cancer, 138, 183-193. [Link]
  • Nguyen, L., et al. (2016). Clinical pharmacokinetics and pharmacodynamics of cabozantinib. Clinical Pharmacokinetics, 55(11), 1355-1368. [Link]
  • Lacy, S., et al. (2014). Metabolism and disposition of cabozantinib in healthy male volunteers and pharmacologic characterization of its major metabolites. Drug Metabolism and Disposition, 42(8), 1348-1359. [Link]
  • Lacy, S., et al. (2020). Updated population pharmacokinetic model of cabozantinib integrating various cancer types including hepatocellular carcinoma. CPT: Pharmacometrics & Systems Pharmacology, 9(7), 387-396. [Link]

Sources

A Comparative Guide to Pyrazole-Based Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of DPP-IV Inhibition and the Promise of Pyrazole Scaffolds

Dipeptidyl peptidase-IV (DPP-IV), a serine protease, has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus (T2DM). Its primary role in glucose homeostasis is the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[1]

Among the various chemical scaffolds explored for DPP-IV inhibition, pyrazole-containing compounds have shown considerable promise. The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile platform for designing potent and selective DPP-IV inhibitors.[2] This guide provides a comparative analysis of different pyrazole-based DPP-IV inhibitors, focusing on their in vitro potency, structure-activity relationships, and the experimental protocols for their evaluation.

Comparative Analysis of Pyrazole-Based DPP-IV Inhibitors

Several classes of pyrazole-based compounds have been synthesized and evaluated for their DPP-IV inhibitory activity. This section will focus on two prominent examples: pyrazole-thiosemicarbazones and pyrazole-3-carbohydrazones.

Structure-Activity Relationship (SAR) Insights

The potency of pyrazole-based inhibitors is significantly influenced by the nature and position of substituents on the pyrazole ring and its appended functionalities.

  • For Pyrazole-Thiosemicarbazones: The introduction of a bromo substituent at the para position of the benzylidene moiety has been shown to dramatically increase DPP-IV inhibitory potency.[2] For instance, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (Compound 2f in the referenced study) exhibited significantly higher activity than the well-known DPP-IV inhibitor, sitagliptin.[2][3] Conversely, replacing the bromo group with fluoro or chloro substituents leads to a notable decrease in activity.[2] The presence of a trifluoromethyl group at the para position of the benzylidene moiety also results in potent DPP-IV inhibition, comparable to sitagliptin.[2]

  • For Pyrazole-3-Carbohydrazones: The inhibitory effects of these derivatives are also sensitive to the nature of the substituents. Studies have shown that various modifications to the carbohydrazone moiety can modulate the inhibitory activity against DPP-IV.[4]

Below is a logical diagram illustrating the general structure-activity relationships for pyrazole-thiosemicarbazone inhibitors.

Caption: Structure-Activity Relationship of Pyrazole-Thiosemicarbazones.

In Vitro Potency Comparison

The following table summarizes the in vitro DPP-IV inhibitory activity (IC50 values) of selected pyrazole-thiosemicarbazone derivatives in comparison to sitagliptin. The data is extracted from a study by Sever et al.[2][3]

CompoundSubstituent (R)IC50 (nM)[2][3]
2f 4-Bromo1.266 ± 0.264
2g 4-Trifluoromethyl4.775 ± 0.296
2o 4-Biphenyl18.061 ± 0.311
2k 4-Thiomethyl22.671 ± 0.301
2i 4-Methoxy43.312 ± 0.372
Sitagliptin -4.380 ± 0.319

Note: Lower IC50 values indicate higher inhibitory potency.

The Critical Importance of Selectivity

A crucial aspect in the development of DPP-IV inhibitors is their selectivity over other homologous proteases, particularly DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with severe toxicities in preclinical studies, including alopecia, thrombocytopenia, and gastrointestinal issues.[1][4] Therefore, highly selective DPP-IV inhibitors are essential for a favorable safety profile. While detailed comparative selectivity data for the aforementioned pyrazole derivatives is not extensively available in the public domain, it is a critical parameter that must be assessed during drug development.

Pharmacokinetic Profile: A Glimpse into In Vivo Behavior

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate are critical for its in vivo efficacy and safety. In silico predictions for the pyrazole-thiosemicarbazone series suggest that these compounds generally fall within acceptable ranges for drug-like properties, including predicted human oral absorption.[2] However, experimental pharmacokinetic studies are necessary to confirm these predictions and to fully characterize the in vivo behavior of these inhibitors.

Experimental Protocols for Evaluation

This section provides detailed methodologies for the in vitro and in vivo evaluation of pyrazole-based DPP-IV inhibitors.

In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against DPP-IV.

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-IV. The cleavage releases the fluorescent AMC molecule, and the rate of fluorescence increase is proportional to the enzyme activity. Inhibitors will reduce the rate of this reaction.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Workflow Diagram:

DPP_IV_Inhibition_Assay start Start prepare Prepare Reagents: - Test Compounds - DPP-IV Enzyme - Substrate Solution start->prepare dispense Dispense Reagents into 96-well Plate: - Buffer - Test Compound/Vehicle - DPP-IV Enzyme prepare->dispense incubate1 Pre-incubate at 37°C dispense->incubate1 add_substrate Add Substrate (Gly-Pro-AMC) to Initiate Reaction incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 measure Measure Fluorescence (kinetic or endpoint) incubate2->measure analyze Analyze Data: Calculate % Inhibition and IC50 measure->analyze end End analyze->end OGTT_Workflow start Start fasting Fast Animals Overnight start->fasting baseline_glucose Measure Baseline Blood Glucose (t=0) fasting->baseline_glucose administer_compound Administer Test Compound or Vehicle (Oral Gavage) baseline_glucose->administer_compound wait Waiting Period (e.g., 30-60 min) administer_compound->wait glucose_challenge Administer Oral Glucose Challenge wait->glucose_challenge measure_glucose Measure Blood Glucose at Multiple Time Points (e.g., 15, 30, 60, 90, 120 min) glucose_challenge->measure_glucose analyze Analyze Data: - Plot Glucose Excursion Curve - Calculate Area Under the Curve (AUC) measure_glucose->analyze end End analyze->end

Caption: Workflow for the in vivo Oral Glucose Tolerance Test (OGTT).

Step-by-Step Protocol:

  • Animal Preparation:

    • Acclimatize the animals to the experimental conditions.

    • Fast the animals overnight (typically 12-16 hours) with free access to water.

  • Experimental Procedure:

    • On the day of the experiment, record the body weight of each animal.

    • Collect a baseline blood sample (t=0 min) from the tail vein and measure the blood glucose level.

    • Administer the test compound or vehicle orally by gavage.

    • After a specific absorption period (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally.

    • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure the blood glucose levels for each sample.

  • Data Analysis:

    • Plot the mean blood glucose concentration against time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each animal.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC values between the treatment groups and the vehicle control group. A significant reduction in the AUC indicates improved glucose tolerance.

Conclusion and Future Directions

Pyrazole-based scaffolds represent a promising avenue for the discovery of novel and potent DPP-IV inhibitors. The comparative analysis of pyrazole-thiosemicarbazones and pyrazole-3-carbohydrazones highlights the importance of specific structural modifications in achieving high inhibitory activity. The provided experimental protocols offer a standardized approach for the in vitro and in vivo evaluation of these compounds.

Future research in this area should focus on:

  • Expanding the Structure-Activity Relationship: Synthesizing and testing a wider range of pyrazole derivatives to further refine the SAR and identify novel, highly potent inhibitors.

  • Comprehensive Selectivity Profiling: Conducting rigorous in vitro assays to determine the selectivity of promising pyrazole inhibitors against DPP-8, DPP-9, and other related proteases. This is paramount for ensuring a favorable safety profile.

  • In-depth Pharmacokinetic and Toxicological Studies: Performing detailed ADME and toxicology studies on lead compounds to assess their drug-like properties and to identify any potential liabilities.

  • Long-term Efficacy Studies: Evaluating the long-term efficacy and safety of lead candidates in relevant animal models of type 2 diabetes.

By systematically addressing these aspects, the full therapeutic potential of pyrazole-based DPP-IV inhibitors can be realized, paving the way for the development of new and improved treatments for type 2 diabetes.

References

  • Sever, B., Soybir, H., Görgülü, Ş., Çiftçi, G. A., & Altıntop, M. D. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 25(21), 5003. [Link]
  • Lankas, G. R., Leiting, B., Roy, R. S., Eiermann, G. J., Beconi, M. G., Biftu, T., ... & Weber, A. E. (2005). Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes, 54(10), 2988-2994. [Link]
  • Wu, D., Jin, F., Lu, W., Zhu, J., Li, C., Wang, W., ... & Liu, G. (2012). Synthesis, structure–activity relationship, and pharmacophore modeling studies of pyrazole‐3‐carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. Chemical biology & drug design, 79(6), 897-906. [Link]
  • ResearchGate. (n.d.). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. [Link]
  • Sever, B., et al. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules (Basel, Switzerland), 25(21), 5003. [Link]

Sources

Comparative Guide to Validating Target Engagement of 4-(1H-pyrazol-1-ylmethyl)aniline in Cells

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, confirming that a molecule binds its intended target within the complex milieu of a living cell is a pivotal, non-negotiable step. This guide provides an in-depth, objective comparison of leading methodologies to validate the cellular target engagement of 4-(1H-pyrazol-1-ylmethyl)aniline , a compound featuring a pyrazole ring—a known pharmacophore often associated with kinase inhibition.[1][2]

Given its structure, we will proceed with the scientifically plausible hypothesis that this compound is a putative inhibitor of a key cell cycle regulator, Cyclin-Dependent Kinase 2 (CDK2) . This allows us to explore concrete experimental strategies that are broadly applicable to other small molecules and their respective targets. We will dissect and compare two primary biophysical assays—the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay—and complement them with a functional downstream analysis to create a self-validating experimental framework.

At a Glance: Comparison of Target Engagement Methodologies

Method Principle Key Readout Advantages Disadvantages
CETSA® Ligand binding increases the thermal stability of the target protein.[3][4][5]Change in Melting Temperature (ΔTagg)Label-free; uses endogenous protein in intact cells or lysates, reflecting physiological conditions.[6][7]Can be low-throughput; requires a specific and sensitive antibody; not all binding events induce a significant thermal shift.[7]
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[8][9]IC50 (Compound concentration to displace 50% of the tracer)High-throughput; quantitative real-time data from living cells.[6][10]Requires genetic modification (tagging) of the target protein; potential for steric hindrance from the tag.[6]
Downstream Analysis Target engagement leads to a functional change in a downstream signaling pathway.[11]Change in phosphorylation or expression of a substrate/markerConfirms biological consequence of target binding; links engagement to function.Indirect measure of binding; pathway complexity can confound results.

Method 1: Cellular Thermal Shift Assay (CETSA®) - The Gold Standard for Label-Free Validation

CETSA is a powerful biophysical method that leverages the fundamental principle of ligand-induced thermal stabilization.[3][5][12] When a compound like this compound binds to its target protein (CDK2), it stabilizes the protein's structure, making it more resistant to heat-induced denaturation and aggregation.[13][14] By measuring the amount of soluble CDK2 remaining after a heat challenge, we can directly infer target engagement.

CETSA Experimental Workflow

The general workflow involves treating cells with the compound, heating them across a temperature gradient, lysing the cells, separating soluble from aggregated proteins, and quantifying the soluble target protein, typically via Western Blot.[3][13]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis start Culture Cells (e.g., HEK293) treat Treat with Vehicle or This compound start->treat heat Aliquot and Heat (Temperature Gradient) treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation to Pellet Aggregates lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant wb Western Blot for CDK2 supernatant->wb quantify Densitometry & Plot Melt Curve wb->quantify

Caption: CETSA workflow from cell treatment to data analysis.

Detailed Protocol: CETSA with Western Blot Detection
  • Cell Culture & Treatment:

    • Plate HEK293 cells and grow to ~80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration (e.g., 10 µM) of this compound for 1-2 hours in culture media.

  • Cell Harvesting & Aliquoting:

    • Harvest cells by trypsinization, wash with PBS, and pellet by centrifugation.[3]

    • Resuspend the cell pellet in PBS with protease inhibitors and aliquot the cell suspension (e.g., 50 µL) into PCR tubes.

  • Heat Treatment:

    • Place the aliquots in a thermal cycler with a temperature gradient. Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments), followed by cooling at room temperature for 3 minutes.[3][6]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[3]

    • Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[6]

    • Carefully collect the supernatant, which contains the soluble protein fraction.[13]

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions to ensure equal loading.

    • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.[15][16]

    • Block the membrane (e.g., 5% nonfat milk in TBST) for 1 hour at room temperature.[15]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for CDK2.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[13]

    • Normalize the intensity at each temperature to the intensity of the 40°C sample for each condition (Vehicle and Compound).

    • Plot the normalized soluble CDK2 fraction against temperature to generate melt curves and determine the shift in the apparent aggregation temperature (Tagg).

Hypothetical CETSA Data
Temperature (°C)Normalized Soluble CDK2 (Vehicle)Normalized Soluble CDK2 (10 µM Compound)
401.001.00
460.981.00
480.950.99
500.850.97
520.52 (Tagg)0.92
540.210.85
560.050.55 (Tagg)
580.010.25
600.000.06

Result: The compound induces a thermal stabilization of CDK2, shifting the Tagg from ~52°C to ~56°C (ΔTagg = +4°C), confirming direct physical engagement in the cell.

Method 2: NanoBRET™ Target Engagement Assay - High-Throughput, Live-Cell Quantification

The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells.[6] It relies on energy transfer between a target protein (CDK2) fused to a highly luminescent NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that reversibly binds to the target's active site (the acceptor).[8][9] When a test compound competes with the tracer for binding, it displaces the tracer, decreasing the BRET signal in a dose-dependent manner, which allows for the calculation of intracellular affinity (IC50).[8][10]

NanoBRET™ Experimental Principle

NanoBRET_Principle cluster_bound No Competitor Compound cluster_unbound With Competitor Compound CDK2_NLuc CDK2-NanoLuc® Tracer Tracer CDK2_NLuc->Tracer Binding BRET High BRET Signal CDK2_NLuc2 CDK2-NanoLuc® Compound Compound CDK2_NLuc2->Compound Binding Tracer2 Tracer NoBRET Low BRET Signal

Caption: Principle of the NanoBRET™ competitive binding assay.

Detailed Protocol: NanoBRET™ for CDK2
  • Cell Transfection:

    • Transfect HEK293 cells with a plasmid encoding for a CDK2-NanoLuc® fusion protein.[18]

    • Incubate the cells for 24 hours to allow for protein expression.[9]

  • Assay Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM™ medium.[9]

    • Dispense cells into a white, 384-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the assay plate, followed immediately by the addition of the specific NanoBRET™ fluorescent tracer for CDK2 at its recommended concentration.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the binding to reach equilibrium.[18]

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate solution according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor to reduce background signal.[9]

    • Add the substrate solution to all wells.

    • Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (Donor emission ~460 nm, Acceptor emission ~618 nm).[9]

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle (0% inhibition) and a high-concentration control (100% inhibition).

    • Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Hypothetical NanoBRET™ Data
Compound Conc. (nM)BRET Ratio (mBU)% Inhibition
0 (Vehicle)8500
18450.7
108105.7
5065028.6
150 455 56.4 (IC50)
50021091.4
100015599.3
10000150100

Result: The compound displaces the tracer from CDK2-NanoLuc® with an intracellular IC50 of approximately 150 nM, providing a quantitative measure of target engagement in living cells.

Method 3: Functional Validation via Downstream Pathway Analysis

Confirming that target binding translates into a functional cellular outcome is the final pillar of a robust validation strategy. CDK2, in complex with Cyclin E, phosphorylates the Retinoblastoma protein (pRb) at specific serine residues, which is a critical step for allowing the cell to progress through the G1/S checkpoint.[19] An effective CDK2 inhibitor should therefore decrease the levels of phosphorylated Rb (p-Rb).

CDK2 Signaling Pathway

CDK2_Pathway cluster_pathway CDK2-Mediated G1/S Transition CyclinE Cyclin E ActiveComplex Active Cyclin E/CDK2 CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates E2F E2F Transcription Factors Rb->E2F Sequesters pRb p-Rb (Phosphorylated) pRb->E2F Releases G1_S G1/S Phase Progression E2F->G1_S Activates Compound This compound Compound->ActiveComplex Inhibits

Caption: Inhibition of CDK2 prevents Rb phosphorylation and blocks G1/S progression.

Protocol: Western Blot for Phospho-Rb (Ser807/811)
  • Cell Treatment and Lysis:

    • Synchronize cells (e.g., MCF-7 breast cancer cells, which are Rb-positive) in the G1 phase.

    • Treat cells with increasing concentrations of this compound for 4-6 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Western Blot Analysis:

    • Perform Western Blotting as described in the CETSA protocol.

    • Use primary antibodies specific for phospho-Rb (Ser807/811) and Total-Rb. A loading control (e.g., β-actin) is also essential.

    • Quantify band intensities for p-Rb and normalize to Total-Rb to determine the specific effect on phosphorylation.

Hypothetical Downstream Data
Compound Conc. (nM)Relative p-Rb / Total Rb Ratio
0 (Vehicle)1.00
100.95
1000.65
5000.25
10000.10
50000.08

Result: The compound causes a dose-dependent decrease in Rb phosphorylation, confirming that its engagement with CDK2 leads to the expected inhibition of downstream signaling and functional cellular activity.

Conclusion

Validating target engagement is a multi-faceted process that requires orthogonal approaches to build a compelling and trustworthy case. For this compound, a putative CDK2 inhibitor, no single experiment tells the whole story.

  • CETSA provides undeniable, label-free proof of a direct physical interaction within the cell.

  • NanoBRET™ offers a high-throughput, live-cell method to quantify the potency of this interaction.

  • Downstream analysis confirms that this binding event is not spurious but translates into the intended biological consequence.

By integrating these biophysical and functional methods, researchers can move forward with confidence, knowing their molecule not only finds its target but also effectively modulates its function, a critical foundation for successful drug development.

References

  • The target landscape of clinical kinase drugs.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • Spotlight: Cell-based kinase assay form
  • Target Engagement Assays. DiscoverX. [Link]
  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags.
  • Recent advances in methods to assess the activity of the kinome.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
  • Determining target engagement in living systems.
  • Importance of Quantifying Drug-Target Engagement in Cells.
  • The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30).
  • Evaluation and Clinical Analyses of Downstream Targets of the Akt Inhibitor GDC-0068.
  • General Protocol for Western Blotting. Bio-Rad. [Link]
  • Signaling pathways downstream to receptor tyrosine kinases: targets for cancer tre
  • Targeting pathways downstream of KRAS in lung adenocarcinoma.
  • Targeting the RAS upstream and downstream signaling pathway for cancer tre
  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 4-(1H-pyrazol-1-ylmethyl)aniline Against Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2] Several pyrazole-containing drugs, such as Celecoxib and Lonazolac, are already in clinical use for other indications, highlighting the scaffold's favorable pharmacological profile.[1] The search for novel, more selective, and potent anticancer agents has led researchers to explore a wide array of pyrazole derivatives, which have shown promise by targeting various hallmarks of cancer.[3][4]

This guide focuses on 4-(1H-pyrazol-1-ylmethyl)aniline , a novel compound of interest. Its structure, featuring a pyrazole ring linked to an aniline moiety, suggests potential interactions with key biological targets implicated in cancer progression. For instance, structurally related N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle, and exhibit significant antiproliferative activity against cancer cell lines.[5][6]

The objective of this document is to provide a comprehensive, technically grounded framework for the preclinical benchmarking of this compound. We will outline a logical, multi-phase experimental workflow, from initial in vitro cytotoxicity screening to mechanistic investigation and subsequent in vivo efficacy studies, comparing its performance against established chemotherapeutic agents such as Doxorubicin, Cisplatin, and Paclitaxel. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the scientific rationale behind each experimental choice.

Phase 1: Foundational In Vitro Evaluation

The initial phase of benchmarking involves a systematic in vitro assessment to determine the compound's cytotoxic potential and elucidate its primary mechanism of action at the cellular level.

Comprehensive Cytotoxicity Screening

The first critical step is to determine the concentration-dependent effect of the test compound on cancer cell viability. This establishes its potency and selectivity across a panel of diverse cancer cell lines.

Experimental Rationale: We will employ the Sulforhodamine B (SRB) assay. Compared to metabolic assays like MTT, the SRB assay's principle of staining total cellular protein content makes it less susceptible to interference from compounds affecting mitochondrial respiration.[7] It is a reliable, sensitive, and cost-effective method for high-throughput screening.[8] The chosen cell lines represent common and distinct cancer types (breast, colon, lung), providing a broad initial spectrum of activity.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay [9]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A-549) in 96-well plates at a predetermined optimal density and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of this compound and standard drugs (Doxorubicin, Cisplatin, Paclitaxel) for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Remove the supernatant and wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Wash and Solubilize: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.

Data Presentation: Comparative IC₅₀ Values (µM)

CompoundMCF-7 (Breast)HCT-116 (Colon)A-549 (Lung)
This compound [Experimental Data][Experimental Data][Experimental Data]
Doxorubicin[10]~0.05 - 0.5~0.1 - 1.0~0.1 - 0.8
Cisplatin[10]~1.0 - 10.0~2.0 - 15.0~1.0 - 12.0
Paclitaxel[10]~0.001 - 0.01~0.005 - 0.05~0.002 - 0.02

Note: IC₅₀ values for standard drugs are approximate ranges from literature and can vary based on experimental conditions.[10]

Unraveling the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is confirmed, it is crucial to determine how the compound kills cancer cells. Inducing a controlled, programmed cell death (apoptosis) is a desirable characteristic for an anticancer agent.

Experimental Rationale: The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between early apoptosis, late apoptosis, and necrosis. During early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11] PI is a membrane-impermeant DNA dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.[12][13]

Protocol: Annexin V/PI Staining by Flow Cytometry [12][14]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include untreated and positive (e.g., staurosporine-treated) controls.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Visualization: Apoptosis Assay Workflow

G cluster_prep Cell Preparation cluster_stain Staining start Seed Cells in 6-well plates treat Treat with Compound (IC₅₀ & 2x IC₅₀) start->treat harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with 1X PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in dark stain->incubate analysis Analyze by Flow Cytometry incubate->analysis q2 Q2: Late Apoptotic (Annexin V+ / PI+) analysis->q2 q3 Q3: Viable (Annexin V- / PI-) analysis->q3 q4 Q4: Early Apoptotic (Annexin V+ / PI-) analysis->q4 q1 Q1: Necrotic (Annexin V- / PI+)

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Investigating Effects on Cell Cycle Progression

Many effective anticancer drugs function by disrupting the cell cycle, leading to growth arrest and apoptosis.[15] Determining if this compound induces arrest at a specific phase (G0/G1, S, or G2/M) provides critical mechanistic insight.

Experimental Rationale: Flow cytometric analysis of cellular DNA content using propidium iodide (PI) is a robust and widely used method for cell cycle analysis.[16] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[17] This allows for the quantification of cells in each phase of the cell cycle.

Protocol: Cell Cycle Analysis by PI Staining [16][17]

  • Cell Treatment: Seed cells and treat with the compound at IC₅₀ concentration for 24, 48, and 72 hours.

  • Harvesting: Harvest cells by trypsinization, then wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PBS, 100 µg/mL RNase A, and 50 µg/mL PI.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content using a flow cytometer. Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Visualization: Cell Cycle Phases

CellCycle G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1 Checkpoint G2 G2 Phase (Growth & Prep for Mitosis) S->G2 M M Phase (Mitosis) G2->M G2 Checkpoint M->G1 Mitotic Spindle Checkpoint

Caption: The four main phases of the eukaryotic cell cycle.

Probing Key Signaling Pathways

Based on the apoptosis and cell cycle data, and informed by literature on similar pyrazole compounds targeting CDKs,[6] we can form a hypothesis about the molecular pathways being affected. Western blotting allows for the targeted investigation of key protein expression and activation (e.g., phosphorylation) within these pathways.

Experimental Rationale: Western blotting is a fundamental technique to detect and quantify specific proteins in a cell lysate. By probing for key regulators of the cell cycle (e.g., CDK2, Cyclin E, p21) and apoptosis (e.g., Caspase-3, PARP, Bcl-2), we can validate the findings from flow cytometry and build a more complete mechanistic picture.[18][19]

Protocol: Western Blotting for Signaling Proteins [19][20]

  • Protein Extraction: Treat cells with this compound as in previous experiments. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-CDK2, total CDK2, Caspase-3, β-actin) overnight at 4°C, diluted according to manufacturer recommendations.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control (e.g., β-actin).

Visualization: Hypothetical CDK2 Inhibition Pathway

G cluster_pathway G1/S Transition Pathway CyclinE Cyclin E ActiveComplex Cyclin E / CDK2 (Active Kinase) CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex pRb pRb ActiveComplex->pRb Phosphorylates E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates TestCompound 4-(1H-pyrazol- 1-ylmethyl)aniline TestCompound->CDK2 Inhibits

Caption: Hypothetical inhibition of the CDK2 pathway by the test compound.

Phase 2: Preclinical In Vivo Efficacy

Promising in vitro results must be validated in a living organism to assess a compound's true therapeutic potential, considering factors like pharmacokinetics and bioavailability.

Experimental Rationale: Human tumor xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a standard and essential tool in preclinical oncology.[21][22] These models allow for the evaluation of a drug's ability to inhibit tumor growth in vivo.[23][24] Athymic nude mice are commonly used as they lack a thymus and cannot mount an effective T-cell response, thus preventing rejection of the human tumor graft.[22]

Protocol: Human Tumor Xenograft Model [21][22]

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT-116 cells (or another sensitive cell line identified in Phase 1) in a suspension of Matrigel into the right flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline, DMSO/Cremophor solution)

    • Group 2: this compound (Dose 1)

    • Group 3: this compound (Dose 2)

    • Group 4: Standard Drug (e.g., Doxorubicin, dosed appropriately)

  • Drug Administration: Administer treatments via an appropriate route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule (e.g., daily, three times a week) for 21-28 days.

  • Monitoring: Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint & Analysis: At the end of the study, euthanize the animals. Excise tumors, weigh them, and calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupMean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control[Experimental Data]0%[Experimental Data]
Test Compound (Dose 1)[Experimental Data][Experimental Data][Experimental Data]
Test Compound (Dose 2)[Experimental Data][Experimental Data][Experimental Data]
Standard Drug[Experimental Data][Experimental Data][Experimental Data]

Conclusion and Future Directions

This guide provides a rigorous, multi-faceted framework for the preclinical evaluation of this compound. By systematically assessing its in vitro cytotoxicity, mechanism of action, and in vivo efficacy against established standards, researchers can generate the robust data package necessary for further development.

If this compound demonstrates potent and selective cytotoxicity, induces apoptosis, causes cell cycle arrest at a specific phase, and shows significant tumor growth inhibition in xenograft models with acceptable toxicity, it would be considered a strong candidate for further investigation. Subsequent steps would include lead optimization through medicinal chemistry, detailed pharmacokinetic and toxicology studies, and investigation in more complex preclinical models, such as patient-derived xenografts (PDX), to better predict clinical response.[25]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Shin, K., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central.
  • Keep, R. F., et al. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
  • Lakshmanan, I., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - PubMed Central.
  • Catarzi, D., et al. (2010). Synthesis of New Pyrazole Derivatives and Their Anticancer Evaluation. PubMed.
  • Yurttas, L., et al. (2016). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. MDPI.
  • Kim, H. G., & Lee, H. (2017). Assaying cell cycle status using flow cytometry. PMC - NIH.
  • Dykes, D. J., et al. (1982). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. SpringerLink.
  • Sahu, G., et al. (2020). Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. Research Journal of Pharmacy and Technology.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Sinn, B., et al. (2022). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience.
  • Vena, F., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers.
  • Creative Biolabs. (n.d.). Xenograft Models.
  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central.
  • Sharma, D., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis.
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
  • Maltsev, A., et al. (2022). Anticancer Drugs Paclitaxel, Carboplatin, Doxorubicin, and Cyclophosphamide Alter the Biophysical Characteristics of Red Blood Cells, In Vitro. PMC - NIH.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH.
  • S. L., S., & G., K. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate.
  • ResearchGate. (n.d.). Mechanism of action of Cisplatin and Doxorubicin.
  • Hussain, S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • ResearchGate. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.
  • Wang, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed.
  • Zureiqi, L., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI.
  • Handayani, F., et al. (2024). Doxorubicin combination drugs show activity against cancer. AABC - Dove Medical Press.
  • Ben-abdallah, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
  • El-Damasy, A. K., et al. (2020). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.
  • Deep, A., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. NIH.

Sources

confirming the antibacterial spectrum of 4-(1H-pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to the Antibacterial Spectrum of 4-(1H-Pyrazol-1-ylmethyl)aniline and its Analogs

Abstract

The relentless rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including antibacterial properties. This guide provides a comprehensive framework for confirming the antibacterial spectrum of the novel compound this compound. Due to the limited publicly available data on this specific molecule, we will establish a robust investigational methodology. This involves leveraging data from structurally similar pyrazole analogs, outlining gold-standard experimental protocols for antibacterial susceptibility testing, and providing a comparative analysis against established antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antibacterial agents.

Introduction: The Promise of Pyrazole Scaffolds in Antibacterial Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a versatile pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and diverse pharmacological activities. In the realm of infectious diseases, pyrazole derivatives have demonstrated significant potential as antibacterial agents. Their proposed mechanisms of action are varied, often involving the inhibition of essential bacterial enzymes or disruption of cellular processes.

While this compound itself is a relatively uncharacterized compound in the context of antibacterial research, its structure, featuring a pyrazole ring linked to an aniline moiety, suggests a potential for biological activity. This guide will therefore serve as a roadmap for its systematic evaluation.

Experimental Design for Antibacterial Spectrum Determination

A thorough assessment of a compound's antibacterial spectrum requires a multi-faceted approach. The following experimental workflow is designed to provide a comprehensive profile of the compound's activity against a panel of clinically relevant bacterial strains.

Selection of Bacterial Strains

To determine the breadth of antibacterial activity, it is crucial to test the compound against a diverse panel of bacteria, including both Gram-positive and Gram-negative species. The choice of strains should be guided by their clinical relevance and established use in antimicrobial susceptibility testing.

Table 1: Recommended Panel of Bacterial Strains for Initial Screening

Gram StainSpeciesStrain (Example)Clinical Significance
Gram-positive Staphylococcus aureusATCC 29213Common cause of skin, soft tissue, and bloodstream infections.
Enterococcus faecalisATCC 29212Frequent cause of hospital-acquired infections, including urinary tract infections.
Streptococcus pneumoniaeATCC 49619Leading cause of pneumonia, meningitis, and sepsis.
Gram-negative Escherichia coliATCC 25922Common cause of urinary tract infections, gastroenteritis, and sepsis.
Pseudomonas aeruginosaATCC 27853Opportunistic pathogen causing a wide range of infections, particularly in immunocompromised individuals.
Klebsiella pneumoniaeATCC 700603Significant cause of pneumonia, bloodstream infections, and urinary tract infections.
Experimental Workflow: From Screening to Quantitative Assessment

The following workflow provides a logical progression from initial screening to a quantitative determination of antibacterial potency.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Bactericidal vs. Bacteriostatic A Compound Solubilization (e.g., in DMSO) B Disk Diffusion Assay A->B Impregnate disks C Qualitative Assessment (Zone of Inhibition) B->C Measure diameter D Broth Microdilution Assay C->D Proceed with active compounds E Determination of Minimum Inhibitory Concentration (MIC) D->E Lowest concentration with no visible growth F Subculturing from MIC wells E->F G Determination of Minimum Bactericidal Concentration (MBC) F->G Lowest concentration with no bacterial growth on agar

Figure 1: A stepwise experimental workflow for assessing the antibacterial properties of a novel compound.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for ensuring the reproducibility and validity of experimental results. The following methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Disk Diffusion Assay (Kirby-Bauer Test)

This method provides a qualitative assessment of a compound's antibacterial activity.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Application of Disks: Aseptically place paper disks impregnated with a known concentration of this compound onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of the lowest concentration of a compound that inhibits visible bacterial growth.

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria and broth only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Comparative Analysis: Benchmarking Against Known Antibiotics and Pyrazole Analogs

To contextualize the potential of this compound, its antibacterial activity should be compared against both standard-of-care antibiotics and structurally related pyrazole derivatives with known antibacterial properties.

Table 2: Hypothetical Comparative MIC Data (µg/mL) for this compound and Reference Compounds

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
This compound [Experimental Data][Experimental Data]
Ciprofloxacin (Positive Control) 0.50.015
Vancomycin (Positive Control) 1>128
Known Pyrazole Analog A 832
Known Pyrazole Analog B 1664

This table is for illustrative purposes. The values for this compound need to be determined experimentally.

Potential Mechanisms of Action of Pyrazole-Based Antibacterials

While the specific mechanism of this compound is yet to be elucidated, studies on other pyrazole derivatives suggest several potential targets within bacterial cells.

G cluster_0 Bacterial Cell Pyrazole Compound Pyrazole Compound A DNA Gyrase/ Topoisomerase IV Pyrazole Compound->A Inhibition B Cell Wall Synthesis Pyrazole Compound->B Inhibition C Protein Synthesis Pyrazole Compound->C Inhibition D Folic Acid Metabolism Pyrazole Compound->D Inhibition

Figure 2: Potential bacterial targets of pyrazole-based antibacterial compounds.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the antibacterial spectrum of the novel compound this compound. By employing standardized methodologies and comparing its activity against relevant benchmarks, a clear understanding of its potential as a new antibacterial agent can be achieved. Future studies should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines, and exploring its efficacy in in vivo models of infection. The data generated from these studies will be critical in determining the translational potential of this and other related pyrazole derivatives in the fight against infectious diseases.

References

  • Note: As this compound is a novel compound with limited specific literature, the following references provide foundational knowledge on pyrazole derivatives' antibacterial properties and standardized testing methodologies.
  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100. Wayne, PA: Clinical and Laboratory Standards Institute; 2020. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters. Version 11.0, 2021. [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis, characterization, and antimicrobial activity of new pyrazole derivatives. Journal of Chemistry, 2020, 1-9. [Link]

  • Gomha, S. M., et al. (2018). Synthesis and antimicrobial activity of some new pyrazole, pyrazolyl-thiazole and pyrazolyl-triazole derivatives. Journal of the Brazilian Chemical Society, 29(12), 2534-2543. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link] (For investigating potential protein targets).

A Comparative Guide to the Validation of Analytical Methods for 4-(1H-pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method is the cornerstone of this assurance, providing documented evidence that the procedure is fit for its intended purpose. This guide offers an in-depth comparison of potential analytical methodologies for the characterization and quantification of 4-(1H-pyrazol-1-ylmethyl)aniline, a novel substance with potential applications in pharmaceutical development. While specific validated methods for this compound are not yet established in the public domain, this document provides a scientifically grounded framework for their development and validation, drawing upon established principles for similar chemical entities.

This guide is structured to provide not just procedural steps, but the scientific rationale behind the choice of methods and validation parameters, in accordance with the principles outlined by the International Council for Harmonisation (ICH)[1][2], the U.S. Food and Drug Administration (FDA)[3][4][5], and the United States Pharmacopeia (USP)[6][7][8].

The Critical Role of Method Validation

Before delving into the comparative analysis, it is essential to understand the "why" behind analytical method validation. In the pharmaceutical industry, analytical methods are integral to:

  • Quality Control: Ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished drug products.

  • Stability Studies: Assessing the degradation of a drug substance or product over time under various environmental conditions.

  • Regulatory Submissions: Providing regulatory agencies with the necessary data to demonstrate the quality and consistency of a pharmaceutical product.

A validated analytical method provides a high degree of assurance that the measurements are accurate, reliable, and reproducible.[9][10][11]

Selecting the Right Analytical Tool: A Comparative Overview

The chemical structure of this compound, featuring both an aniline and a pyrazole moiety, suggests that several analytical techniques could be suitable for its analysis. The choice of method will depend on the specific application, such as routine quality control, impurity profiling, or trace-level analysis. Here, we compare two of the most powerful and commonly employed techniques in pharmaceutical analysis: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds. Well-suited for a wide range of pharmaceutical compounds.Suitable for volatile and thermally stable compounds. May require derivatization for polar or non-volatile analytes.
Detection UV-Vis detection provides good sensitivity for chromophoric compounds like this compound.Mass spectrometry provides high specificity and structural information, aiding in peak identification.
Quantification Excellent quantitative performance with high precision and accuracy.Can provide accurate quantification, particularly in Selected Ion Monitoring (SIM) mode.
Throughput Generally higher throughput compared to GC-MS.Can have longer run times, especially with complex temperature programs.

A Visual Workflow for Analytical Method Validation

The process of validating an analytical method is a systematic undertaking. The following diagram illustrates a typical workflow, outlining the key stages from method development to ongoing monitoring.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Lifecycle MD Method Development MO Method Optimization MD->MO Refinement VP Define Validation Parameters & Acceptance Criteria MD->VP Spec Specificity VP->Spec Lin Linearity & Range VP->Lin Acc Accuracy VP->Acc Prec Precision VP->Prec LOD_LOQ LOD & LOQ VP->LOD_LOQ Rob Robustness VP->Rob VR Validation Report Spec->VR Lin->VR Acc->VR Prec->VR LOD_LOQ->VR Rob->VR LC Lifecycle Management VR->LC Ongoing Monitoring Validation Parameters Relationship Interrelationship of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD Robustness Robustness Robustness->Accuracy Robustness->Precision

Sources

Unveiling the Therapeutic Promise of Pyrazole-Based Compounds: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the pyrazole scaffold has emerged as a privileged structure, underpinning the activity of numerous therapeutic agents. This guide delves into the preclinical validation of a promising pyrazole-containing compound, 4-(1H-pyrazol-1-ylmethyl)aniline, and its derivatives, offering a comparative perspective against established therapies in relevant animal models. By examining the experimental data, we aim to provide a clear, objective assessment of its therapeutic potential, guiding future research and development efforts.

Introduction: The Versatility of the Pyrazole Nucleus

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a broad spectrum of biological activities. Derivatives of pyrazole have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. Notably, the blockbuster non-steroidal anti-inflammatory drug (NSAID) Celecoxib features a pyrazole core, highlighting the clinical significance of this scaffold.[1] This guide will focus on the therapeutic potential of this compound and its analogues, compounds that have garnered interest for their potential anticancer and anti-inflammatory properties.

Mechanism of Action: A Tale of Two Pathways

The therapeutic effects of pyrazole derivatives often stem from their ability to modulate key signaling pathways involved in disease pathogenesis.

Anti-inflammatory Action: The COX-2 Inhibition Hypothesis

Many pyrazole-containing compounds exert their anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2).[2][3][4][5][6] COX-2 is an enzyme that is typically induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[2][3] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, which is involved in maintaining the integrity of the stomach lining and platelet function, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][6]

COX-2 Inhibition Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrazole Derivative (e.g., Celecoxib) Pyrazole Derivative (e.g., Celecoxib) Pyrazole Derivative (e.g., Celecoxib)->COX-2 Inhibits

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition by pyrazole derivatives.

Anticancer Activity: Targeting Cell Cycle Progression

In the context of oncology, certain derivatives of this compound have demonstrated the ability to inhibit cancer cell proliferation by targeting key regulators of the cell cycle.[7][8] One such target is Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for the G1/S phase transition of the cell cycle.[7][8] By inhibiting CDK2, these compounds can induce cell cycle arrest and, subsequently, apoptosis (programmed cell death) in cancer cells.

CDK2 Inhibition Pathway cluster_inhibition G1 Phase G1 Phase CDK2/Cyclin E CDK2/Cyclin E G1 Phase->CDK2/Cyclin E S Phase (DNA Replication) S Phase (DNA Replication) Cell Cycle Progression Cell Cycle Progression S Phase (DNA Replication)->Cell Cycle Progression CDK2/Cyclin E->S Phase (DNA Replication) Promotes Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Uncontrolled Proliferation Uncontrolled Proliferation Cell Cycle Progression->Uncontrolled Proliferation Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->CDK2/Cyclin E Inhibits

Caption: Mechanism of cancer cell cycle arrest through CDK2 inhibition by pyrazole derivatives.

Comparative Efficacy in Animal Models

To objectively assess the therapeutic potential of this compound derivatives, we will compare their performance in established animal models against standard-of-care drugs. Due to the limited availability of in vivo data for the parent compound, this analysis will focus on a representative and well-studied derivative.

Anti-inflammatory Potential: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds.

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution into the right hind paw induces a localized inflammatory response.

  • Treatment: The test compound (a pyrazole derivative), a vehicle control, and a standard drug (e.g., Celecoxib or Indomethacin) are administered orally or intraperitoneally, usually one hour before carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Comparative Data:

CompoundDose (mg/kg)Animal ModelMax. Inhibition of Edema (%)Reference
Representative Pyrazole Derivative Data not availableRat/MouseTo be determined
Celecoxib 10Rat~50-70%[9]
Indomethacin 10Rat~60-80%[10]
Anticancer Potential: Xenograft Tumor Models

To evaluate the anticancer efficacy of pyrazole derivatives, human cancer cells are implanted into immunocompromised mice, forming tumors that can be monitored for growth inhibition following treatment.

Experimental Protocol:

  • Cell Lines and Animal Model: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment groups and receive the test compound (a pyrazole derivative), a vehicle control, or a standard chemotherapeutic agent (e.g., 5-Fluorouracil) via a clinically relevant route (e.g., oral gavage, intravenous injection).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated, and statistical comparisons are made between the treatment groups.

Comparative Data:

CompoundDose & ScheduleTumor ModelTumor Growth Inhibition (%)Reference
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative (Compound 5a) In vivo data not publishedMCF-7 & B16-F10 (in vitro)IC50: 1.88 & 2.12 µM[7][8]
5-Fluorouracil (5-FU) 25 mg/kg, every 2 daysMurine Colon Cancer (MC38)Significant reduction in tumor burden[11]

Note: While in vitro studies show promise for N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, in vivo efficacy data in animal models is crucial for further development and is currently a gap in the publicly available literature.[7][8]

Pharmacokinetic and Toxicological Profile: A Preliminary Outlook

The overall therapeutic potential of any new compound is not solely dependent on its efficacy but also on its pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and safety profile.

Key Considerations:

  • Solubility and Bioavailability: The aqueous solubility and oral bioavailability of pyrazole derivatives can be variable and often require optimization through medicinal chemistry efforts.

  • Metabolism: The metabolic fate of these compounds is a critical determinant of their half-life and potential for drug-drug interactions.

  • Toxicity: Preclinical toxicology studies in animal models are essential to identify any potential off-target effects and to establish a safe therapeutic window.

While specific data for this compound is limited, the broader class of pyrazole-containing drugs has a well-documented history, providing a framework for anticipating potential liabilities.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising avenue for the development of novel anti-inflammatory and anticancer agents. The demonstrated in vitro activity against relevant molecular targets, such as CDK2, provides a strong rationale for their further investigation.[7][8]

However, a critical next step is the comprehensive evaluation of lead compounds in well-designed animal models to confirm their therapeutic efficacy and to establish a clear understanding of their pharmacokinetic and toxicological profiles. Direct, head-to-head comparisons with standard-of-care drugs in these models will be instrumental in defining the clinical potential of this chemical series.

Future research should focus on:

  • In Vivo Efficacy Studies: Conducting robust preclinical trials in relevant animal models of inflammation and cancer.

  • Pharmacokinetic Profiling: Characterizing the ADME properties of lead candidates to optimize dosing regimens.

  • Toxicology and Safety Pharmacology: A thorough assessment of the safety profile to ensure a favorable therapeutic index.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to improve potency, selectivity, and pharmacokinetic properties.

By systematically addressing these research priorities, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective medicines.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).
  • Celecoxib - Wikipedia. (n.d.).
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.).
  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17).
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.).
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (n.d.).
  • Synthesis and anti-inflammatory activity of some pyrazole derivatives - Semantic Scholar. (n.d.).
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (2022, May 13).
  • Vector Targeting Makes 5-Fluorouracil Chemotherapy Less Toxic and More Effective in Animal Models of Epithelial Neoplasms - AACR Journals. (2004, November 29).
  • A Rodent Model of Human-Dose-Equivalent 5-Fluorouracil: Toxicity in the Liver, Kidneys, and Lungs - PubMed Central. (2023, April 26).
  • Vector Targeting Makes 5-Fluorouracil Chemotherapy Less Toxic and More Effective in Animal Models of Epithelial Neoplasms - ResearchGate. (n.d.).
  • RESEARCH COMMUNICATION Clinical Evaluation of 5-Fluorouracil from Transdermal Patches on EAC and DLA Cell-induced Tumors in Mice. (n.d.).
  • 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PubMed Central. (2021, February 22).
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed. (2012, August 15).
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - ResearchGate. (n.d.).

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(1H-pyrazol-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 4-(1H-pyrazol-1-ylmethyl)aniline

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Safety, and Disposal

Welcome to your essential guide for the safe handling of this compound (CAS No. 142335-61-3). As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This document moves beyond a simple checklist to provide a deep, experience-driven framework for managing this compound in the laboratory. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of personnel, the integrity of your research, and environmental compliance.

The core principle of our approach is that safety is not a static list of rules, but a dynamic, risk-based thought process. Understanding the why behind each recommendation is paramount. This compound, an aromatic amine containing a pyrazole moiety, is of significant interest in medicinal chemistry and material science.[1] However, its structure suggests specific hazards that must be rigorously managed. This guide provides the essential knowledge to do so with confidence.

Hazard Profile: Understanding the Risk

A thorough risk assessment is the foundation of all safe laboratory work. Based on its Safety Data Sheet (SDS), this compound is classified with multiple hazards that dictate our handling procedures.[2] The aniline structural component, in particular, is a well-known toxicophore, often associated with systemic toxicity and rapid absorption through the skin.[3][4]

Table 1: GHS Hazard Classification for this compound

Hazard Classification Category Signal Word Hazard Statement
Acute Toxicity, Oral Category 4 Warning H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4 Warning H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4 Warning H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2 Warning H319: Causes serious eye irritation

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

Source: Fisher Scientific Safety Data Sheet.[2]

These classifications tell a clear story: the compound poses a moderate acute toxic risk through all major routes of exposure (ingestion, skin contact, and inhalation) and is a notable irritant to the skin, eyes, and respiratory system.[2] The primary operational imperative is therefore to prevent any direct physical contact and to control the generation of dusts or aerosols.

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before any discussion of PPE, primary engineering and administrative controls must be implemented.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow protects the user from inhaling potentially harmful dust or vapors.

  • Designated Area: All work with this compound should be restricted to a designated and clearly labeled area of the laboratory to prevent cross-contamination.

  • Safety Equipment Accessibility: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must directly address the hazards identified in Section 1. A multi-layered approach is required to protect against dermal absorption, eye damage, and inhalation.

Table 2: Required PPE for Handling this compound

PPE Category Item Specifications and Rationale
Eye & Face Protection Chemical Splash Goggles & Face Shield Goggles: Must be worn at all times to protect from splashes and fine particulates.[5] Face Shield: A face shield worn over goggles is mandatory when handling larger quantities (>1g) or when there is a significant risk of splashing, providing full-face protection.[6]
Hand Protection Nitrile Gloves (Double-Gloved) Rationale: Nitrile provides good resistance against a range of chemicals, but aniline-based compounds can be absorbed through the skin.[3] Protocol: Always wear two pairs of nitrile gloves. Inspect the outer glove for any signs of degradation or contamination. If contact occurs, remove the outer glove immediately using the proper technique (see Section 4.2) and replace it. Never wear a single pair of gloves for an extended period.
Body Protection Flame-Resistant Lab Coat & Closed-Toe Shoes Lab Coat: A flame-resistant (e.g., Nomex®) lab coat, fully buttoned, provides a critical barrier against spills.[6] Standard cotton/poly coats offer insufficient protection. Footwear: Non-porous, closed-toe shoes that fully cover the foot are required to protect against spills.[6][7]

| Respiratory Protection | NIOSH-Approved Respirator (As needed) | Condition for Use: A respirator is typically not required if all work is performed within a certified fume hood. However, if engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved air-purifying respirator with organic vapor/particulate cartridges is necessary.[6][8] Requirement: Use of a respirator requires prior medical clearance, formal training, and annual fit-testing.[6] |

Procedural Discipline: Safe Handling Protocols

Correctly using your PPE is as important as selecting it. The following step-by-step protocols are designed to minimize exposure risk during routine operations.

Experimental Workflow

The following diagram illustrates the essential decision points and actions for safely handling this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A Risk Assessment (Review SDS) B Verify Engineering Controls (Fume Hood On, Sash at Correct Height) A->B Proceed if hazards understood C Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) B->C Proceed if controls are functional D Weigh/Transfer Compound C->D Ready for handling E Perform Experiment D->E F Decontaminate Work Area E->F Experiment complete G Properly Doff PPE (Remove outer gloves first) F->G H Segregate & Label Waste (Solid, Liquid, Sharps, Contaminated PPE) G->H I Dispose via EHS H->I

Caption: Workflow for the safe handling of this compound.

Step-by-Step PPE Protocol
  • Donning (Putting On) Sequence:

    • Put on inner nitrile gloves.

    • Don your flame-resistant lab coat, ensuring it is fully buttoned.

    • Put on outer nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • Put on your chemical splash goggles.

    • Put on your face shield.

  • Doffing (Taking Off) Sequence: This sequence is critical to avoid contaminating your skin with anything that may be on your PPE.

    • Remove the face shield.

    • Remove outer gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them in the hazardous waste container.[9]

    • Remove your lab coat by folding it inward on itself, ensuring the contaminated exterior does not touch your clothing.

    • Remove your safety goggles.

    • Remove the inner pair of gloves using the same technique as in step 2.

    • Wash your hands thoroughly with soap and water. [2][9]

Emergency Response and Disposal

Spill Response

For small spills (<5g) inside a chemical fume hood:

  • Alert others in the lab.

  • Ensure your PPE is intact. If not, doff contaminated PPE and re-don a full clean set.

  • Contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow). Do not use combustible materials like paper towels.

  • Gently sweep up the solid material and absorbent into a designated hazardous waste bag or container. Avoid creating dust.

  • Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleanup materials as hazardous waste.

  • For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[2][10] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

Waste Disposal
  • Chemical Waste: All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste.[12]

  • Disposal Path: All waste must be disposed of through your institution's approved EHS waste management program.[2][10] Do not, under any circumstances, dispose of this chemical or its contaminated materials in the regular trash or down the drain.[12]

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]
  • PubChem. 4-(1H-Pyrazol-1-yl)aniline. [Link]
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
  • Rutgers University. Hazardous Material Use and Management: Aniline. [Link]
  • Centers for Disease Control and Prevention (CDC). Aniline | Medical Management Guidelines. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.